7H-Pyrrolo[2,3-D]pyrimidine-5-carboxylic acid
Description
Properties
IUPAC Name |
7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O2/c11-7(12)5-2-9-6-4(5)1-8-3-10-6/h1-3H,(H,11,12)(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSULVWVAFBHGQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=CN=CN=C2N1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40725543 | |
| Record name | 7H-Pyrrolo[2,3-d]pyrimidine-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40725543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1234616-77-3 | |
| Record name | 7H-Pyrrolo[2,3-d]pyrimidine-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40725543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7H-Pyrrolo[2,3-d]pyrimidine-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid synthesis mechanism
An In-Depth Technical Guide to the Synthesis of 7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid
Abstract
The 7H-pyrrolo[2,3-d]pyrimidine, or 7-deazapurine, scaffold is a cornerstone of modern medicinal chemistry, serving as the core heterocyclic system in a multitude of clinically significant kinase inhibitors.[1][2] Its structural analogy to endogenous purines allows it to function as a "privileged scaffold," enabling competitive binding to the ATP-binding sites of various kinases.[3] The functionalization of this core, particularly the introduction of a carboxylic acid moiety at the C5 position, yields a critical synthon, this compound. This key intermediate opens avenues for diverse amide coupling strategies, enabling the synthesis of complex drug candidates, including potent inhibitors of Janus kinases (JAKs) and Focal Adhesion Kinase (FAK).[4][5] This guide provides an in-depth analysis of the prevalent synthetic mechanisms for constructing this vital molecule, focusing on the strategic rationale behind experimental choices and presenting validated protocols for researchers in drug development.
Foundational Synthesis: Constructing the 7-Deazapurine Core
The journey to the target molecule begins with the robust construction of the parent 7H-pyrrolo[2,3-d]pyrimidine ring system. While multiple strategies exist, a dominant and highly adaptable approach involves the annulation of a pyrrole ring onto a pre-existing, suitably substituted pyrimidine.
The Classical Approach: From 4-Amino-6-halopyrimidines
A field-proven and common starting point is the use of a 4-amino-6-chloropyrimidine derivative. The logic behind this choice is twofold: the C6-chloro group provides a site for the initial cyclization chemistry, and the C4-amino group is essential for the subsequent formation of the pyrrole ring.
The key transformation is a condensation reaction with a three-carbon synthon, typically chloroacetaldehyde or a protected equivalent. The reaction proceeds via a tandem sequence:
-
N-Alkylation: The exocyclic amino group of the pyrimidine performs a nucleophilic attack on the alkyl halide of the synthon, forming a key intermediate.
-
Intramolecular Cyclization & Aromatization: The newly introduced side chain then participates in an intramolecular cyclization. A subsequent elimination and aromatization sequence, often facilitated by the reaction conditions, leads to the formation of the fused pyrrole ring, yielding the 7H-pyrrolo[2,3-d]pyrimidine core. The 4-chloro derivative is a particularly valuable intermediate for synthesizing kinase inhibitors like Tofacitinib.[3][6]
The general mechanism is outlined below:
Caption: General pathway for 7-deazapurine core synthesis.
Strategic Carboxylation at the C5 Position
With the core scaffold in hand, the primary objective becomes the regioselective installation of the carboxylic acid group at the C5 position of the electron-rich pyrrole ring. The most efficient and widely adopted strategy involves a two-step functionalization of the pre-formed 7-deazapurine core.
Causality of C5-Halogenation: Introducing a Synthetic Handle
Direct carboxylation of the C5-H bond is challenging and often lacks selectivity. Therefore, a more controlled approach is to first introduce a halogen atom, which serves as a versatile "synthetic handle" for subsequent carbon-carbon bond-forming reactions. The C5 position is highly susceptible to electrophilic aromatic substitution.
-
Expertise & Experience: N-Iodosuccinimide (NIS) is the reagent of choice for this transformation.[7] It is a mild, solid, and easy-to-handle source of an electrophilic iodine atom (I⁺). The reaction proceeds cleanly, typically in a polar aprotic solvent like N,N-Dimethylformamide (DMF), to afford the 5-iodo derivative in high yield.
-
Trustworthiness (Self-Validation): A critical consideration for this step, and any subsequent organometallic reactions, is the acidic N-H proton at the N7 position of the pyrrole. To prevent unwanted side reactions or quenching of organometallic intermediates, this position must be protected. A common and robust protecting group is the p-toluenesulfonyl (Tosyl or Ts) group, which can be installed using tosyl chloride in the presence of a base like sodium hydride (NaH) or triethylamine (TEA).[8]
Mechanism: From Halide to Carboxylic Acid
The 5-iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine intermediate is the pivotal precursor for introducing the carboxyl group. Two primary, field-proven methodologies are employed:
Method A: Palladium-Catalyzed Carbonylation
This elegant method leverages the power of transition-metal catalysis. The 5-iodo intermediate is subjected to a carbonylation reaction using carbon monoxide (CO) gas, an alcohol (typically methanol), a palladium catalyst, and a suitable base.
-
Mechanism Deep-Dive: The reaction proceeds through a well-established catalytic cycle:
-
Oxidative Addition: The Pd(0) catalyst inserts into the C5-I bond, forming a Pd(II) intermediate.
-
CO Insertion: A molecule of carbon monoxide coordinates to the palladium center and inserts into the Pd-C bond.
-
Nucleophilic Attack: Methanol attacks the carbonyl carbon of the acyl-palladium complex.
-
Reductive Elimination: The desired methyl ester product is eliminated, regenerating the Pd(0) catalyst.
-
-
Final Step: The resulting methyl ester is then quantitatively hydrolyzed to the target carboxylic acid under standard basic conditions (e.g., LiOH or NaOH) followed by acidic workup.
Method B: Lithiation and Quenching with Carbon Dioxide
This classic organometallic approach offers a more direct route to the carboxylic acid.
-
Mechanism Deep-Dive:
-
Halogen-Metal Exchange: The 5-iodo intermediate is treated with a strong organolithium base, such as n-butyllithium (n-BuLi), at low temperatures (typically -78 °C). This effects a halogen-metal exchange, replacing the iodine with lithium to form a highly nucleophilic 5-lithiated species. The N7-tosyl protecting group is crucial here, as its absence would lead to immediate deprotonation of the N-H by the strong base.
-
Carboxylation: The organolithium intermediate is then "quenched" by the addition of solid carbon dioxide (dry ice). The nucleophilic carbon at C5 attacks the electrophilic carbon of CO₂, forming a lithium carboxylate salt.
-
Workup: An acidic workup protonates the carboxylate salt to yield the final this compound.
-
The comparative pathways are visualized below:
Caption: Key strategies for C5-carboxylation.
Quantitative Data & Protocol Validation
To provide actionable insights for laboratory application, this section outlines a validated experimental protocol and summarizes typical reaction parameters.
Comparative Summary of Carboxylation Methods
| Parameter | Method A: Pd-Catalyzed Carbonylation | Method B: Lithiation-Carboxylation |
| Key Reagents | Pd catalyst (e.g., Pd(OAc)₂), CO gas, MeOH | n-BuLi or t-BuLi, CO₂ (dry ice) |
| Temperature | Elevated (e.g., 80-100 °C) | Cryogenic (-78 °C) |
| Pressure | Requires CO pressure (balloon or autoclave) | Atmospheric pressure |
| Functional Group Tolerance | Moderate; sensitive to some reducible groups | Low; incompatible with acidic protons/electrophiles |
| Typical Yield | Good to Excellent (often >80% for both steps) | Good to Excellent (often >75%) |
| Scalability | Generally preferred for large-scale synthesis | Can be challenging to scale due to low temps |
| Safety Considerations | Toxicity of CO gas and Palladium reagents | Pyrophoric nature of n-BuLi |
Self-Validating Experimental Protocol: Two-Step Synthesis via Carbonylation
This protocol describes the synthesis starting from a commercially available or previously synthesized 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.
Step 1: Synthesis of 4-Chloro-5-iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine
-
Rationale: This step combines N7-protection and C5-iodination. Performing protection first ensures the N-H does not interfere with the subsequent electrophilic iodination.
-
Procedure:
-
To a stirred solution of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) in anhydrous DMF, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C under an inert atmosphere (N₂ or Ar).
-
Allow the mixture to stir at 0 °C for 30 minutes.
-
Add p-toluenesulfonyl chloride (TsCl, 1.1 eq) and allow the reaction to warm to room temperature and stir for 4 hours. Monitor by TLC until starting material is consumed.
-
Cool the reaction mixture back to 0 °C and add N-iodosuccinimide (NIS, 1.2 eq) in one portion.
-
Stir the reaction at room temperature for 2-3 hours. Monitor the formation of the product by TLC.
-
Upon completion, quench the reaction by slowly adding saturated aqueous sodium thiosulfate solution.
-
Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel to afford the title compound.
-
Step 2: Synthesis of 4-Chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid
-
Rationale: This two-part step first forms the methyl ester via palladium catalysis, which is then hydrolyzed without intermediate purification for efficiency.
-
Procedure:
-
To a solution of 4-chloro-5-iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) in a mixture of methanol and DMF, add palladium(II) acetate (Pd(OAc)₂, 0.1 eq), a suitable phosphine ligand (e.g., dppf, 0.1 eq), and a base such as triethylamine (TEA, 3.0 eq).
-
Purge the reaction vessel with carbon monoxide (CO) gas (a balloon is sufficient for lab scale) and stir the mixture at 80 °C for 12-16 hours under a CO atmosphere.
-
After cooling to room temperature, filter the reaction mixture through a pad of celite to remove the palladium catalyst. Concentrate the filtrate under reduced pressure.
-
Dissolve the crude methyl ester residue in a mixture of THF and water. Add lithium hydroxide (LiOH, 5.0 eq) and stir at room temperature until the ester is fully hydrolyzed (monitor by TLC).
-
Acidify the reaction mixture to pH ~3 using 1N HCl.
-
Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude carboxylic acid.
-
The final product can be purified by recrystallization or column chromatography. The tosyl group can be removed under basic conditions if the N-H form is desired.
-
Conclusion
The synthesis of this compound is a well-refined process pivotal to the development of advanced therapeutics. The most robust and scalable pathway hinges on the initial construction of the 7-deazapurine core, followed by a strategic two-step functionalization at the C5 position. This involves a high-yielding electrophilic iodination to install a synthetic handle, followed by a reliable palladium-catalyzed carbonylation and subsequent hydrolysis. Understanding the causality behind each step—from the necessity of N-H protection to the mechanism of the palladium catalytic cycle—empowers researchers to troubleshoot and adapt these methodologies for the synthesis of novel and diverse libraries of kinase inhibitors, accelerating the pace of drug discovery.
References
- 1. nbinno.com [nbinno.com]
- 2. A concise synthesis of pyrrolo[2,3-d]pyrimidine through I2/DMSO promoted cascade annulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. research.unl.pt [research.unl.pt]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of Tofacitinib [cjph.com.cn]
- 7. Synthesis of 7-trifluoromethyl-7-deazapurine ribonucleoside analogs and their monophosphate prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]
Physicochemical properties of 7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid
An In-depth Technical Guide to the Physicochemical Properties of 7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid
Introduction: The Strategic Importance of the 7-Deazapurine Scaffold
The 7H-pyrrolo[2,3-d]pyrimidine core, an isostere of purine often referred to as 7-deazapurine, represents a privileged scaffold in modern medicinal chemistry and drug discovery.[1][2] Its unique structure, which replaces the N7 nitrogen of purine with a carbon atom, fundamentally alters the electronic and steric properties, offering a versatile platform for developing highly selective therapeutic agents.[3] This scaffold is a cornerstone in the design of numerous kinase inhibitors, including treatments for cancer, inflammatory disorders, and autoimmune diseases.[4][5][6][7][8]
Within this critical class of compounds, this compound (PubChem CID: 57415851) serves as a pivotal intermediate and a key building block.[9][10] Its carboxylic acid functionality provides a crucial handle for synthetic elaboration, enabling the construction of diverse compound libraries for screening and optimization. A thorough understanding of its physicochemical properties is therefore not merely an academic exercise but a prerequisite for its effective utilization in rational drug design, enabling researchers to predict and modulate characteristics such as solubility, absorption, and metabolic stability in next-generation therapeutics.
This guide provides a comprehensive analysis of the core physicochemical properties of this compound, supported by detailed experimental protocols for its characterization.
Molecular Identity and Structural Characteristics
A precise definition of the molecule's structure and its associated identifiers is the foundation of all subsequent physicochemical analysis.
Table 1: Core Molecular Identifiers
| Identifier | Value | Source |
| IUPAC Name | This compound | [9] |
| CAS Number | 1234616-77-3 | [9][10][11] |
| Molecular Formula | C₇H₅N₃O₂ | [9][10][11] |
| Molecular Weight | 163.13 g/mol | [9][11] |
| Canonical SMILES | C1=C(C2=CN=CN=C2N1)C(=O)O | [9] |
| InChIKey | PSULVWVAFBHGQB-UHFFFAOYSA-N | [9] |
Physicochemical Properties: A Quantitative Overview
The physicochemical profile of a molecule governs its behavior in both chemical and biological systems. The following tables summarize the key computed properties that dictate its potential as a drug scaffold.
Table 2: Computed Physicochemical Properties
| Property | Value | Significance in Drug Discovery | Source |
| XLogP | 0.2 | Predicts lipophilicity and membrane permeability. A low value suggests higher hydrophilicity. | [9] |
| Topological Polar Surface Area (TPSA) | 78.9 Ų | Estimates the surface area occupied by polar atoms; correlates with transport properties and bioavailability. | [9] |
| Hydrogen Bond Donor Count | 2 | Indicates the potential to form hydrogen bonds with biological targets or solvents, influencing solubility and binding. | [11] |
| Hydrogen Bond Acceptor Count | 3 | Indicates the potential to accept hydrogen bonds, impacting solubility and target interaction. | [11] |
| Rotatable Bond Count | 1 | A low count suggests conformational rigidity, which can be favorable for binding affinity and reduce entropy loss upon binding. | [11] |
| Monoisotopic Mass | 163.0382 Da | The exact mass used for high-resolution mass spectrometry identification. | [9][12] |
2.1. Solubility Profile
While specific quantitative solubility data is not widely published, the molecular structure provides significant insights. The presence of a carboxylic acid group and multiple nitrogen heteroatoms suggests that the solubility of this compound will be highly pH-dependent.
-
In acidic media (pH < pKa of the carboxyl group): The molecule will be in its neutral, less soluble form.
-
In basic media (pH > pKa of the carboxyl group): The carboxyl group will be deprotonated to form a carboxylate salt, significantly enhancing aqueous solubility.
For therapeutic applications, derivatives are often synthesized to optimize solubility and overall ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[4]
2.2. Acid Dissociation Constant (pKa)
The pKa values are critical for predicting ionization state, solubility, and interaction with biological targets. This molecule possesses both an acidic proton (carboxylic acid) and basic nitrogen atoms within the heterocyclic ring system.
-
Acidic pKa: The carboxylic acid group is expected to have a pKa in the range of 3-5, typical for aromatic carboxylic acids.
-
Basic pKa: The pyrimidine nitrogens will have a low basic pKa, meaning they are only protonated under strongly acidic conditions.
Precise determination requires experimental validation, as outlined in Section 4.
Spectroscopic and Analytical Characterization
Unambiguous identification and purity assessment rely on a combination of spectroscopic and chromatographic techniques.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyrrole and pyrimidine rings.[3][13] Key expected signals include a singlet for the C2-H, a singlet for the C4-H, and a singlet for the C6-H (or C-H of the pyrrole ring). The N-H proton of the pyrrole and the O-H proton of the carboxylic acid will appear as broad, exchangeable singlets.
-
Mass Spectrometry: High-resolution mass spectrometry should show a prominent molecular ion peak corresponding to the monoisotopic mass ([M+H]⁺ at m/z 164.0455 and [M-H]⁻ at m/z 162.0309).[12]
-
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a broad O-H stretch from the carboxylic acid (approx. 2500-3300 cm⁻¹), a sharp C=O stretch (approx. 1680-1710 cm⁻¹), N-H stretching from the pyrrole ring (approx. 3200-3500 cm⁻¹), and various C=N and C=C stretching vibrations in the 1400-1600 cm⁻¹ region.
-
UV-Vis Spectroscopy: The conjugated aromatic system of the 7-deazapurine core results in strong UV absorbance, a property useful for quantification via HPLC with a UV detector.[3]
Experimental Protocols for Physicochemical Characterization
The following protocols provide robust, self-validating methodologies for determining key physicochemical parameters.
Protocol: Determination of Aqueous Solubility (Shake-Flask Method)
This protocol outlines the gold-standard shake-flask method for determining thermodynamic solubility, a critical parameter for preclinical development.
Causality: The choice of the shake-flask method is based on its ability to determine the true equilibrium solubility, which is essential for biopharmaceutical classification. Using a range of pH values is critical because the ionization state of the carboxylic acid dramatically influences solubility. The 24-hour equilibration period ensures that a true thermodynamic equilibrium is reached between the solid and dissolved states.
Methodology:
-
Buffer Preparation: Prepare a series of physiologically relevant buffers (e.g., pH 2.0, 4.5, 6.8, and 7.4).
-
Sample Preparation: Add an excess amount of this compound to separate vials containing each buffer. The excess solid should be clearly visible.
-
Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25°C or 37°C) for 24 hours to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 1 hour. Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.
-
Sample Analysis: Carefully extract a known volume of the supernatant. Dilute the supernatant with an appropriate mobile phase and analyze the concentration of the dissolved compound using a validated HPLC-UV method.
-
Quantification: Determine the concentration against a standard calibration curve. The resulting concentration is the equilibrium solubility at that specific pH.
Caption: Workflow for Shake-Flask Solubility Determination.
Protocol: pKa Determination by Potentiometric Titration
This protocol describes a precise method for determining the acid dissociation constant(s) of the compound.
Causality: Potentiometric titration is a direct and highly accurate method for measuring pKa. It relies on monitoring pH changes as a function of added titrant. Using degassed water and an inert atmosphere (N₂) is crucial to prevent dissolved CO₂, which is acidic and would interfere with the titration curve, leading to inaccurate results.
Methodology:
-
Sample Preparation: Accurately weigh and dissolve a known amount of the compound in a jacketed beaker containing high-purity, degassed water (or a water/co-solvent mixture if solubility is low).
-
System Setup: Place the beaker in a thermostatted water bath (25°C). Insert a calibrated pH electrode and an automated burette tip. Gently bubble nitrogen gas through the solution to prevent CO₂ absorption.
-
Titration (Acidic pKa): Titrate the solution with a standardized solution of sodium hydroxide (e.g., 0.1 M NaOH), adding small, precise volumes and recording the pH after each addition has stabilized.
-
Titration (Basic pKa): In a separate experiment, titrate a fresh solution of the compound with a standardized solution of hydrochloric acid (e.g., 0.1 M HCl) to determine any basic pKa values.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point (the midpoint of the steepest part of the titration curve). Alternatively, use the first derivative plot (ΔpH/ΔV vs. V) to accurately identify the equivalence point.
Caption: Workflow for Potentiometric pKa Determination.
Stability and Storage
Proper handling and storage are essential to maintain the integrity of the compound.
-
Storage Conditions: Commercial suppliers recommend storing the compound at room temperature or refrigerated (4°C), kept dry and sealed.[10][11] For long-term archival, storage in a freezer at -20°C is advisable.[14]
-
Chemical Stability: As a carboxylic acid, the compound is generally stable. However, potential degradation pathways could include decarboxylation under harsh thermal conditions. The pyrrolopyrimidine core is an electron-rich aromatic system and could be susceptible to oxidation over long periods if exposed to air and light. It is recommended to store the material protected from light in a tightly sealed container.
Safety and Handling
Based on available GHS classification data, this compound should be handled with appropriate care.[9]
-
Hazards:
-
Recommended Precautions:
-
Handle in a well-ventilated fume hood.
-
Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of dust and direct contact with skin and eyes.
-
Conclusion
This compound is a compound of significant strategic value in drug discovery. Its physicochemical properties—characterized by moderate polarity (XLogP 0.2), significant hydrogen bonding potential, and pH-dependent solubility—make it a versatile scaffold. The data and protocols presented in this guide provide researchers and drug development professionals with the foundational knowledge required to effectively handle, characterize, and derivatize this important molecule, thereby accelerating the design and synthesis of novel therapeutics targeting a wide range of human diseases.
References
- 1. 7H-Pyrrolo(2,3-d)pyrimidine | C6H5N3 | CID 261591 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. ijsred.com [ijsred.com]
- 4. Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of 7H-pyrrolo[2,3-d]pyrimidine derivatives as selective covalent irreversible inhibitors of interleukin-2-inducible T-cell kinase (Itk) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sci-hub.box [sci-hub.box]
- 7. Discovery of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as potent hematopoietic progenitor kinase 1 (HPK1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and evaluation of novel 7 H-pyrrolo-[2,3- d]pyrimidine derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound | C7H5N3O2 | CID 57415851 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. calpaclab.com [calpaclab.com]
- 11. chemscene.com [chemscene.com]
- 12. PubChemLite - this compound (C7H5N3O2) [pubchemlite.lcsb.uni.lu]
- 13. 7H-Pyrrolo[2,3-d]pyrimidine(271-70-5) 1H NMR [m.chemicalbook.com]
- 14. Methyl 7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate | 1234615-76-9 [sigmaaldrich.com]
The 7H-pyrrolo[2,3-d]pyrimidine Scaffold: A Privileged Core in Modern Drug Discovery
An In-Depth Technical Guide for Researchers and Medicinal Chemists
Abstract
The 7H-pyrrolo[2,3-d]pyrimidine core, also known as 7-deazapurine, represents a quintessential "privileged scaffold" in medicinal chemistry. Its structural resemblance to endogenous purines allows it to effectively interact with a wide array of biological targets, while the replacement of the N7 nitrogen with a carbon atom provides unique electronic properties and a vector for chemical modification. This guide offers a deep dive into the diverse biological activities of the 7H-pyrrolo[2,3-d]pyrimidine scaffold, with a particular focus on derivatives of the 7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid core. We will explore its critical role in the development of kinase inhibitors for oncology and inflammatory diseases, its application in antiviral and antimicrobial agents, and the underlying structure-activity relationships that govern its potency and selectivity. This document serves as a technical resource, synthesizing field-proven insights, detailing key experimental protocols, and providing a framework for the future design of novel therapeutics based on this versatile heterocyclic system.
The 7-Deazapurine Core: A Foundation for Therapeutic Innovation
The 7H-pyrrolo[2,3-d]pyrimidine scaffold is a bicyclic heteroaromatic system where a pyrrole ring is fused to a pyrimidine ring. This structure is analogous to the purine core of adenine and guanine, but with a carbon atom at position 7 instead of nitrogen.[1][2] This seemingly minor alteration has profound implications for its chemical and biological properties:
-
Enhanced Electron Density: The replacement of nitrogen with carbon makes the five-membered pyrrole ring more electron-rich compared to the imidazole ring in purines.[1]
-
Metabolic Stability: The C-N glycosidic bond in purine nucleosides is a point of metabolic vulnerability. The C-C bond in 7-deazapurine nucleoside analogs offers greater stability.
-
Vector for Substitution: The C7 position provides a new, modifiable site for chemists to append various functional groups, enabling fine-tuning of a compound's pharmacological profile.[1]
These features make the scaffold a versatile building block for creating molecules that can compete with endogenous ligands, particularly ATP in the context of kinase enzymes.[3][4]
Caption: The this compound scaffold and key positions for derivatization.
Kinase Inhibition: The Dominant Therapeutic Application
The 7H-pyrrolo[2,3-d]pyrimidine scaffold has achieved its most significant success as a "hinge-binding" motif in kinase inhibitors. The N1 nitrogen and the exocyclic amine often placed at the C4 position form critical hydrogen bonds with the backbone of the kinase hinge region, mimicking the interaction of ATP's adenine ring.
Janus Kinase (JAK) Inhibitors for Inflammatory Diseases
The JAK-STAT signaling pathway is central to the immune response, and its dysregulation is implicated in autoimmune diseases like rheumatoid arthritis (RA).[5] The 7H-pyrrolo[2,3-d]pyrimidine core is the foundation for several approved and clinical-stage JAK inhibitors.
-
Mechanism of Action: JAK inhibitors bind to the ATP-binding site of Janus kinases, preventing the phosphorylation and activation of Signal Transducers and Activators of Transcription (STATs). This blockade interrupts the downstream signaling of pro-inflammatory cytokines.
-
Key Examples & SAR:
-
Tofacitinib: The archetypal JAK inhibitor, built on this scaffold, demonstrates the core's effectiveness.
-
Selective Inhibition: Structural modifications are crucial for achieving selectivity among the JAK family members (JAK1, JAK2, JAK3, TYK2). For instance, introducing a 4-aryl substituent can shift selectivity towards JAK3.[6] Recent work has identified compound 9a as a highly selective JAK3 inhibitor (IC₅₀ = 0.29 nM) with over 3300-fold selectivity against other JAKs, making it a promising candidate for RA treatment.[5] Similarly, compound 12a was identified as a potent and selective JAK1 inhibitor (IC₅₀ = 12.6 nM) with demonstrated anti-inflammatory efficacy.[7]
-
Structure-Guided Design: By coalescing N-acylpiperidine motifs with the scaffold, researchers have developed potent JAK1/JAK2 inhibitors like compound 11e , which showed superior anti-inflammatory effects compared to the established drug baricitinib in cellular assays.[8]
-
Caption: Simplified JAK-STAT signaling pathway and the inhibitory action of the scaffold.
Multi-Targeted Kinase Inhibitors for Oncology
The scaffold's versatility extends to a multitude of kinases implicated in cancer progression, such as EGFR, Her2, VEGFR2, and FAK.[3][9]
-
Focal Adhesion Kinase (FAK) Inhibition: FAK is a non-receptor tyrosine kinase involved in cell adhesion, migration, and survival. A series of derivatives with a dimethylphosphine oxide moiety yielded potent FAK inhibitors, with compound 25b showing an IC₅₀ of 5.4 nM and inducing apoptosis in lung cancer cells.[9]
-
Multi-Targeted Approach: A strategic approach involves designing single molecules that inhibit multiple oncogenic kinases. Halogenated (E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazides have been synthesized for this purpose.[3][10] Compound 5k from this series emerged as a potent inhibitor of EGFR, Her2, VEGFR2, and CDK2, with IC₅₀ values ranging from 40 to 204 nM.[3][10] Mechanistic studies confirmed that 5k induces cell cycle arrest and apoptosis in liver cancer cells.[3][10]
-
Other Oncogenic Kinases: The scaffold has been successfully employed to develop inhibitors for:
-
Interleukin-2-inducible T-cell Kinase (Itk): Covalent inhibitors based on this scaffold have shown excellent selectivity and anti-proliferative effects against T-cell leukemia cell lines.[11]
-
Hematopoietic Progenitor Kinase 1 (HPK1): As a negative regulator of T-cell signaling, HPK1 is a target for cancer immunotherapy. Compound 31 is a potent HPK1 inhibitor (IC₅₀ = 3.5 nM) that enhances IL-2 secretion in T-cells.[12]
-
Casein Kinase 1 Delta (CK1δ): In bladder cancer, compound 13i was identified as a strong CK1δ inhibitor that induces apoptosis.[13]
-
| Compound | Target Kinase(s) | IC₅₀ Value | Therapeutic Area | Reference |
| 9a | JAK3 | 0.29 nM | Rheumatoid Arthritis | [5] |
| 12a | JAK1 | 12.6 nM | Inflammation | [7] |
| 25b | FAK | 5.4 nM | Cancer (Lung, Breast) | [9] |
| 5k | EGFR, Her2, VEGFR2, CDK2 | 40-204 nM | Cancer | [3][10] |
| 31 | HPK1 | 3.5 nM | Cancer Immunotherapy | [12] |
| 13i | CK1δ | Not specified | Cancer (Bladder) | [13] |
Antiviral and Antimicrobial Activity
While kinase inhibition is the most explored area, the 7H-pyrrolo[2,3-d]pyrimidine scaffold also possesses significant activity against various pathogens.
Antiviral Agents
The purine-like structure of the scaffold makes it an ideal starting point for developing nucleoside and non-nucleoside inhibitors of viral enzymes.
-
Flaviviruses (Zika, Dengue): 4,7-disubstituted 7H-pyrrolo[2,3-d]pyrimidines have been identified as a promising new chemotype for designing antivirals against Zika virus (ZIKV) and Dengue virus (DENV).[14] Structure-activity relationship (SAR) studies have helped delineate the structural features required for this activity, although the precise molecular target is still under investigation.[14]
-
Herpesviruses (CMV, HSV): Acyclic nucleoside analogs incorporating the scaffold have shown potent activity. Specifically, 4-amino-5-halogenated derivatives were active against human cytomegalovirus (HCMV) and herpes simplex virus type 1 (HSV-1).[15] One compound demonstrated efficacy in an in-vivo model of murine CMV.[15]
Antibacterial Agents
The scaffold has also been investigated for antibacterial properties, with DNA gyrase being a key target.
-
DNA Gyrase B Inhibition: A series of 2-(4-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-N-phenylacetamides were synthesized and evaluated for antibacterial activity.[16] Compounds 6e and 6h showed notable inhibition of E. coli and P. aeruginosa, with molecular modeling confirming their stable interaction with the ATP-binding site of DNA Gyrase B.[16]
Experimental Protocols & Methodologies
To ensure trustworthiness and provide actionable insights, this section details generalized protocols for the synthesis and biological evaluation of 7H-pyrrolo[2,3-d]pyrimidine derivatives.
General Synthesis of the 7H-pyrrolo[2,3-d]pyrimidine Core
A common and effective method involves the protection of the N7 position of a starting material like 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine, followed by sequential nucleophilic substitution.
Protocol: Synthesis of 4-amino-substituted derivatives
-
N7-Protection (Causality: To prevent side reactions at the pyrrole nitrogen):
-
Dissolve 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine (1 equivalent) in a suitable aprotic solvent (e.g., DMF).
-
Add a base (e.g., NaH or K₂CO₃, 1.1 equivalents) and stir for 30 minutes at 0°C.
-
Add a protecting group reagent, such as pivaloyloxymethyl chloride (POM-Cl), and allow the reaction to warm to room temperature.[17] Monitor by TLC until completion.
-
Work up the reaction with water and extract with an organic solvent (e.g., ethyl acetate). Purify by column chromatography.
-
-
Selective C4-Substitution (Causality: The C4 position is more reactive to nucleophilic substitution than C2):
-
Dissolve the N7-protected intermediate in a solvent like isopropanol or dioxane.
-
Add the desired amine nucleophile (1.2 equivalents) and a base (e.g., DIPEA).
-
Heat the reaction mixture (e.g., to 80-100°C) and monitor by TLC.
-
Upon completion, cool the mixture, concentrate, and purify the product.
-
-
C2-Substitution (Optional):
-
The remaining chlorine at C2 can be substituted under more forcing conditions or via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira) to introduce further diversity.
-
-
Deprotection:
-
Remove the N7-protecting group under appropriate conditions (e.g., basic conditions for POM) to yield the final product.
-
Caption: General workflow for the synthesis of substituted 7H-pyrrolo[2,3-d]pyrimidines.
Protocol: In Vitro Kinase Inhibition Assay (Enzymatic)
This protocol describes a common method to determine the IC₅₀ value of a compound against a specific kinase.
-
Reagent Preparation:
-
Prepare a buffer solution appropriate for the kinase (typically containing Tris-HCl, MgCl₂, DTT).
-
Prepare serial dilutions of the test compound in DMSO.
-
Prepare solutions of the recombinant kinase enzyme, the specific peptide substrate, and ATP (often at its Km concentration).
-
-
Assay Execution:
-
In a 96- or 384-well plate, add the kinase, the test compound at various concentrations, and the peptide substrate.
-
Incubate for a short period (e.g., 10-15 minutes) at room temperature to allow the compound to bind to the kinase.
-
Initiate the kinase reaction by adding ATP.
-
Allow the reaction to proceed for a set time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).
-
-
Detection and Analysis:
-
Stop the reaction.
-
Quantify the amount of phosphorylated substrate. Common methods include radiometric assays (³²P-ATP) or luminescence-based assays (e.g., ADP-Glo™), which measures ADP production.
-
Plot the percentage of kinase inhibition versus the logarithm of the compound concentration.
-
Fit the data to a dose-response curve to calculate the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Conclusion and Future Outlook
The 7H-pyrrolo[2,3-d]pyrimidine scaffold, including its 5-carboxylic acid derivatives, has firmly established itself as a cornerstone of modern medicinal chemistry. Its success, particularly in the realm of kinase inhibition, has delivered life-changing therapies for patients with cancer and autoimmune disorders. The inherent "drug-like" properties of the core, combined with its synthetic tractability, ensure its continued relevance.
Future research will likely focus on several key areas:
-
Enhanced Selectivity: Designing inhibitors that can distinguish not only between kinase families but also between closely related isoforms to minimize off-target effects and improve safety profiles.
-
Covalent and Allosteric Inhibition: Moving beyond ATP-competitive mechanisms to develop irreversible covalent inhibitors or allosteric modulators, which can offer greater potency and overcome resistance mutations.[11]
-
New Therapeutic Areas: Systematically exploring the scaffold's potential against a broader range of targets, including metabolic enzymes, epigenetic targets, and emerging infectious diseases.
The 7H-pyrrolo[2,3-d]pyrimidine core is not merely a scaffold; it is a validated platform for innovation. By leveraging the deep body of existing knowledge and applying modern drug design principles, researchers are well-positioned to unlock the next generation of therapeutics derived from this remarkable heterocyclic system.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent advances in the antimicrobial application of the pyrrolo[2,3-d]pyrimidine scaffold: innovative synthetic strategies, structural diversification, and bioactivity evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural optimizations on the 7H-pyrrolo[2,3-d]pyrimidine scaffold to develop highly selective, safe and potent JAK3 inhibitors for the treatment of Rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Highly selective Janus kinase 3 inhibitors based on a pyrrolo[2,3-d]pyrimidine scaffold: evaluation of WO2013085802 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure-guided design of potent JAK1-selective inhibitors based on 4-amino-7H-pyrrolo[2,3-d]pyrimidine with anti-inflammatory efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis and anti-inflammatory evaluation of novel pyrrolo[2,3-d]pyrimidin derivatives as potent JAK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis and biological evaluation of novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potential FAK inhibitors and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of New Pyrrolo[2,3- d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery of 7H-pyrrolo[2,3-d]pyrimidine derivatives as selective covalent irreversible inhibitors of interleukin-2-inducible T-cell kinase (Itk) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Discovery of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as potent hematopoietic progenitor kinase 1 (HPK1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and evaluation of novel 7 H-pyrrolo-[2,3- d]pyrimidine derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 4,7-Disubstituted 7H-Pyrrolo[2,3-d]pyrimidines and Their Analogs as Antiviral Agents against Zika Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis, antiproliferative, and antiviral activity of certain 4-substituted and 4,5-disubstituted 7-[(1,3-dihydroxy-2-propoxy)methyl]pyrrolo[2,3-d]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. sci-hub.box [sci-hub.box]
Spectroscopic Data of 7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Foreword
7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid, a heterocyclic compound belonging to the 7-deazapurine class of molecules, represents a scaffold of significant interest in medicinal chemistry and drug discovery. Its structural similarity to endogenous purines allows for its interaction with a variety of biological targets, making it a valuable building block for the development of novel therapeutics. This technical guide provides an in-depth analysis of the spectroscopic data of this compound, offering a foundational understanding for researchers engaged in its synthesis, characterization, and application in drug development programs.
The accurate interpretation of spectroscopic data is paramount for the unambiguous identification and purity assessment of synthesized compounds. This document serves as a comprehensive resource, detailing the expected and observed spectroscopic features of this compound across various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy. Each section is designed to provide not only the spectral data but also the underlying principles and experimental considerations, empowering researchers to confidently characterize this important molecule.
Molecular Structure and Physicochemical Properties
This compound possesses a fused ring system consisting of a pyrimidine and a pyrrole ring. The carboxylic acid moiety at the 5-position is a key functional group that influences its chemical reactivity and biological activity.
| Property | Value | Source |
| Molecular Formula | C₇H₅N₃O₂ | --INVALID-LINK--[1] |
| Molecular Weight | 163.13 g/mol | --INVALID-LINK--[1] |
| IUPAC Name | This compound | --INVALID-LINK--[1] |
| CAS Number | 1234616-77-3 | --INVALID-LINK--[1] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. The following sections detail the expected ¹H and ¹³C NMR spectral data for this compound, based on the analysis of related structures and general principles of NMR spectroscopy.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons of the heterocyclic core and the acidic proton of the carboxyl group. The chemical shifts are influenced by the electron-withdrawing nature of the pyrimidine ring and the carboxylic acid group.
Expected ¹H NMR Data (in DMSO-d₆):
| Proton | Expected Chemical Shift (ppm) | Multiplicity | Notes |
| H2 | ~8.8 | Singlet | Proton on the pyrimidine ring. |
| H4 | ~9.0 | Singlet | Proton on the pyrimidine ring. |
| H6 | ~8.3 | Singlet | Proton on the pyrrole ring. |
| NH (Pyrrole) | ~12.5 | Broad Singlet | Tautomeric proton on the pyrrole nitrogen. |
| COOH | ~13.0 | Broad Singlet | Acidic proton of the carboxylic acid. |
Note: The chemical shifts of the NH and COOH protons can be broad and may exchange with deuterium upon addition of D₂O.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The chemical shifts of the carbon atoms are influenced by their hybridization and the electronic environment.
Expected ¹³C NMR Data (in DMSO-d₆):
| Carbon | Expected Chemical Shift (ppm) |
| C2 | ~152 |
| C4 | ~150 |
| C5 | ~115 |
| C6 | ~130 |
| C7a | ~155 |
| C4a | ~105 |
| COOH | ~165 |
Experimental Protocol for NMR Analysis
A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural determination.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of a high-purity deuterated solvent is essential to minimize residual solvent signals.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and sensitivity.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Employ a larger number of scans compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
-
A relaxation delay of 2-5 seconds is recommended.
-
-
Data Processing: Process the acquired free induction decays (FIDs) using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent signal of DMSO-d₆ (δ 2.50 ppm for ¹H and δ 39.52 ppm for ¹³C).
Caption: Workflow for NMR Spectroscopic Analysis.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound. The fragmentation pattern observed in the mass spectrum can also offer valuable structural insights.
Expected Mass Spectrum
For this compound (C₇H₅N₃O₂), the expected exact mass is 163.0382 g/mol . In a high-resolution mass spectrum (HRMS), the molecular ion peak ([M+H]⁺) would be observed at m/z 164.0455.
Predicted Fragmentation Pattern:
The fragmentation of the molecular ion is expected to proceed through the loss of small, stable molecules. Key expected fragments include:
-
[M-H₂O]⁺: Loss of a water molecule from the carboxylic acid group.
-
[M-CO₂]⁺: Decarboxylation, a common fragmentation pathway for carboxylic acids.
-
[M-HCN]⁺: Loss of hydrogen cyanide from the pyrimidine ring.
Experimental Protocol for Mass Spectrometry
Electrospray ionization (ESI) is a suitable technique for the analysis of this polar, non-volatile compound.
Step-by-Step Methodology:
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with an ESI source.
-
Data Acquisition:
-
Infuse the sample solution into the ESI source at a constant flow rate.
-
Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion.
-
Set the mass range to cover the expected molecular ion and fragment ions.
-
-
Data Analysis: Analyze the resulting mass spectrum to determine the accurate mass of the molecular ion and identify the major fragment ions.
Caption: Workflow for Mass Spectrometric Analysis.
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.
Expected IR Spectrum
The IR spectrum of this compound will be characterized by the presence of absorption bands corresponding to the carboxylic acid and the aromatic heterocyclic system.
Expected IR Absorption Bands (in KBr):
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| O-H stretch (carboxylic acid) | 3300-2500 | Broad, Strong |
| N-H stretch (pyrrole) | ~3100 | Medium |
| C-H stretch (aromatic) | ~3050 | Medium |
| C=O stretch (carboxylic acid) | 1720-1680 | Strong |
| C=N and C=C stretch (aromatic) | 1650-1450 | Medium to Strong |
| C-O stretch (carboxylic acid) | 1320-1210 | Medium |
| O-H bend (carboxylic acid) | 950-910 | Medium, Broad |
Experimental Protocol for IR Spectroscopy
The solid-state IR spectrum can be conveniently obtained using the potassium bromide (KBr) pellet method.
Step-by-Step Methodology:
-
Sample Preparation: Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry KBr powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.
-
Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and acquire the spectrum.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy molecular orbitals.
Expected UV-Vis Spectrum
The UV-Vis spectrum of this compound is expected to show absorption maxima characteristic of the π-π* transitions within the conjugated aromatic system.
Expected UV-Vis Absorption (in Methanol):
| Wavelength (λmax) | Molar Absorptivity (ε) | Transition |
| ~220-240 nm | High | π → π |
| ~270-290 nm | Medium | π → π |
Experimental Protocol for UV-Vis Spectroscopy
A standard protocol for obtaining a UV-Vis spectrum involves the preparation of a dilute solution of the analyte.
Step-by-Step Methodology:
-
Sample Preparation: Prepare a stock solution of the compound in a UV-grade solvent such as methanol. From the stock solution, prepare a series of dilutions to obtain a concentration that gives an absorbance reading within the linear range of the spectrophotometer (typically 0.1-1.0).
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition: Record the absorption spectrum over a wavelength range of approximately 200-400 nm, using the pure solvent as a reference.
-
Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax) and calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl).
Conclusion
This technical guide has provided a comprehensive overview of the expected spectroscopic data for this compound. The detailed interpretation of NMR, MS, IR, and UV-Vis spectra, along with standardized experimental protocols, serves as a valuable resource for researchers in the fields of medicinal chemistry and drug development. The accurate characterization of this important heterocyclic scaffold is a critical first step in the journey of discovering and developing novel therapeutic agents.
References
A Technical Guide to the Structural Elucidation of 7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic Acid: A Cornerstone for Drug Discovery
Abstract
The 7H-pyrrolo[2,3-d]pyrimidine scaffold is a privileged heterocyclic system, forming the core of numerous clinically significant molecules, particularly in the realm of kinase inhibitors.[1][2][3] Understanding the three-dimensional structure of its derivatives is paramount for structure-activity relationship (SAR) studies and rational drug design. This guide provides an in-depth technical overview of the methodologies required to determine and analyze the crystal structure of a key building block, 7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid. While a definitive public crystal structure of this specific molecule is not yet available, this document consolidates field-proven protocols for its synthesis, crystallization, and structural analysis, drawing from extensive research on closely related analogues.[4][5] This guide is intended for researchers, medicinal chemists, and structural biologists engaged in the development of novel therapeutics based on this critical pharmacophore.
Introduction: The Significance of the 7H-pyrrolo[2,3-d]pyrimidine Core
The 7H-pyrrolo[2,3-d]pyrimidine, also known as 7-deazapurine, is a bioisostere of purine and has demonstrated a wide range of biological activities.[6][7] Its derivatives have been successfully developed as inhibitors of various protein kinases, including Janus kinases (JAKs), spleen tyrosine kinase (Syk), and focal adhesion kinase (FAK), leading to treatments for inflammatory diseases and cancers.[3] The carboxylic acid functional group at the 5-position serves as a versatile handle for further synthetic modifications, making this compound a crucial intermediate in the synthesis of compound libraries for drug discovery.[8] A detailed understanding of its solid-state conformation, intermolecular interactions, and crystal packing is therefore of fundamental importance for predicting the properties of its downstream derivatives.
Synthesis of this compound
While multiple synthetic routes to the 7H-pyrrolo[2,3-d]pyrimidine core have been reported, a common and effective strategy involves the construction of the pyrimidine ring onto a pre-functionalized pyrrole. The following protocol is a representative synthesis adapted from methodologies reported for similar derivatives.[2]
Experimental Protocol: Synthesis
Step 1: Synthesis of Ethyl 2-amino-4-cyanopyrrole-3-carboxylate
-
To a solution of ethyl cyanoacetate and malononitrile in ethanol, add a catalytic amount of a suitable base (e.g., piperidine or sodium ethoxide).
-
Heat the reaction mixture under reflux for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Collect the precipitated product by vacuum filtration, wash with cold water, and dry under vacuum to yield ethyl 2-amino-4-cyanopyrrole-3-carboxylate.
Step 2: Cyclization to form the Pyrrolo[2,3-d]pyrimidine Core
-
Dissolve the ethyl 2-amino-4-cyanopyrrole-3-carboxylate in formamide.
-
Heat the mixture to 150-160 °C for 8-12 hours. The formamide serves as both a solvent and a source of the C2 carbon of the pyrimidine ring.
-
Monitor the reaction by TLC. Upon completion, cool the mixture and add water to precipitate the product.
-
Filter the solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol/water mixture) to obtain 4-amino-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile.
Step 3: Hydrolysis to this compound
-
Suspend the 4-amino-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile in an aqueous solution of a strong acid (e.g., 6M HCl) or a strong base (e.g., 6M NaOH).
-
Heat the suspension under reflux for 12-24 hours. The nitrile and amino groups will be hydrolyzed to a carboxylic acid and a hydroxyl group, respectively, followed by tautomerization.
-
Cool the reaction mixture and carefully neutralize with a base (if acidic) or an acid (if basic) to the isoelectric point to precipitate the product.
-
Collect the solid by filtration, wash with cold water, and dry to yield this compound.
Crystallization: Obtaining Single Crystals for X-ray Diffraction
The growth of high-quality single crystals is often the most challenging step in structure determination. For polar, relatively insoluble compounds like this compound, which is likely to be soluble in high-boiling-point polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), specialized crystallization techniques are required.
Causality in Solvent Selection
The choice of solvent system is critical. A "good" solvent should fully dissolve the compound at a reasonable concentration, while an "anti-solvent" should be miscible with the good solvent but in which the compound is poorly soluble. The slow introduction of the anti-solvent gradually reduces the solubility of the compound, leading to a state of supersaturation from which crystals can nucleate and grow.
Experimental Protocol: Anti-Solvent Vapor Diffusion
This technique is highly effective for compounds soluble in solvents like DMF or DMSO.[9]
-
Preparation of the Saturated Solution: Dissolve the purified this compound in a minimal amount of a "good" solvent (e.g., DMF or DMSO) in a small, open vial.
-
Setting up the Diffusion Chamber: Place this vial inside a larger, sealed container (e.g., a beaker or a jar with a tight-fitting lid).
-
Introduction of the Anti-Solvent: Add a volume of a more volatile "anti-solvent" (e.g., dichloromethane (DCM), diethyl ether, or pentane) to the bottom of the larger container, ensuring the level is below the top of the small vial.
-
Incubation: Seal the larger container and leave it undisturbed at a constant temperature (e.g., room temperature or 4°C). The anti-solvent vapor will slowly diffuse into the solution of the compound, inducing crystallization over several days to weeks.
X-ray Crystallography: From Crystal to Structure
Once suitable single crystals are obtained, their three-dimensional structure can be determined using single-crystal X-ray diffraction.
Experimental Workflow: Single-Crystal X-ray Diffraction
Caption: Workflow for single-crystal X-ray diffraction analysis.
-
Crystal Mounting: A suitable single crystal is mounted on a goniometer head.
-
Data Collection: The crystal is placed in a single-crystal X-ray diffractometer and irradiated with a monochromatic X-ray beam. The crystal is rotated, and the diffraction pattern is recorded on a detector.
-
Data Reduction and Integration: The raw diffraction images are processed to integrate the intensities of the reflections and apply corrections for experimental factors.
-
Structure Solution: The phase problem is solved using computational methods (e.g., direct methods or Patterson methods) to generate an initial electron density map and a preliminary atomic model.
-
Structure Refinement: The initial model is refined against the experimental data by adjusting atomic positions, and thermal parameters to minimize the difference between the observed and calculated structure factors.
-
Validation and Analysis: The final structure is validated using various crystallographic metrics (e.g., R-factor, goodness-of-fit) and analyzed for its geometric features, including bond lengths, bond angles, and intermolecular interactions.
Structural Analysis and Expected Features
Based on the known structures of numerous 7H-pyrrolo[2,3-d]pyrimidine derivatives, several key structural features can be anticipated for this compound.
Molecular Geometry
The fused pyrrolo[2,3-d]pyrimidine ring system is expected to be essentially planar. The carboxylic acid group at the 5-position will likely exhibit some degree of torsion relative to the plane of the bicyclic core, influenced by the crystal packing environment.
Intermolecular Interactions
The presence of multiple hydrogen bond donors (the pyrrole N-H and the carboxylic acid O-H) and acceptors (the pyrimidine nitrogens and the carbonyl and hydroxyl oxygens) suggests that the crystal structure will be dominated by an extensive network of hydrogen bonds. These interactions are crucial in dictating the overall crystal packing and influencing the physicochemical properties of the solid state, such as solubility and melting point.
Caption: Potential hydrogen bonding motifs in the crystal lattice.
Spectroscopic Characterization
Spectroscopic techniques are essential for confirming the identity and purity of the synthesized compound before crystallization attempts.
| Technique | Expected Observations for this compound |
| ¹H NMR | Signals corresponding to the protons on the pyrimidine and pyrrole rings. A broad singlet for the N-H proton of the pyrrole and a downfield singlet for the carboxylic acid proton, which is exchangeable with D₂O. |
| ¹³C NMR | Resonances for all seven carbon atoms, including a characteristic downfield signal for the carboxylic acid carbonyl carbon. |
| FT-IR | Characteristic stretching vibrations for the N-H bond (around 3100-3300 cm⁻¹), the O-H bond of the carboxylic acid (broad, around 2500-3300 cm⁻¹), and the C=O bond (around 1680-1710 cm⁻¹). |
| Mass Spec. | A molecular ion peak corresponding to the calculated molecular weight (163.13 g/mol ).[1] |
Conclusion and Future Outlook
The structural elucidation of this compound is a critical step in advancing the development of novel therapeutics based on this versatile scaffold. While a definitive crystal structure is not yet publicly documented, this guide provides a comprehensive framework for its synthesis, crystallization, and analysis based on established principles and data from closely related compounds. The determination of this crystal structure would provide invaluable insights into the solid-state properties of this key intermediate and would be a significant contribution to the field of medicinal chemistry. Researchers are encouraged to pursue the crystallization and structural analysis of this compound and to deposit the resulting data in public databases such as the Cambridge Crystallographic Data Centre (CCDC) to benefit the wider scientific community.
References
- 1. This compound | C7H5N3O2 | CID 57415851 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potent and orally active STAT6 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potential FAK inhibitors and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. X-ray Crystal Structure-Guided Design and Optimization of 7 H-Pyrrolo[2,3- d]pyrimidine-5-carbonitrile Scaffold as a Potent and Orally Active Monopolar Spindle 1 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. 7H-Pyrrolo(2,3-d)pyrimidine | C6H5N3 | CID 261591 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PubChemLite - this compound (C7H5N3O2) [pubchemlite.lcsb.uni.lu]
Biological Screening of Novel 7H-Pyrrolo[2,3-d]pyrimidine Derivatives
An In-Depth Technical Guide:
Introduction: The 7H-Pyrrolo[2,3-d]pyrimidine Scaffold as a Privileged Structure in Oncology
The 7H-pyrrolo[2,3-d]pyrimidine core, an isostere of purine, represents a "privileged scaffold" in modern medicinal chemistry.[1][2] Its structural resemblance to adenine allows it to effectively compete for the ATP-binding site of a vast array of protein kinases, which are critical regulators of cellular signaling.[3] Dysregulation of kinase activity is a hallmark of many cancers, making them prime therapeutic targets.[4][5] Consequently, derivatives of this scaffold have been successfully developed into potent inhibitors of clinically relevant kinases such as EGFR, FAK, and PAK4, leading to new anticancer agents.[6][7][8][9]
This guide provides a comprehensive framework for the biological screening of novel 7H-pyrrolo[2,3-d]pyrimidine derivatives. It is structured not as a rigid set of disconnected protocols, but as a logical, tiered screening cascade that mirrors an efficient drug discovery campaign. We will move from broad phenotypic screening to specific target engagement and mechanistic validation, explaining the scientific rationale behind each experimental choice and providing field-tested protocols for execution.
Part 1: The Hierarchical Screening Cascade: From Phenotype to Mechanism
A successful screening campaign must be both sensitive and efficient, capable of identifying potent compounds while systematically eliminating those with undesirable properties. The following cascade is designed to achieve this, prioritizing high-throughput methods early on to manage library size and reserving more resource-intensive assays for a smaller number of validated hits.
Caption: A hierarchical screening cascade for novel kinase inhibitors.
Part 2: Primary Screening - Quantifying Cytotoxicity
The initial goal is to cast a wide net to identify which derivatives possess cytotoxic or anti-proliferative activity against cancer cells.[10][11] This step serves as a fundamental filter; a compound that isn't active against a cancer cell line is unlikely to be a viable therapeutic candidate.
Causality Behind the Choice: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method ideal for primary high-throughput screening.[12][13] Its principle is based on the reduction of the yellow tetrazolium salt MTT into insoluble purple formazan crystals by mitochondrial dehydrogenases in metabolically active, viable cells.[14][15][16] The amount of formazan produced is directly proportional to the number of living cells, providing a quantitative measure of cell viability.[17]
Experimental Protocol: MTT Cytotoxicity Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of novel derivatives across a panel of cancer cell lines.
1. Cell Seeding:
-
Select a panel of relevant human cancer cell lines (e.g., A549 for lung cancer, MCF-7 for breast cancer, HT-29 for colon cancer) based on the intended therapeutic target.[1]
-
Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete culture medium into a 96-well flat-bottom plate.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow cells to adhere.[12]
2. Compound Treatment:
-
Prepare a 10 mM stock solution of each test compound in sterile DMSO.
-
Perform serial dilutions of the stock solutions in culture medium to achieve final concentrations ranging from, for example, 0.01 µM to 100 µM.
-
Remove the medium from the wells and add 100 µL of the medium containing the various compound concentrations. Include a "vehicle control" (e.g., 0.1% DMSO) and an "untreated control."
3. MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.[14]
-
Add 10 µL of the MTT solution to each well (final concentration 0.5 mg/mL).[15]
-
Incubate the plate for 3-4 hours at 37°C, protected from light. During this time, viable cells will convert the MTT to formazan crystals.[12]
4. Solubilization and Absorbance Reading:
-
Carefully aspirate the medium from each well.
-
Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.[14][15]
-
Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete dissolution.[14]
-
Measure the absorbance (Optical Density, OD) of each well using a microplate reader at a wavelength between 550 and 600 nm.[15]
5. Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Data Presentation: Summarizing Cytotoxicity
Quantitative data should be presented clearly to allow for immediate comparison of potency and selectivity across cell lines.
Table 1: In Vitro Cytotoxicity (IC50) of Novel 7H-pyrrolo[2,3-d]pyrimidine Derivatives
| Compound ID | A549 (Lung) IC50 [µM] | MCF-7 (Breast) IC50 [µM] | HT-29 (Colon) IC50 [µM] |
| PYR-001 | 5.4 ± 0.6 | 8.1 ± 0.9 | 4.5 ± 0.5 |
| PYR-002 | > 100 | > 100 | > 100 |
| PYR-003 | 0.9 ± 0.1 | 1.2 ± 0.2 | 25.6 ± 3.1 |
| Doxorubicin | 0.2 ± 0.03 | 0.5 ± 0.07 | 0.3 ± 0.04 |
Values are represented as mean ± standard deviation from three independent experiments.
Part 3: Secondary Screening - Target Engagement and Selectivity
After identifying cytotoxic compounds, the next critical step is to determine if they act on their intended molecular target.[18] Since the 7H-pyrrolo[2,3-d]pyrimidine scaffold is a potent kinase inhibitor, a direct enzymatic assay is the logical choice.[2][19]
Causality Behind the Choice: In Vitro Kinase Assays
Biochemical kinase assays provide a direct measure of a compound's ability to inhibit the enzymatic activity of a specific kinase.[5] This is crucial for several reasons:
-
Confirms Mechanism: It validates that the observed cytotoxicity is likely due to the inhibition of the target kinase.
-
Determines Potency: It provides a precise IC50 value for the enzyme itself, which is often much lower than the cell-based IC50.
-
Assesses Selectivity: By screening against a panel of related kinases, one can determine the compound's selectivity profile, which is a key predictor of potential off-target effects.[18]
Caption: Inhibition of a receptor tyrosine kinase signaling pathway.
Experimental Protocol: In Vitro Kinase Inhibition Assay (Generic)
Objective: To measure the IC50 of lead compounds against the target kinase (e.g., EGFR) and a panel of off-target kinases.
1. Reagent Preparation:
-
Obtain recombinant human kinase enzymes, corresponding substrate peptides, and ATP.
-
Prepare a kinase reaction buffer (e.g., Tris-HCl, MgCl₂, DTT).
-
Prepare serial dilutions of the test compounds in DMSO, then further dilute in the reaction buffer.
2. Assay Procedure (e.g., using a luminescence-based ATP detection method):
-
In a 384-well plate, add the kinase enzyme and the test compound at various concentrations.
-
Initiate the kinase reaction by adding a mixture of the substrate peptide and ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes). The kinase will phosphorylate the substrate by consuming ATP.
-
Stop the reaction and add an ATP detection reagent (e.g., a luciferase/luciferin system that produces light in the presence of ATP).
-
The amount of remaining ATP is inversely proportional to kinase activity. A potent inhibitor will result in less ATP consumption and a higher luminescent signal.
3. Data Analysis:
-
Read the luminescence on a plate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control.
-
Determine the IC50 value by plotting percent inhibition against the log of compound concentration.
Part 4: Tertiary Screening - Elucidating the Mechanism of Action
Once a compound demonstrates potent on-target activity, the final step in the initial screening phase is to confirm that its cellular effects are consistent with the proposed mechanism. For anticancer agents that inhibit proliferation pathways, this typically involves inducing either cell cycle arrest or apoptosis.[20][21]
Experimental Protocol: Cell Cycle Analysis via Propidium Iodide Staining
Causality: This assay determines if the compound halts cell division at a specific phase (G0/G1, S, or G2/M).[21] Many kinase inhibitors block signaling required for progression through the G1/S checkpoint.
1. Cell Treatment and Harvesting:
-
Seed cells (e.g., A549) in a 6-well plate and treat with the test compound at concentrations equivalent to its IC50 and 2x IC50 for 24 hours.[12]
-
Harvest the cells by trypsinization, wash with cold PBS, and collect the cell pellet by centrifugation.
2. Fixation and Staining:
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently. Incubate overnight at -20°C.[12]
-
Wash the fixed cells with PBS and treat with RNase A to prevent staining of RNA.
-
Stain the cellular DNA by adding a solution of Propidium Iodide (PI), a fluorescent intercalating agent.[12]
3. Flow Cytometry:
-
Analyze the stained cells using a flow cytometer. The intensity of the PI fluorescence is directly proportional to the amount of DNA in each cell.
-
The resulting data is displayed as a histogram, showing the distribution of cells in the G0/G1 (2n DNA content), S (between 2n and 4n), and G2/M (4n) phases of the cell cycle.
Experimental Protocol: Apoptosis Detection via Western Blot
Causality: This method verifies if the compound induces programmed cell death (apoptosis) by detecting the cleavage of key effector proteins like Caspase-3.[19]
1. Cell Lysis:
-
Treat cells with the compound as described for cell cycle analysis.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to extract total protein.[12]
-
Determine the protein concentration of the lysates using a BCA assay.
2. Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA to prevent non-specific antibody binding.[12]
-
Incubate the membrane with a primary antibody specific for cleaved Caspase-3. Also probe for total Caspase-3 and a loading control like β-actin.
-
Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. An increase in the cleaved Caspase-3 band indicates the induction of apoptosis.
Conclusion and Forward Path
This structured, multi-tiered approach provides a robust and scientifically sound strategy for the biological screening of novel 7H-pyrrolo[2,3-d]pyrimidine derivatives. By progressing from broad phenotypic assays to specific enzymatic and mechanistic studies, researchers can efficiently identify and validate promising lead candidates. Compounds that demonstrate potent and selective cytotoxicity, clear on-target kinase inhibition, and a confirmed mechanism of action (e.g., cell cycle arrest or apoptosis induction) are primed for further preclinical development, including structure-activity relationship (SAR) studies, ADMET profiling, and eventual in vivo efficacy testing.[6][18]
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Screening assays for tyrosine kinase inhibitors: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potential FAK inhibitors and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of 7H-pyrrolo [2,3-d] pyrimidine derivatives as potential p21-activated kinase 4 (PAK4) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. ijcrt.org [ijcrt.org]
- 12. benchchem.com [benchchem.com]
- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 16. clyte.tech [clyte.tech]
- 17. broadpharm.com [broadpharm.com]
- 18. Strategies for the discovery of novel tyrosine kinase inhibitors with anticancer activity [pubmed.ncbi.nlm.nih.gov]
- 19. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Synthesis and evaluation of novel 7 H-pyrrolo-[2,3- d]pyrimidine derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Structure-activity relationship of 7H-pyrrolo[2,3-d]pyrimidine compounds
An In-depth Technical Guide to the Structure-Activity Relationship of 7H-pyrrolo[2,3-d]pyrimidine Compounds for Researchers, Scientists, and Drug Development Professionals.
Introduction: The Privileged Scaffold of 7H-pyrrolo[2,3-d]pyrimidine
The 7H-pyrrolo[2,3-d]pyrimidine core, a bioisostere of purine, stands as a "privileged scaffold" in medicinal chemistry.[1] Its structural similarity to adenine, a fundamental component of ATP, allows it to effectively interact with the ATP-binding sites of numerous enzymes, particularly kinases.[2] This inherent characteristic has propelled the development of a multitude of potent and selective inhibitors targeting a wide range of enzymes implicated in various diseases, most notably cancer, inflammatory disorders, and viral infections.[2][3] The versatility of the 7H-pyrrolo[2,3-d]pyrimidine scaffold lies in its amenability to chemical modification at several positions, enabling fine-tuning of its biological activity, selectivity, and pharmacokinetic properties. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 7H-pyrrolo[2,3-d]pyrimidine derivatives, offering insights into the rational design of next-generation therapeutics.
Decoding the Structure-Activity Relationship (SAR)
The biological activity of 7H-pyrrolo[2,3-d]pyrimidine compounds is intricately linked to the nature and position of substituents on its bicyclic core. Understanding the SAR at each key position is paramount for designing compounds with desired potency and selectivity.
The Critical C4 Position: A Gateway to Potency
The C4 position of the pyrimidine ring is a crucial anchor point for achieving high-affinity binding to the hinge region of many kinases. Modifications at this position profoundly influence the inhibitory activity of the compounds.
Generally, an amino linkage at the C4 position is a key feature for potent kinase inhibition. This is often a substituted aniline or a related heteroaromatic amine. For instance, in the context of Epidermal Growth Factor Receptor (EGFR) inhibitors, 4-(phenylamino) substitution is a well-established pharmacophore.[4] The nature of the substituent on this phenyl ring further modulates the activity. Electron-withdrawing groups, such as halogens, can enhance the potency. For example, 2,4-disubstituted pyrrolo[2,3-d]pyrimidines with a halogenated phenylamino group at C4 have demonstrated potent EGFR inhibition in the nanomolar range.[5]
In the development of Janus Kinase (JAK) inhibitors, the C4 position is often occupied by a 1H-pyrazol-4-yl group, which forms key hydrogen bonds with the kinase hinge region.[6] Further modifications on this pyrazole ring can enhance selectivity and potency.
Here is a visual representation of the general SAR at the C4 position:
Caption: General SAR at the C4 position of the 7H-pyrrolo[2,3-d]pyrimidine core.
The Versatile C2 Position: Tuning Selectivity and Potency
The C2 position of the pyrimidine ring offers another avenue for modifying the pharmacological profile of 7H-pyrrolo[2,3-d]pyrimidine derivatives. Substituents at this position often project into the solvent-exposed region of the ATP-binding pocket, allowing for the introduction of various functional groups to enhance potency, selectivity, and physicochemical properties.
In a series of p21-activated kinase 4 (PAK4) inhibitors, the presence of a 2-benzene ring was found to be important for interaction with the hinge region.[7] Halogen substitutions on this phenyl ring influenced the orientation of the molecule in the binding pocket, thereby affecting the inhibitory capacity.[7]
For certain classes of inhibitors, the C2 position can be left unsubstituted or bear a small group like an amino group. For instance, in some STAT6 inhibitors, a 2-amino group is present, while the main driver of potency is a large substituent at the N7 position.[8]
The N7 Position: Modulating Physicochemical Properties and Targeting Specific Interactions
The N7 position of the pyrrole ring is frequently modified to improve solubility, metabolic stability, and to introduce additional interactions with the target protein. A variety of substituents, from small alkyl groups to larger aromatic and heterocyclic moieties, have been explored at this position.
In the development of antiviral agents against Zika virus, 4,7-disubstituted 7H-pyrrolo[2,3-d]pyrimidines were identified as promising inhibitors.[9] The SAR studies revealed that both the substituent at the C4 and N7 positions are crucial for antiviral activity.[9]
For some kinase inhibitors, the N7 position is substituted with groups that can form additional hydrogen bonds or van der Waals interactions with the protein. For example, in a series of Mps1 inhibitors, a scaffold hopping approach led to the identification of potent compounds with a substituted 7H-pyrrolo[2,3-d]pyrimidine core.[9]
Substitutions on the Pyrrole Ring (C5 and C6): Exploring New Chemical Space
While less frequently modified than the C2, C4, and N7 positions, substitutions on the C5 and C6 carbons of the pyrrole ring can also impact biological activity. These positions can be functionalized to introduce groups that can probe for additional binding pockets or improve the overall properties of the molecule.
For instance, the introduction of a fluorine atom at the C5 position of 7H-pyrrolo[2,3-d]pyrimidine derivatives has been shown to be beneficial for activity against Focal Adhesion Kinase (FAK).[10] In another study, C6-substituted 7-azaindole and C4-substituted 7H-pyrrolo[2,3-d]pyrimidine derivatives were synthesized and evaluated as CDK9/CyclinT and Haspin inhibitors.[11]
Tabular Summary of Structure-Activity Relationships
| Position | General Structural Feature | Impact on Biological Activity | Example Target(s) | Reference(s) |
| C4 | Substituted amino group (e.g., anilino, pyrazolyl) | Crucial for hinge binding and potency | EGFR, JAK, CDK | [4][6] |
| C2 | Aryl or heteroaryl groups, amino group | Modulates potency and selectivity | PAK4, STAT6 | [7][8] |
| N7 | Alkyl, aryl, or heterocyclic groups | Improves physicochemical properties, provides additional binding interactions | Antivirals, Mps1 | |
| C5/C6 | Halogens, small alkyl or aryl groups | Can enhance potency and selectivity | FAK, CDK9 | [10][11] |
Key Experimental Protocols
In Vitro Kinase Inhibition Assay (A Representative Protocol)
This protocol describes a general method for determining the in vitro inhibitory activity of 7H-pyrrolo[2,3-d]pyrimidine compounds against a target kinase using a luminescence-based assay that measures ATP consumption.
Materials:
-
Target kinase
-
Kinase substrate (peptide or protein)
-
ATP
-
Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Test compounds (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration is 10 mM.
-
Kinase Reaction Setup:
-
Add 2.5 µL of kinase solution (containing the target kinase in kinase buffer) to each well of a 384-well plate.
-
Add 0.5 µL of the test compound dilution or DMSO (for control wells) to the respective wells.
-
Incubate the plate for 15 minutes at room temperature to allow for compound binding to the kinase.
-
-
Initiation of Kinase Reaction:
-
Add 2 µL of a solution containing the kinase substrate and ATP in kinase buffer to each well to start the reaction. The final ATP concentration should be at or near the Km for the target kinase.
-
Incubate the plate at 30°C for 1 hour.
-
-
Detection of Kinase Activity:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and induce a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
References
- 1. benchchem.com [benchchem.com]
- 2. Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and anti-inflammatory evaluation of novel pyrrolo[2,3-d]pyrimidin derivatives as potent JAK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure-guided design of potent JAK1-selective inhibitors based on 4-amino-7H-pyrrolo[2,3-d]pyrimidine with anti-inflammatory efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 4,7-Disubstituted 7H-Pyrrolo[2,3-d]pyrimidines and Their Analogs as Antiviral Agents against Zika Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Synthesis and biological evaluation of selected 7H-pyrrolo[2,3-d]pyrimidine derivatives as novel CDK9/CyclinT and Haspin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid: A Privileged Scaffold in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the 7-Deazapurine Core
The 7H-pyrrolo[2,3-d]pyrimidine scaffold, a bioisostere of purine, represents a cornerstone in contemporary medicinal chemistry. Its structural resemblance to endogenous purines allows for competitive binding to a myriad of biological targets, rendering it a "privileged scaffold" in the design of novel therapeutics. This guide focuses on a key derivative, 7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid , providing a comprehensive overview of its chemical identity, synthesis, physicochemical properties, and its pivotal role in the development of targeted therapies, particularly kinase inhibitors.
IUPAC Name: this compound[1] CAS Number: 1234616-77-3[1]
Physicochemical Properties and Structural Attributes
A thorough understanding of the physicochemical properties of a core scaffold is fundamental to predicting its behavior in biological systems and guiding the design of analog libraries with improved pharmacokinetic and pharmacodynamic profiles.
| Property | Value | Source |
| Molecular Formula | C₇H₅N₃O₂ | PubChem[1] |
| Molecular Weight | 163.13 g/mol | PubChem[1] |
| XLogP3 | 0.2 | PubChem[1] |
| Hydrogen Bond Donor Count | 2 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 4 | PubChem[1] |
| Rotatable Bond Count | 1 | PubChem[1] |
| Exact Mass | 163.038176 g/mol | PubChem[1] |
| Monoisotopic Mass | 163.038176 g/mol | PubChem[1] |
| Topological Polar Surface Area | 81.6 Ų | PubChem |
| Heavy Atom Count | 12 | PubChem[1] |
| Complexity | 197 | PubChem[1] |
The structural features of this compound, particularly the presence of both hydrogen bond donors and acceptors, and a carboxylic acid moiety, provide multiple points for chemical modification, enabling the exploration of structure-activity relationships (SAR).
Synthesis and Methodology: A Generalized Approach
A common strategy involves the construction of the fused ring system from a substituted pyrimidine. For instance, a process could start with a 2,4-dihalo-5-cyanopyrimidine, which undergoes nucleophilic substitution and subsequent cyclization to form the pyrrolo[2,3-d]pyrimidine core. The cyano group at the 5-position can then be hydrolyzed to the corresponding carboxylic acid.
Representative Experimental Protocol:
Step 1: Synthesis of a 4-amino-5-cyanopyrrolo[2,3-d]pyrimidine intermediate
-
Reaction Setup: To a solution of a suitable starting material, such as 2,4-dichloro-5-cyanopyrimidine, in an appropriate solvent like isopropanol, add a source of ammonia (e.g., ammonium hydroxide) or a primary amine.
-
Reaction Conditions: Heat the mixture at reflux for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Cool the reaction mixture, and collect the precipitated product by filtration. The crude product can be purified by recrystallization or column chromatography.
Step 2: Hydrolysis of the cyano group to the carboxylic acid
-
Reaction Setup: Suspend the 4-amino-5-cyanopyrrolo[2,3-d]pyrimidine intermediate in a mixture of a strong acid (e.g., concentrated sulfuric acid or hydrochloric acid) and water.
-
Reaction Conditions: Heat the mixture at an elevated temperature (e.g., 100-120 °C) for an extended period. The progress of the hydrolysis can be monitored by TLC or HPLC.
-
Work-up and Purification: Cool the reaction mixture and neutralize it with a base (e.g., sodium hydroxide) to precipitate the carboxylic acid product. The product can be collected by filtration and purified by recrystallization from a suitable solvent system.
This generalized protocol highlights the key transformations required. The specific reagents, solvents, and reaction conditions would need to be optimized for the synthesis of the target molecule.
Applications in Drug Discovery: A Focus on Kinase Inhibition
The 7H-pyrrolo[2,3-d]pyrimidine scaffold is a prominent feature in numerous kinase inhibitors due to its ability to mimic the purine core of ATP and interact with the hinge region of the kinase active site. Derivatives of this compound have been extensively explored as inhibitors of various kinase families, playing a crucial role in the development of treatments for cancer and inflammatory diseases.
Janus Kinase (JAK) Inhibition and the JAK-STAT Signaling Pathway
The Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that are critical for cytokine signaling. The JAK-STAT (Signal Transducer and Activator of Transcription) pathway is a key signaling cascade that regulates a wide range of cellular processes, including inflammation, immunity, and cell growth. Dysregulation of this pathway is implicated in various autoimmune diseases and cancers.
Several approved and clinical-stage JAK inhibitors, such as Tofacitinib and Ruxolitinib, feature the 7H-pyrrolo[2,3-d]pyrimidine core. These inhibitors function by competing with ATP for binding to the catalytic site of JAKs, thereby blocking the phosphorylation and activation of STAT proteins. This, in turn, prevents the translocation of STATs to the nucleus and the transcription of target genes involved in the inflammatory response.
Other Kinase Targets
Beyond JAKs, the 7H-pyrrolo[2,3-d]pyrimidine scaffold has been successfully employed to develop inhibitors for a range of other kinases, including:
-
p21-Activated Kinase 4 (PAK4): Overexpressed in various cancers, making it an attractive therapeutic target. Derivatives of 7H-pyrrolo[2,3-d]pyrimidine have shown potent inhibitory activity against PAK4.[2]
-
Focal Adhesion Kinase (FAK): A key regulator of cell adhesion, migration, and survival, with its inhibition being a promising strategy in cancer therapy. Potent FAK inhibitors have been developed based on the 7H-pyrrolo[2,3-d]pyrimidine core.
-
Multi-Targeted Kinase Inhibitors: The versatility of the scaffold allows for the design of inhibitors that target multiple kinases simultaneously, which can be advantageous in overcoming drug resistance. For instance, certain derivatives have shown inhibitory activity against EGFR, Her2, VEGFR2, and CDK2.[3][4]
The table below summarizes the inhibitory activity of selected 7H-pyrrolo[2,3-d]pyrimidine derivatives against various kinases, demonstrating the broad applicability of this scaffold.
| Compound Class/Example | Target Kinase(s) | IC₅₀ Values | Reference |
| (E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazide derivative (5k) | EGFR, Her2, VEGFR2, CDK2 | 40-204 nM | Pharmaceuticals (Basel), 2023[3][4] |
| 7H-pyrrolo[2,3-d]pyrimidine derivative (5n) | PAK4 | 2.7 nM | Bioorg Med Chem, 2022[2] |
| 4-amino-7H-pyrrolo[2,3-d]pyrimidine derivative (12a) | JAK1 | 12.6 nM | Arch Pharm (Weinheim), 2024[5] |
| 7H-pyrrolo[2,3-d]pyrimidine derivative (9a) | JAK3 | 0.29 nM | Bioorg Chem, 2024[6] |
| 7H-pyrrolo[2,3-d]pyrimidine derivative | FAK | 4 nM | ResearchGate, 2025[7] |
| 7H-pyrrolo[2,3-d]pyrimidine-4-amine derivatives | PfCDPK4 | 0.210–0.530 μM | ChemMedChem, 2022[8] |
Conclusion and Future Perspectives
This compound and its parent scaffold are of immense value to the field of drug discovery. The inherent biological activity of the 7-deazapurine core, coupled with its synthetic tractability, has enabled the development of a multitude of potent and selective kinase inhibitors. The continued exploration of this privileged scaffold is expected to yield novel therapeutics with improved efficacy and safety profiles for the treatment of cancer, autoimmune disorders, and other debilitating diseases. Future research will likely focus on the development of next-generation inhibitors with novel mechanisms of action, such as allosteric modulators and covalent inhibitors, as well as the application of this scaffold to target other enzyme families and protein-protein interactions.
References
- 1. This compound | C7H5N3O2 | CID 57415851 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of 7H-pyrrolo [2,3-d] pyrimidine derivatives as potential p21-activated kinase 4 (PAK4) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of New Pyrrolo[2,3- d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Structure-guided design of potent JAK1-selective inhibitors based on 4-amino-7H-pyrrolo[2,3-d]pyrimidine with anti-inflammatory efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structural optimizations on the 7H-pyrrolo[2,3-d]pyrimidine scaffold to develop highly selective, safe and potent JAK3 inhibitors for the treatment of Rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 7H‐Pyrrolo[2,3‐d]pyrimidine‐4‐amines as Potential Inhibitors of Plasmodium falciparum Calcium‐Dependent Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid derivatives for kinase inhibition
Application Notes & Protocols
Topic: Synthesis and Application of 7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic Acid Derivatives for Kinase Inhibition
Abstract
The 7H-pyrrolo[2,3-d]pyrimidine scaffold, a deaza-isostere of adenine, is a privileged structure in medicinal chemistry, particularly for the development of ATP-competitive kinase inhibitors.[1][2][3] Its structural similarity to the core of ATP allows for potent and often selective inhibition of various kinases, which are critical targets in oncology, immunology, and inflammatory diseases.[2][4][5] This guide provides a comprehensive overview of the strategic synthesis of this compound derivatives, detailed experimental protocols, and methodologies for their biological evaluation as kinase inhibitors.
Introduction: The Significance of the 7-Deazapurine Scaffold
Kinases regulate a vast number of cellular processes, and their dysregulation is a hallmark of many diseases. The development of small molecule inhibitors that target the ATP-binding site of kinases has revolutionized modern therapeutics. The 7H-pyrrolo[2,3-d]pyrimidine core, also known as 7-deazapurine, is particularly effective because it mimics the adenine base of ATP, allowing it to bind within the kinase hinge region, a critical interaction for potent inhibition.[2][3]
Replacing the N7 atom of purine with a carbon atom alters the electronic properties of the five-membered ring, making it more electron-rich.[6][7] This modification also provides a vector for substitution at the C7 position, which can be exploited to enhance potency, selectivity, and pharmacokinetic properties.[6][7] Derivatives of this scaffold have been successfully developed into approved drugs, such as Tofacitinib (a JAK inhibitor) and Ruxolitinib (a JAK1/2 inhibitor), underscoring its therapeutic importance.[3][4] This document focuses specifically on derivatives featuring a carboxylic acid at the C5 position, a functional group that can serve as a key interaction point with the target protein or as a handle for further chemical elaboration.
Logical Framework for Synthesis and Evaluation
The development of a novel kinase inhibitor based on this scaffold follows a logical progression from chemical synthesis to biological validation. This guide is structured to mirror that workflow.
Figure 1: General workflow for the synthesis and evaluation of 7H-pyrrolo[2,3-d]pyrimidine-based kinase inhibitors.
General Synthetic Strategies
The construction of substituted 7H-pyrrolo[2,3-d]pyrimidines typically begins with a pre-formed heterocyclic core. A common and commercially available starting material is 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, which allows for sequential and regioselective functionalization.[8]
Core Synthetic Approach
The primary strategy involves a series of key transformations:
-
Protection of N7: To prevent unwanted side reactions, the pyrrole nitrogen is often protected. Common protecting groups include tosyl (Ts), benzenesulfonyl (Bs), or (2-(trimethylsilyl)ethoxy)methyl (SEM).
-
Functionalization at C5: The C5 position is typically activated for substitution. A highly effective method is electrophilic iodination using N-Iodosuccinimide (NIS), which cleanly installs an iodine atom at C5.[9] This iodide then serves as a handle for subsequent cross-coupling or metallation reactions.
-
Introduction of the Carboxylic Acid: The C5-carboxylic acid can be installed through several methods. A common approach is the palladium-catalyzed carbonylation of the C5-iodo intermediate under a carbon monoxide atmosphere. Alternatively, lithium-halogen exchange followed by quenching with carbon dioxide can be employed.
-
Substitution at C4: The chlorine atom at the C4 position is susceptible to nucleophilic aromatic substitution (SNAr). This allows for the introduction of various amine-containing side chains, which are crucial for targeting the kinase hinge region and achieving selectivity.[8]
-
Deprotection of N7: The final step is the removal of the N7 protecting group under appropriate conditions to yield the target compound.
Detailed Experimental Protocols
This section provides a representative, step-by-step protocol for the synthesis of a novel derivative, 4-((3-aminophenyl)amino)-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid .
Materials and Reagents
| Reagent | Supplier | Grade | Notes |
| 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | Sigma-Aldrich | 98% | Starting material. |
| N-Iodosuccinimide (NIS) | Acros Organics | 98% | For iodination. |
| p-Toluenesulfonyl chloride (TsCl) | TCI Chemicals | >99% | For N7 protection. |
| Sodium Hydride (NaH) | Sigma-Aldrich | 60% disp. in oil | Use with caution. |
| Palladium(II) Acetate (Pd(OAc)2) | Strem Chemicals | 98% | Catalyst for carbonylation. |
| 1,3-Bis(diphenylphosphino)propane (dppp) | Oakwood Chemical | 98% | Ligand for Pd. |
| Benzene-1,3-diamine | Alfa Aesar | 99% | Nucleophile for SNAr. |
| Sodium Hydroxide (NaOH) | Fisher Chemical | Reagent Grade | For deprotection and hydrolysis. |
| Anhydrous DMF, THF, Dioxane | Acros Organics | DriSolv™ Grade | Solvents. |
Protocol 1: Synthesis of 4-((3-aminophenyl)amino)-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid
Step 1: N7-Tosylation of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (Compound 1)
-
To a stirred suspension of sodium hydride (1.8 g, 45 mmol, 60% in mineral oil) in anhydrous DMF (100 mL) at 0 °C under a nitrogen atmosphere, add 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (5.0 g, 32.5 mmol) portion-wise over 20 minutes.
-
Allow the mixture to stir at 0 °C for 30 minutes, then add a solution of p-toluenesulfonyl chloride (TsCl) (6.8 g, 35.8 mmol) in anhydrous DMF (20 mL) dropwise.
-
Let the reaction warm to room temperature and stir for 4 hours.
-
Quench the reaction by slowly adding ice-water (200 mL).
-
Collect the resulting precipitate by vacuum filtration, wash with water (3 x 50 mL), and dry under vacuum to yield 4-chloro-7-(tosyl)-7H-pyrrolo[2,3-d]pyrimidine (1) as a white solid. Rationale: Protection of the N-H proton prevents its interference in subsequent base-mediated or organometallic reactions and enhances the solubility of the intermediates.
Step 2: C5-Iodination (Compound 2)
-
Dissolve Compound 1 (8.0 g, 26.0 mmol) in anhydrous DMF (120 mL) at room temperature.
-
Add N-Iodosuccinimide (NIS) (6.5 g, 28.6 mmol) in one portion.
-
Stir the reaction mixture in the dark at room temperature for 12 hours.
-
Pour the mixture into a saturated aqueous solution of sodium thiosulfate (200 mL) and extract with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to afford 4-chloro-5-iodo-7-(tosyl)-7H-pyrrolo[2,3-d]pyrimidine (2) . Rationale: Iodination at C5 provides a versatile synthetic handle for introducing the carboxylic acid functionality via palladium-catalyzed cross-coupling reactions.[9]
Step 3: Synthesis of the C5-Ester via Palladium-Catalyzed Carbonylation (Compound 3)
-
To a solution of Compound 2 (5.0 g, 11.5 mmol) in a mixture of methanol (50 mL) and DMF (50 mL), add triethylamine (4.8 mL, 34.5 mmol).
-
Add Palladium(II) acetate (258 mg, 1.15 mmol) and 1,3-bis(diphenylphosphino)propane (dppp) (570 mg, 1.38 mmol).
-
Pressurize the reaction vessel with carbon monoxide (CO) to 50 psi and heat to 80 °C for 16 hours.
-
Cool the reaction to room temperature, vent the CO gas, and filter the mixture through a pad of Celite.
-
Concentrate the filtrate under reduced pressure and partition the residue between ethyl acetate (150 mL) and water (100 mL).
-
Separate the organic layer, wash with brine, dry over sodium sulfate, and concentrate. Purify by column chromatography to yield methyl 4-chloro-7-(tosyl)-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate (3) .
Step 4: Nucleophilic Substitution at C4 (Compound 4)
-
Dissolve Compound 3 (3.0 g, 7.9 mmol) in 1,4-dioxane (50 mL).
-
Add benzene-1,3-diamine (1.0 g, 9.5 mmol) and N,N-diisopropylethylamine (DIPEA) (2.7 mL, 15.8 mmol).
-
Heat the mixture to 100 °C and stir for 6 hours.
-
Cool to room temperature and concentrate under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over sodium sulfate, concentrate, and purify by column chromatography to obtain methyl 4-((3-aminophenyl)amino)-7-(tosyl)-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate (4) . Rationale: The C4-chloro group is readily displaced by amines, a key step for installing moieties that interact with the kinase hinge region.
Step 5: Hydrolysis and Deprotection (Final Product)
-
Suspend Compound 4 (2.0 g, 4.3 mmol) in a mixture of methanol (30 mL) and water (10 mL).
-
Add sodium hydroxide (0.86 g, 21.5 mmol) and heat the mixture to 60 °C for 5 hours.
-
Cool the reaction to room temperature and concentrate to remove the methanol.
-
Dilute with water (20 mL) and acidify to pH ~5-6 with 1M HCl.
-
Collect the resulting precipitate by filtration, wash with cold water, and dry under high vacuum to yield the final product, 4-((3-aminophenyl)amino)-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid .
Biological Evaluation: Kinase Inhibition Assays
The primary biological evaluation of these compounds involves determining their ability to inhibit the target kinase. A common method is an in vitro enzymatic assay to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Protocol 2: General In Vitro Kinase Assay (e.g., for JAK2)
-
Prepare a kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, and 2 mM DTT).
-
Serially dilute the test compound in DMSO, then further dilute in the kinase buffer.
-
In a 96-well plate, add the diluted compound, the substrate peptide (e.g., a biotinylated synthetic peptide), and the recombinant human JAK2 enzyme.
-
Initiate the kinase reaction by adding a solution of ATP at its Km concentration. Incubate at 30 °C for 60 minutes.
-
Stop the reaction by adding an EDTA solution.
-
Detect the phosphorylated substrate using an appropriate method, such as a LanthaScreen™ Eu-anti-phospho-substrate antibody or an ADP-Glo™ Kinase Assay, which measures ADP production.
-
Measure the signal on a suitable plate reader.
-
Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Example Data Presentation
The inhibitory activity of a series of synthesized analogs can be summarized for comparative analysis.
| Compound ID | R1 Group (at C4) | R2 Group (at C5) | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) |
| EX-01 | 3-aminophenyl | -COOH | 15 | 5 | 85 |
| EX-02 | 3-aminophenyl | -CONH2 | 22 | 8 | 120 |
| EX-03 | 4-hydroxyphenyl | -COOH | 150 | 75 | 450 |
| Tofacitinib | (reference) | (reference) | 1.2 | 1.1 | 3.2 |
Note: Data are hypothetical and for illustrative purposes only.
Mechanism of Action: ATP-Competitive Inhibition
The 7H-pyrrolo[2,3-d]pyrimidine scaffold acts by competing with endogenous ATP for binding to the kinase active site.
Figure 2: Mechanism of ATP-competitive kinase inhibition by 7H-pyrrolo[2,3-d]pyrimidine derivatives.
Conclusion and Future Directions
The 7H-pyrrolo[2,3-d]pyrimidine scaffold is a cornerstone of modern kinase inhibitor design. The synthetic routes described herein, particularly those leveraging regioselective iodination and palladium-catalyzed cross-coupling, offer a robust and flexible platform for generating diverse libraries of compounds. The introduction of a carboxylic acid at the C5 position provides a valuable functional group for establishing new interactions within the kinase active site or for use as a synthetic handle. By combining rational design, efficient synthesis, and rigorous biological evaluation, researchers can continue to develop novel and highly effective kinase inhibitors for a range of therapeutic applications.
References
- 1. Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors: Ingenta Connect [ingentaconnect.com]
- 2. Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis and anti-inflammatory evaluation of novel pyrrolo[2,3-d]pyrimidin derivatives as potent JAK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pyrrolo[2,3‐d]pyrimidine (7‐deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyrrolo[2,3-d]pyrimidine (7-deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 7H‐Pyrrolo[2,3‐d]pyrimidine‐4‐amines as Potential Inhibitors of Plasmodium falciparum Calcium‐Dependent Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Leveraging 7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic Acid for Fragment-Based Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Power of the Privileged Scaffold in Fragment-Based Drug Design
Fragment-Based Drug Discovery (FBDD) has emerged as a powerful and efficient alternative to traditional high-throughput screening (HTS) for the identification of novel lead compounds.[1][2][3] Unlike HTS, which screens large libraries of drug-like molecules, FBDD utilizes a library of small, low-molecular-weight fragments (typically < 300 Da) to identify weak but highly efficient binders to a biological target.[1][2] These initial fragment hits are then optimized and grown into more potent, drug-like candidates. This approach offers several advantages, including a higher hit rate, more efficient exploration of chemical space, and the generation of leads with superior physicochemical properties.[2][3]
At the heart of successful FBDD campaigns lies the selection of high-quality fragments. The 7H-pyrrolo[2,3-d]pyrimidine scaffold, and specifically its 5-carboxylic acid derivative, represents a "privileged" fragment. This core structure is a common motif in numerous biologically active compounds and approved drugs, particularly in the realm of kinase inhibitors.[4][5][6] Its rigid bicyclic nature provides a well-defined vector for chemical elaboration, while the nitrogen atoms in the pyrimidine ring and the pyrrole NH group offer key hydrogen bonding interactions with protein targets. The carboxylic acid moiety at the 5-position serves as a versatile handle for synthetic modification, allowing for the exploration of various chemical vectors to enhance potency and selectivity.
This guide provides a comprehensive overview of the application of 7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid as a foundational fragment in drug design, complete with detailed protocols for its utilization in a typical FBDD workflow.
Applications in Drug Design: A Versatile Scaffold for Kinase Inhibition
The 7H-pyrrolo[2,3-d]pyrimidine core is a well-established pharmacophore for targeting the ATP-binding site of protein kinases. Its derivatives have been successfully developed as inhibitors for a wide array of kinases implicated in cancer, inflammation, and other diseases. The strategic derivatization of this scaffold allows for the fine-tuning of selectivity and potency against specific kinase targets.
| Target Kinase Family | Specific Examples | Therapeutic Area | Key Publications |
| Tyrosine Kinases | Focal Adhesion Kinase (FAK), Epidermal Growth Factor Receptor (EGFR), Colony-Stimulating Factor 1 Receptor (CSF1R), Interleukin-2-inducible T-cell Kinase (ITK), Rearranged during Transfection (RET) | Cancer, Inflammation | [7][8],[9],[10][11][12],[13],[5] |
| Serine/Threonine Kinases | p21-Activated Kinase 4 (PAK4), Monopolar Spindle 1 (MPS1), Hematopoietic Progenitor Kinase 1 (HPK1), Wee1, Casein Kinase 1δ (CK1δ), Protein Kinase B (Akt) | Cancer | [4],[14][15],[16],[17],[18],[6] |
| Signal Transducers and Activators of Transcription (STATs) | STAT6 | Allergic Diseases, Asthma | [19] |
The versatility of the 7H-pyrrolo[2,3-d]pyrimidine scaffold stems from its ability to engage in key hydrogen bonding interactions within the kinase hinge region, a critical feature for ATP-competitive inhibition. The various substitution points on the pyrrole and pyrimidine rings allow for the exploration of different binding pockets and the optimization of interactions with the surrounding amino acid residues, thereby dictating the selectivity profile of the inhibitor.
Experimental Workflows and Protocols
A typical FBDD campaign utilizing the this compound fragment follows a structured workflow, from initial hit identification to lead optimization.
Figure 1: A generalized workflow for a Fragment-Based Drug Discovery (FBDD) campaign.
Protocol 1: Chemical Synthesis of a 7H-pyrrolo[2,3-d]pyrimidine-5-carboxamide Library
This protocol outlines a general method for the derivatization of the this compound fragment to generate a library of amides for SAR studies. This is a common and effective strategy for exploring the chemical space around the core fragment.
Materials:
-
This compound
-
A diverse set of primary and secondary amines
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Standard laboratory glassware and purification equipment (e.g., flash chromatography system, HPLC)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1 equivalent) in anhydrous DMF.
-
Amine Addition: Add the desired amine (1.1 equivalents) to the solution.
-
Coupling Reagent and Base: Add HATU (1.2 equivalents) and DIPEA (2.0 equivalents) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 2-12 hours.
-
Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired amide derivative.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Rationale: The use of HATU as a coupling reagent is a standard and efficient method for amide bond formation, known for its high yields and low rates of racemization. DIPEA acts as a non-nucleophilic base to neutralize the hexafluorophosphate salt formed during the reaction. This synthetic route is highly adaptable for parallel synthesis to rapidly generate a library of analogs.
Figure 2: General synthetic scheme for the preparation of a 7H-pyrrolo[2,3-d]pyrimidine-5-carboxamide library.
Protocol 2: Biophysical Screening using Surface Plasmon Resonance (SPR)
SPR is a highly sensitive, label-free technique used to detect and quantify biomolecular interactions in real-time. It is an excellent primary screening method in FBDD to identify fragments that bind to the target protein.[20][21]
Materials:
-
SPR instrument (e.g., Biacore, a GE Healthcare brand)
-
Sensor chip (e.g., CM5 chip)
-
Target protein
-
Fragment library containing this compound and its derivatives
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Running buffer (e.g., HBS-EP+)
Procedure:
-
Target Immobilization: Immobilize the target protein onto the sensor chip surface via amine coupling.
-
Fragment Screening: Inject the fragments from the library over the sensor surface at a defined concentration (typically in the µM to mM range for fragments).
-
Data Acquisition: Monitor the change in the refractive index at the sensor surface, which is proportional to the binding of the fragment to the immobilized protein. This is recorded as a sensorgram.
-
Hit Identification: Fragments that show a concentration-dependent binding response are identified as primary hits.
-
Affinity Determination (for validated hits): For confirmed hits, perform a dose-response experiment by injecting a series of fragment concentrations to determine the equilibrium dissociation constant (KD).
Rationale: SPR provides valuable kinetic data (kon and koff) in addition to affinity (KD), offering deeper insights into the binding mechanism.[21] Its high throughput and low protein consumption make it well-suited for the initial screening of fragment libraries.[20][21]
Protocol 3: Kinase Inhibition Assay (Biochemical)
Once fragment hits are validated and elaborated into more potent compounds, their inhibitory activity against the target kinase needs to be quantified. A common method is a biochemical assay that measures the phosphorylation of a substrate.
Materials:
-
Target kinase
-
Kinase substrate (peptide or protein)
-
ATP (adenosine triphosphate)
-
Synthesized 7H-pyrrolo[2,3-d]pyrimidine derivatives
-
Assay buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO.
-
Reaction Mixture: In a microplate, add the target kinase, its substrate, and the test compound at various concentrations.
-
Initiate Reaction: Start the kinase reaction by adding ATP. Incubate at the optimal temperature for the kinase (often 30°C or 37°C).
-
Stop Reaction and Detect Signal: After a set incubation time, stop the reaction and add the detection reagent according to the manufacturer's instructions. The detection reagent measures the amount of ADP produced, which is proportional to the kinase activity.
-
Data Analysis: Measure the signal using a microplate reader. Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Rationale: This assay directly measures the enzymatic activity of the kinase and provides a quantitative measure (IC50) of the inhibitor's potency. This data is crucial for establishing SAR and guiding lead optimization.
Protocol 4: Cellular Proliferation Assay
To assess the functional consequence of kinase inhibition in a cellular context, a proliferation assay is performed. This measures the ability of the compounds to inhibit the growth of cancer cell lines that are dependent on the target kinase.
Materials:
-
Cancer cell line known to be dependent on the target kinase
-
Cell culture medium and supplements
-
Synthesized 7H-pyrrolo[2,3-d]pyrimidine derivatives
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compounds for a specified period (typically 72 hours).
-
Cell Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's protocol. This reagent measures the amount of ATP present, which is an indicator of metabolically active cells.
-
Data Analysis: Measure the luminescence using a microplate reader. Plot the percentage of cell viability against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the GI50 (growth inhibition 50) value.
Rationale: This assay provides a measure of the compound's potency in a more physiologically relevant setting. It takes into account cell permeability and potential off-target effects, providing a more comprehensive understanding of the compound's biological activity.
Data Interpretation and Lead Optimization
The data generated from the biochemical and cellular assays are used to establish a Structure-Activity Relationship (SAR). This involves correlating the chemical modifications made to the 7H-pyrrolo[2,3-d]pyrimidine scaffold with the observed changes in potency and selectivity. X-ray crystallography of co-crystals of the target protein with bound inhibitors provides invaluable structural insights into the binding mode and guides the rational design of more potent and selective analogs.[1][14] The iterative cycle of design, synthesis, and testing is continued to optimize the lead compound's potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Conclusion
The this compound is a highly valuable and versatile fragment for the design of novel therapeutics, particularly kinase inhibitors. Its privileged structural features, combined with the power of fragment-based drug discovery, provide a robust platform for the efficient identification and optimization of potent and selective drug candidates. The protocols and workflows outlined in this guide offer a practical framework for researchers to leverage this powerful scaffold in their drug discovery programs.
References
- 1. Fragment-based lead discovery - Wikipedia [en.wikipedia.org]
- 2. Fragment Screening & Fragment-Based Drug Design [proteinstructures.com]
- 3. lifechemicals.com [lifechemicals.com]
- 4. The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Discovery of 7H-pyrrolo[2,3-d]pyridine derivatives as potent FAK inhibitors: Design, synthesis, biological evaluation and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis and biological evaluation of novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potential FAK inhibitors and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sci-hub.box [sci-hub.box]
- 10. Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Discovery of 7H-pyrrolo[2,3-d]pyrimidine derivatives as selective covalent irreversible inhibitors of interleukin-2-inducible T-cell kinase (Itk) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. X-ray Crystal Structure-Guided Design and Optimization of 7 H-Pyrrolo[2,3- d]pyrimidine-5-carbonitrile Scaffold as a Potent and Orally Active Monopolar Spindle 1 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Item - Xâray Crystal Structure-Guided Design and Optimization of 7HâPyrrolo[2,3âd]pyrimidine-5-carbonitrile Scaffold as a Potent and Orally Active Monopolar Spindle 1 Inhibitor - figshare - Figshare [figshare.com]
- 16. Discovery of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as potent hematopoietic progenitor kinase 1 (HPK1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Discovery of pyrrolo[2,3-d]pyrimidine-based molecules as a Wee1 inhibitor template - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Synthesis and evaluation of novel 7 H-pyrrolo-[2,3- d]pyrimidine derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potent and orally active STAT6 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. sygnaturediscovery.com [sygnaturediscovery.com]
- 21. academic.oup.com [academic.oup.com]
Application Note: A Multi-Assay Strategy for Kinase Selectivity Profiling of 7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic Acid Analogs
Abstract
The 7H-pyrrolo[2,3-d]pyrimidine scaffold is a cornerstone in modern kinase inhibitor design, acting as a purine isostere that effectively targets the ATP-binding site of numerous kinases.[1][2][3][4] The development of potent and safe therapeutics from this "privileged scaffold" hinges on a deep understanding of their interaction profile across the human kinome. This guide provides a comprehensive, multi-tiered strategy for researchers, scientists, and drug development professionals to rigorously determine the selectivity of novel 7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid analogs. We detail robust protocols for primary biochemical activity screening, orthogonal target-binding validation, and crucial cell-based target engagement, ensuring a holistic and translatable dataset for confident lead optimization.
Introduction: The Imperative of Selectivity in Kinase Drug Discovery
Protein kinases, numbering over 500 in the human genome, are critical regulators of cellular signaling and represent one of the most important classes of drug targets.[5] Their dysregulation is a hallmark of numerous diseases, particularly cancer. The 7H-pyrrolo[2,3-d]pyrimidine core has emerged as a highly successful scaffold for ATP-competitive inhibitors due to its structural similarity to adenine.[4][6] Analogs, such as those with a 5-carboxylic acid moiety, are designed to enhance potency and introduce specific interactions within the kinase active site to achieve selectivity.[7][8]
However, the high degree of conservation in the ATP-binding pocket across the kinome presents a significant challenge: achieving inhibitor selectivity.[9][10] A lack of selectivity can lead to off-target effects, resulting in toxicity and diminished therapeutic windows. Conversely, in some cases, a well-defined polypharmacology can be beneficial.[10] Therefore, early and comprehensive kinase selectivity profiling is not merely a characterization step but a critical, data-driven component of the drug discovery process that informs structure-activity relationships (SAR) and predicts clinical potential.
This guide outlines an integrated workflow, moving from broad biochemical screening to targeted validation in a cellular context, providing the robust data necessary to advance promising candidates.
Figure 1: Integrated workflow for kinase inhibitor selectivity profiling.
Protocol I: Broad Kinome Profiling via a Universal Biochemical Activity Assay
Scientific Rationale: The initial step is to cast a wide net to identify all potential kinase interactions. The Promega ADP-Glo™ Kinase Assay is an ideal choice for this purpose. It is a universal, luminescence-based assay that measures the amount of ADP produced during the kinase reaction.[11][12] Since ADP is the common product of all kinase-catalyzed phosphotransfer reactions, this method can be applied to virtually any kinase, making it perfect for large-panel screening without the need for target-specific antibodies or reagents.[13] Its high sensitivity and robustness are well-suited for high-throughput applications.[11][14]
Protocol 2.1: ADP-Glo™ Kinase Assay
Materials and Reagents:
-
This compound analogs, dissolved in 100% DMSO
-
Recombinant kinases (a diverse panel representing the human kinome)
-
Kinase-specific substrates (peptides or proteins)
-
Ultra-Pure ATP (Promega, Cat. # V6930 or similar)
-
ADP-Glo™ Kinase Assay Kit (Promega, Cat. # V9101 or similar)
-
Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
White, opaque 384-well assay plates (low volume)
-
Plate-reading luminometer
Step-by-Step Methodology:
-
Compound Plating:
-
Prepare a series of 10-point, 3-fold serial dilutions of each analog in 100% DMSO, starting from a 1 mM stock.
-
Using an acoustic dispenser or manual multichannel pipette, transfer 20-50 nL of each compound dilution into the appropriate wells of a 384-well assay plate. This will be your 250x stock plate.
-
Include wells with DMSO only for "No Inhibition" (100% activity) controls and wells without enzyme for "Background" controls.
-
-
Kinase Reaction (5 µL total volume):
-
Prepare a 2x Kinase/Substrate master mix in kinase buffer. The final concentration of kinase and substrate should be optimized for each target to ensure the reaction is in the linear range (typically 10-30% ATP consumption).
-
Prepare a 2x ATP solution in kinase buffer. The ATP concentration should be set at or near the Michaelis constant (Km,ATP) for each specific kinase to ensure that the resulting IC₅₀ values accurately reflect inhibitor potency.[15]
-
Dispense 2.5 µL of the 2x Kinase/Substrate mix into each well.
-
To initiate the reaction, add 2.5 µL of the 2x ATP solution to all wells.
-
Seal the plate and incubate at room temperature for 60 minutes (or an optimized time).
-
-
Assay Readout:
-
Equilibrate the plate and ADP-Glo™ reagents to room temperature.[16]
-
Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[17]
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP and provides luciferase/luciferin to produce a light signal.[11][17]
-
Incubate for 30-60 minutes at room temperature to stabilize the luminescent signal.
-
Measure luminescence using a plate-reading luminometer with an integration time of 0.25-1 second per well.
-
Data Analysis:
-
Subtract the background luminescence (no enzyme control) from all other measurements.
-
Calculate the Percent Inhibition for each compound concentration using the following formula: % Inhibition = 100 * (1 - (Signal_Compound / Signal_DMSO))
-
Plot the Percent Inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value for each kinase interaction.
Figure 2: Workflow for the ADP-Glo™ biochemical kinase assay.
Protocol II: Orthogonal Validation with a TR-FRET Binding Assay
Scientific Rationale: An activity-based assay can sometimes produce misleading results due to compound interference with the detection reagents or assay format. Therefore, it is essential to validate primary hits using an orthogonal method that relies on a different physical principle. The LanthaScreen™ Eu Kinase Binding Assay is an excellent choice for this purpose.[18] It directly measures the binding of an inhibitor to the kinase's ATP pocket by monitoring the displacement of a fluorescent tracer via Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).[19][20] This confirms direct physical engagement with the target and is independent of enzymatic activity, making it a powerful validation tool.
Protocol 3.1: LanthaScreen™ Eu Kinase Binding Assay
Materials and Reagents:
-
Hit compounds identified from the primary screen.
-
Tagged (e.g., GST- or His-tagged) recombinant kinases.
-
LanthaScreen™ Eu-anti-Tag Antibody (e.g., anti-GST, Thermo Fisher).
-
Kinase-specific Alexa Fluor™ 647-labeled Tracer (Thermo Fisher).
-
Assay Buffer (provided with reagents).
-
Black, low-volume 384-well assay plates.
-
TR-FRET enabled microplate reader.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a 3x solution of the test compound serial dilutions in the assay buffer containing the required percentage of DMSO.
-
Prepare a 3x Kinase/Eu-Antibody mixture in assay buffer. The optimal concentrations should be determined as per the manufacturer's protocol, but typically involve low nanomolar concentrations.[21]
-
Prepare a 3x Tracer solution in assay buffer.
-
-
Assay Assembly (15 µL total volume):
-
Dispense 5 µL of the 3x compound solution into the assay plate.
-
Add 5 µL of the 3x Kinase/Eu-Antibody mixture.
-
Add 5 µL of the 3x Tracer solution to initiate the binding reaction.
-
Include controls: "Maximum FRET" (DMSO, no inhibitor) and "Background" (no kinase).
-
-
Incubation and Measurement:
-
Seal the plate and incubate at room temperature for 60 minutes, protected from light.
-
Measure the TR-FRET signal on a compatible plate reader. Set the reader to measure emission at both the acceptor wavelength (e.g., 665 nm) and the donor wavelength (e.g., 615 nm) following excitation at ~340 nm.
-
Data Analysis:
-
Calculate the Emission Ratio (665 nm / 615 nm) for each well.
-
Normalize the data to the "Maximum FRET" (0% inhibition) and "Background" (100% inhibition) controls.
-
Plot the normalized signal against the logarithm of the compound concentration and fit to a four-parameter logistic model to determine the IC₅₀ binding value.
Protocol III: Confirming Target Engagement in a Cellular Environment
Scientific Rationale: A compound that is potent in a biochemical assay may fail in a cellular context due to poor membrane permeability, active efflux, or competition with high intracellular ATP concentrations (1-10 mM).[10][22] Therefore, confirming that the compound can enter a living cell and bind to its intended target is a critical step. The NanoBRET™ Target Engagement Assay is a state-of-the-art method for this purpose.[23] It measures compound binding to a specific NanoLuc® luciferase-kinase fusion protein in intact cells, providing a quantitative measure of target occupancy in a physiologically relevant environment.
Protocol 4.1: NanoBRET™ Target Engagement Assay
Materials and Reagents:
-
HEK293 or other suitable human cell line.
-
Expression vector for the target kinase fused to NanoLuc® luciferase.
-
Transfection reagent (e.g., FuGENE® HD).
-
Opti-MEM™ I Reduced Serum Medium.
-
NanoBRET™ Tracer specific for the target kinase.
-
NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor.
-
White, 96-well or 384-well cell culture-treated plates.
-
BRET-capable plate reader.
Step-by-Step Methodology:
-
Cell Preparation and Transfection:
-
Culture cells to ~80-90% confluency.
-
Transfect the cells with the NanoLuc®-kinase fusion vector according to the manufacturer's protocol.
-
24 hours post-transfection, harvest and resuspend the cells in Opti-MEM™.
-
-
Assay Plating:
-
Plate the transfected cells into the wells of a white assay plate.
-
Prepare serial dilutions of the test compounds directly in the assay plate.
-
-
Tracer Addition and Measurement:
-
Add the NanoBRET™ Tracer to the wells at its predetermined optimal concentration.
-
Equilibrate the plate at 37°C with 5% CO₂ for 2 hours.
-
Prepare the Nano-Glo® detection reagent containing the substrate and the extracellular inhibitor (to quench any signal from lysed cells).
-
Add the detection reagent to the wells and read immediately on a BRET-capable plate reader, measuring both donor (e.g., 460 nm) and acceptor (e.g., 610 nm) emissions simultaneously.
-
Data Analysis:
-
Calculate the raw BRET ratio for each well by dividing the acceptor emission by the donor emission.
-
Convert the raw ratios to MilliBRET Units (mBU) by multiplying by 1000.
-
Plot the mBU values against the logarithm of the compound concentration and fit to a four-parameter logistic model to determine the cellular IC₅₀ value.
Data Integration, Visualization, and Interpretation
A successful profiling campaign generates a large volume of data that must be synthesized to be meaningful. The goal is to build a comprehensive picture of each analog's potency and selectivity.
Data Summary: Quantitative data should be compiled into a clear, tabular format. This allows for direct comparison of on-target potency and off-target activity across different assays and compounds.
Table 1: Example Selectivity Profile Data for Pyrrolo[2,3-d]pyrimidine Analogs
| Kinase Target | Analog A - IC₅₀ (nM) | Analog B - IC₅₀ (nM) |
| ADP-Glo™ | NanoBRET™ | |
| Target Kinase X | 15 | 85 |
| Off-Target Kinase Y | 850 | >10,000 |
| Off-Target Kinase Z | >10,000 | >10,000 |
Interpretation:
-
Analog A shows good biochemical potency but a ~6-fold drop in the cellular assay, suggesting moderate cell permeability or ATP competition. It is highly selective against Kinase Y.
-
Analog B is more potent both biochemically and cellularly. However, it shows significant off-target activity against Kinase Z, which is also confirmed in the cellular assay, highlighting a potential liability.
Kinome Tree Visualization: For a global view of selectivity, plotting inhibition data onto a phylogenetic tree of the human kinome is highly effective.[5][24] This visual format instantly reveals which kinase families a compound interacts with and highlights its overall selectivity profile. Tools like Kinome Render or KinMap can be used to generate these visualizations.[5][25]
Figure 3: Simplified kinome tree illustrating inhibitor selectivity.
Conclusion
The robust characterization of this compound analogs requires a rigorous, multi-faceted approach to kinase selectivity profiling. By systematically combining a broad biochemical screen with orthogonal binding validation and crucial cell-based target engagement assays, researchers can build a high-confidence dataset. This integrated strategy enables a clear understanding of on-target potency, off-target liabilities, and cellular activity, providing the essential insights needed to guide medicinal chemistry efforts and select drug candidates with the highest probability of success.
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. Pyrrolo[2,3-d]pyrimidine (7-deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Kinome Render: a stand-alone and web-accessible tool to annotate the human protein kinome tree - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Discovery of New Pyrrolo[2,3- d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Measuring and interpreting the selectivity of protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 12. researchgate.net [researchgate.net]
- 13. bellbrooklabs.com [bellbrooklabs.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. promega.com [promega.com]
- 17. promega.com [promega.com]
- 18. Biochemical Kinase Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. LanthaScreen Eu Kinase Binding Assay | Thermo Fisher Scientific - TW [thermofisher.com]
- 21. documents.thermofisher.com [documents.thermofisher.com]
- 22. reactionbiology.com [reactionbiology.com]
- 23. reactionbiology.com [reactionbiology.com]
- 24. assayquant.com [assayquant.com]
- 25. researchgate.net [researchgate.net]
Application Notes and Protocols for Cell-Based Assays of 7H-pyrrolo[2,3-d]pyrimidine Kinase Inhibitors
Introduction: The 7H-pyrrolo[2,3-d]pyrimidine Scaffold as a Privileged Kinase Inhibitor Motif
The 7H-pyrrolo[2,3-d]pyrimidine core, a bioisostere of purine, has emerged as a "privileged scaffold" in medicinal chemistry, particularly in the discovery of potent and selective kinase inhibitors.[1][2] Its structural resemblance to adenosine allows it to effectively compete for the ATP-binding site of a wide range of protein kinases, which are critical regulators of cellular signaling pathways. Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making them prime therapeutic targets.[3] Derivatives of the 7H-pyrrolo[2,3-d]pyrimidine scaffold have demonstrated significant inhibitory activity against several key kinase families, including Janus kinases (JAKs), epidermal growth factor receptor (EGFR), p21-activated kinase 4 (PAK4), interleukin-2-inducible T-cell kinase (Itk), and colony-stimulating factor 1 receptor (CSF1R).[4][5][6][7][8]
This comprehensive guide provides detailed application notes and protocols for a suite of cell-based assays designed to characterize the activity of 7H-pyrrolo[2,3-d]pyrimidine-based kinase inhibitors. As a Senior Application Scientist, the following sections are structured to provide not just procedural steps, but also the underlying scientific rationale, ensuring that researchers can confidently and reproducibly evaluate their compounds in a physiologically relevant cellular context. Unlike traditional biochemical assays that utilize purified enzymes, cell-based assays offer the advantage of assessing a compound's efficacy in the complex intracellular environment, accounting for factors such as cell permeability, off-target effects, and interactions with other cellular components.
I. Foundational Assays: Assessing Cellular Viability and Proliferation
A primary objective of developing kinase inhibitors, particularly for oncology, is to curtail the uncontrolled proliferation of cancer cells. Therefore, the initial assessment of a novel 7H-pyrrolo[2,3-d]pyrimidine derivative often involves determining its impact on cell viability and proliferation.
Scientific Rationale
These assays measure the overall health and metabolic activity of a cell population following treatment with an inhibitor. A reduction in cell viability or proliferation is a strong indicator of the compound's potential anti-cancer activity. It is crucial to perform these assays across a panel of cell lines, including those known to be dependent on the target kinase for survival and proliferation, as well as control cell lines that are not. This approach helps to establish a preliminary therapeutic window and selectivity profile.
Recommended Cell Lines for Screening 7H-pyrrolo[2,3-d]pyrimidine Inhibitors
The choice of cell lines is paramount for obtaining meaningful data. Below is a table of suggested cell lines for evaluating inhibitors targeting kinases known to be modulated by the 7H-pyrrolo[2,3-d]pyrimidine scaffold.
| Target Kinase | Recommended Cell Lines | Rationale |
| JAK2 | HEL, UKE-1, SET-2 | These cell lines harbor the JAK2 V617F mutation, leading to constitutive activation of the JAK-STAT pathway and are thus highly dependent on JAK2 activity for proliferation.[7] |
| Ba/F3-EpoR-JAK2V617F | An engineered murine pro-B cell line that is dependent on the expression of the human erythropoietin receptor and a constitutively active JAK2 mutant for cytokine-independent growth.[7] | |
| EGFR | A549, PC-9 | Non-small cell lung cancer (NSCLC) cell lines with varying EGFR mutation statuses. PC-9 cells are EGFR-mutant and highly sensitive to EGFR inhibitors.[9] |
| MK | An EGF-dependent cell line suitable for assessing the inhibition of EGF-mediated proliferation.[8] | |
| PAK4 | MV4-11 | An acute myeloid leukemia cell line that has shown sensitivity to 7H-pyrrolo[2,3-d]pyrimidine-based PAK4 inhibitors.[5][10] |
| Itk | Jurkat | A human T-lymphocyte cell line commonly used to study T-cell signaling pathways where Itk plays a crucial role.[4] |
| CSF1R | Ba/F3-CSF1R | An engineered Ba/F3 cell line made dependent on CSF1R activation for survival and proliferation.[6][11] |
Protocol: MTT Cell Proliferation Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Target cells and appropriate culture medium
-
7H-pyrrolo[2,3-d]pyrimidine inhibitor stock solution (in DMSO)
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Plate reader (570 nm absorbance)
Step-by-Step Methodology:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.
-
Incubate overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the 7H-pyrrolo[2,3-d]pyrimidine inhibitor in culture medium. The final DMSO concentration should be kept below 0.5%.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (DMSO) and untreated control wells.
-
Incubate for 48-72 hours.
-
-
MTT Addition:
-
Add 20 µL of MTT solution to each well.
-
Incubate for 3-4 hours at 37°C until a purple formazan precipitate is visible.
-
-
Solubilization:
-
Carefully remove the medium.
-
Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium only).
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the percentage of viability against the log of the inhibitor concentration to determine the IC50 value.
-
Caption: Workflow for the MTT Cell Proliferation Assay.
II. Target Engagement: Confirming Intracellular Binding
Observing a phenotypic effect, such as decreased cell proliferation, is a crucial first step. However, to definitively attribute this effect to the inhibition of the intended kinase, it is essential to demonstrate that the compound physically interacts with its target within the cell.
A. Cellular Thermal Shift Assay (CETSA®)
Scientific Rationale: The Cellular Thermal Shift Assay (CETSA®) is a powerful technique for verifying target engagement in a cellular context. The principle behind CETSA is that the binding of a ligand, such as a kinase inhibitor, stabilizes the target protein, making it more resistant to thermal denaturation. By heating cell lysates or intact cells to various temperatures and then quantifying the amount of soluble target protein remaining, a thermal melt curve can be generated. A shift in this curve to a higher temperature in the presence of the inhibitor indicates target engagement.
Protocol: Western Blot-Based CETSA
Materials:
-
Target cells
-
7H-pyrrolo[2,3-d]pyrimidine inhibitor
-
PBS, lysis buffer with protease and phosphatase inhibitors
-
PCR tubes or 96-well PCR plates
-
Thermal cycler
-
Centrifuge
-
SDS-PAGE and Western blot reagents
-
Primary antibody against the target kinase
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate and imaging system
Step-by-Step Methodology:
-
Cell Treatment:
-
Culture cells to 80-90% confluency.
-
Treat cells with the inhibitor or vehicle (DMSO) for a predetermined time (e.g., 1-2 hours).
-
-
Heating:
-
Harvest and wash the cells with PBS.
-
Resuspend the cells in PBS and aliquot into PCR tubes.
-
Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling to 4°C.
-
-
Cell Lysis:
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
-
Separation of Soluble and Aggregated Proteins:
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
-
Western Blot Analysis:
-
Collect the supernatant (containing the soluble proteins).
-
Determine the protein concentration of the soluble fraction.
-
Perform SDS-PAGE and Western blotting using an antibody specific for the target kinase.
-
-
Data Analysis:
-
Quantify the band intensities.
-
Plot the percentage of soluble protein relative to the unheated control against the temperature for both inhibitor-treated and vehicle-treated samples.
-
A rightward shift in the melting curve for the inhibitor-treated sample confirms target engagement.
-
Caption: Workflow for the Western Blot-Based CETSA.
B. NanoBRET™ Target Engagement Assay
Scientific Rationale: The NanoBRET™ (Bioluminescence Resonance Energy Transfer) Target Engagement Assay is a live-cell method that allows for the quantitative measurement of compound binding to a specific protein target. The assay relies on energy transfer between a NanoLuc® luciferase-tagged kinase (the donor) and a fluorescently labeled tracer that binds to the same kinase (the acceptor). When an unlabeled inhibitor competes with the tracer for binding to the kinase, the BRET signal decreases in a dose-dependent manner, allowing for the determination of intracellular affinity.
Protocol: NanoBRET™ Target Engagement Assay
Materials:
-
HEK293 cells
-
Plasmid encoding the target kinase fused to NanoLuc® luciferase
-
Transfection reagent
-
Opti-MEM™ I Reduced Serum Medium
-
NanoBRET™ tracer specific for the kinase of interest
-
7H-pyrrolo[2,3-d]pyrimidine inhibitor
-
NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor
-
White, 96-well assay plates
-
Luminometer capable of measuring dual-filtered luminescence
Step-by-Step Methodology:
-
Transfection:
-
Transfect HEK293 cells with the NanoLuc®-kinase fusion plasmid.
-
Incubate for 24 hours to allow for protein expression.
-
-
Assay Setup:
-
Harvest and resuspend the transfected cells in Opti-MEM™.
-
Dispense the cells into the wells of a 96-well plate.
-
-
Compound and Tracer Addition:
-
Prepare serial dilutions of the 7H-pyrrolo[2,3-d]pyrimidine inhibitor.
-
Add the inhibitor dilutions to the cells.
-
Add a fixed concentration of the NanoBRET™ tracer to all wells.
-
Incubate at 37°C for 2 hours.
-
-
Signal Detection:
-
Prepare the NanoBRET™ Nano-Glo® Substrate solution containing the extracellular inhibitor.
-
Add the substrate solution to each well.
-
Read the plate on a luminometer, measuring both the donor (460 nm) and acceptor (618 nm) emission.
-
-
Data Analysis:
-
Calculate the BRET ratio (acceptor emission / donor emission).
-
Plot the BRET ratio against the log of the inhibitor concentration to determine the IC50 value, which reflects the intracellular affinity of the compound.
-
III. Mechanism of Action: Target Inhibition and Downstream Signaling
Demonstrating that an inhibitor binds to its target is a critical step. The subsequent step is to confirm that this binding event translates into the inhibition of the kinase's catalytic activity and its downstream signaling pathway.
Scientific Rationale
Kinases exert their effects by phosphorylating specific substrate proteins. A direct way to measure the inhibitory activity of a compound is to assess the phosphorylation status of a known downstream substrate of the target kinase. A potent and specific inhibitor should lead to a dose-dependent decrease in the phosphorylation of the substrate, without affecting the total protein levels of the substrate or the target kinase.
Protocol: Western Blot for Phospho-Substrate Levels
Materials:
-
Target cells and appropriate culture medium
-
7H-pyrrolo[2,3-d]pyrimidine inhibitor
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA or Bradford protein assay reagents
-
SDS-PAGE and Western blot reagents
-
Primary antibodies:
-
Phospho-specific antibody for the downstream substrate
-
Total antibody for the downstream substrate
-
Antibody for the target kinase
-
Antibody for a loading control (e.g., GAPDH or β-actin)
-
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate and imaging system
Step-by-Step Methodology:
-
Cell Culture and Treatment:
-
Seed cells and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of the 7H-pyrrolo[2,3-d]pyrimidine inhibitor for a specified time. Include a vehicle control.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in ice-cold lysis buffer.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate.
-
-
SDS-PAGE and Transfer:
-
Normalize the protein amounts and prepare the lysates with loading buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane and then incubate with the primary antibody against the phosphorylated substrate.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Visualize the bands using a chemiluminescence detection system.
-
-
Stripping and Reprobing:
-
Strip the membrane and reprobe with antibodies against the total substrate, the target kinase, and a loading control to ensure equal protein loading and to confirm that the inhibitor does not cause protein degradation.
-
-
Data Analysis:
-
Quantify the band intensities for the phospho-protein and normalize to the total protein and/or loading control.
-
Plot the normalized phospho-protein levels against the inhibitor concentration to determine the IC50 for target inhibition.
-
Caption: Workflow for Western Blot Analysis of Target Inhibition.
Illustrative Signaling Pathway: JAK-STAT Pathway
The JAK-STAT pathway is a frequent target for 7H-pyrrolo[2,3-d]pyrimidine inhibitors. The following diagram illustrates a simplified representation of this pathway and the point of inhibition.
Caption: Simplified JAK-STAT Signaling Pathway and Point of Inhibition.
IV. Data Interpretation and Presentation
The quantitative data generated from these assays should be presented in a clear and concise manner to facilitate comparison and interpretation.
Example Data Table: In Vitro and Cellular Activity of a Hypothetical 7H-pyrrolo[2,3-d]pyrimidine Inhibitor (Compound X)
| Assay Type | Target/Cell Line | Endpoint | Result (IC50) |
| Enzymatic Assay | Purified JAK2 Kinase | Kinase Activity | 5 nM |
| Cell Proliferation | HEL (JAK2 V617F) | Viability | 50 nM |
| K562 (JAK2 WT) | Viability | >10,000 nM | |
| Target Engagement | HEL Cells | NanoBRET™ | 45 nM |
| Mechanism of Action | HEL Cells | p-STAT5 Levels (Western Blot) | 60 nM |
Interpretation: The data for "Compound X" suggests that it is a potent inhibitor of JAK2 kinase activity in a biochemical assay. Importantly, it demonstrates strong anti-proliferative effects in a JAK2-mutant cell line (HEL) while having minimal impact on a JAK2 wild-type line (K562), indicating on-target activity. The NanoBRET™ and phospho-STAT5 Western blot results corroborate the cell proliferation data, showing that the compound engages JAK2 in cells and inhibits its downstream signaling at concentrations similar to those that affect cell viability.
V. Conclusion and Future Directions
The cell-based assays outlined in this guide provide a robust framework for the comprehensive evaluation of 7H-pyrrolo[2,3-d]pyrimidine kinase inhibitors. By systematically assessing cellular viability, target engagement, and mechanism of action, researchers can gain critical insights into the therapeutic potential of their compounds. These assays are not merely a set of procedures but a self-validating system that, when executed with precision, provides a high degree of confidence in the generated data. Further characterization could involve broader kinase profiling to assess selectivity, pharmacokinetic studies to determine drug metabolism and bioavailability, and in vivo efficacy studies in relevant animal models.
References
- 1. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of 7H-pyrrolo[2,3-d]pyrimidine derivatives as selective covalent irreversible inhibitors of interleukin-2-inducible T-cell kinase (Itk) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of 7H-pyrrolo [2,3-d] pyrimidine derivatives as potential p21-activated kinase 4 (PAK4) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form - PMC [pmc.ncbi.nlm.nih.gov]
- 7. astx.com [astx.com]
- 8. researchgate.net [researchgate.net]
- 9. A momentous progress update: epidermal growth factor receptor inhibitors as viable agents for combating cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent advances on development of p21-activated kinase 4 inhibitors as anti-tumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Harnessing the 7-Deazapurine Scaffold: A Guide to Solid-Phase Synthesis Using 7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic Acid
An Application and Protocol Guide for Researchers
Abstract
The 7H-pyrrolo[2,3-d]pyrimidine, or 7-deazapurine, scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents.[1][2][3] Its structural similarity to purine allows it to effectively interact with the ATP-binding sites of various kinases.[2] The strategic derivatization of this core is crucial for developing potent and selective inhibitors for targets in oncology, immunology, and neurodegenerative disease.[4][5] 7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid is a key building block that enables the introduction of diverse functionalities at the 5-position through amide bond formation. Solid-phase synthesis (SPS) provides a robust and efficient platform for rapidly generating libraries of such derivatives, accelerating the drug discovery process.[6]
This guide provides a comprehensive overview and detailed protocols for the successful application of this compound in solid-phase synthesis workflows. It is designed for researchers, medicinal chemists, and drug development professionals seeking to leverage this valuable scaffold in their research.
Foundational Principles: The 7-Deazapurine Scaffold in SPS
The power of solid-phase synthesis lies in its iterative nature, where a starting molecule is covalently attached to an insoluble polymer resin. Reagents and byproducts in the solution phase are easily removed by simple filtration and washing, dramatically simplifying purification at each step. The general workflow is a cycle of coupling, washing, and deprotection, culminating in a final cleavage step to release the desired molecule from the solid support.
When working with this compound, the carboxylic acid group serves as the anchor point for building molecular diversity. The primary goal is to form a stable amide bond with an incoming amine-containing building block. To achieve this efficiently and without undesirable side reactions, several key components must be carefully selected.
Caption: General workflow for solid-phase synthesis (SPS).
Choosing the Right Solid Support
The choice of resin is critical as it dictates the nature of the final product's C-terminus and the conditions required for cleavage. For immobilizing a carboxylic acid, two resin types are highly recommended:
-
2-Chlorotrityl Chloride (2-CTC) Resin: This is an acid-sensitive resin ideal for applications where the final product is desired as a free carboxylic acid or a protected peptide fragment. Cleavage under mildly acidic conditions (e.g., dilute Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)) leaves side-chain protecting groups intact.[7]
-
Wang Resin: This resin forms a benzyl ester linkage with the carboxylic acid. Cleavage requires strong acid conditions (e.g., >90% TFA), which simultaneously removes most common acid-labile side-chain protecting groups (like Boc and tBu). This is suitable when a fully deprotected final product is the goal.
The Chemistry of Amide Bond Formation: Coupling Reagents
The direct reaction between a carboxylic acid and an amine to form an amide bond is thermodynamically unfavorable and kinetically slow.[8] Coupling reagents are essential to activate the carboxylic acid, converting the hydroxyl group into a better leaving group, thus making the carboxyl carbon highly susceptible to nucleophilic attack by the amine.[6][8]
The choice of coupling reagent is crucial for achieving high yields and minimizing side reactions, particularly racemization if chiral amines are used.[9]
| Reagent Class | Examples | Mechanism & Key Features |
| Carbodiimides | DIC (Diisopropylcarbodiimide), DCC (Dicyclohexylcarbodiimide), EDC | Forms a highly reactive O-acylisourea intermediate. DIC is preferred for SPS as its urea byproduct is soluble.[10] Often used with additives like HOBt or Oxyma to suppress racemization and improve efficiency.[9][10] |
| Uronium/Aminium Salts | HATU, HBTU, HCTU, TBTU | These reagents rapidly form an activated ester (e.g., an OBt or OAt ester) that readily reacts with the amine.[11] They are highly efficient, leading to faster reaction times and higher yields, making them excellent for sterically hindered couplings.[8] Require a non-nucleophilic base (e.g., DIPEA, NMM) for activation.[9] |
| Phosphonium Salts | PyBOP, PyAOP | Similar in function to uronium salts, forming activated esters. PyAOP is particularly effective for coupling N-methylated amino acids.[10] |
Table 1: Common Coupling Reagents for Solid-Phase Synthesis.
Experimental Protocols
Safety Precaution: Always handle reagents in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. TFA is highly corrosive and must be handled with extreme care.
Protocol 1: Loading of this compound onto 2-Chlorotrityl Chloride Resin
This protocol is designed to attach the scaffold to the resin while preserving its carboxylic acid functionality for later derivatization or for cleavage as a free acid.
Materials:
-
2-Chlorotrityl chloride resin (100-200 mesh, ~1.2 mmol/g loading)
-
This compound
-
Dichloromethane (DCM), anhydrous
-
N,N-Diisopropylethylamine (DIPEA)
-
Methanol (MeOH)
-
Solid-phase synthesis vessel
Procedure:
-
Resin Swelling: Place the 2-CTC resin (1.0 eq) in the synthesis vessel. Add anhydrous DCM (10 mL per gram of resin) and allow it to swell for 30-60 minutes with gentle agitation.
-
Drain: Drain the DCM from the swelled resin.
-
Scaffold Solubilization: In a separate vial, dissolve this compound (0.8 eq relative to resin loading) in anhydrous DCM. Add DIPEA (2.0 eq relative to the acid). Causality Note: Using slightly less than 1 equivalent of the acid ensures that some trityl chloride groups remain, which can be easily capped, preventing side reactions in subsequent steps. DIPEA acts as a non-nucleophilic base to activate the resin and neutralize the HCl generated.
-
Loading Reaction: Add the dissolved scaffold solution to the swelled resin. Agitate the mixture at room temperature for 2-4 hours.
-
Capping: Drain the reaction solution. To cap any unreacted chlorotrityl sites, add a solution of DCM/MeOH/DIPEA (80:15:5 v/v/v) and agitate for 30 minutes. Causality Note: Methanol acts as a nucleophile to react with and "cap" the remaining reactive sites on the resin, preventing them from interfering with later steps.
-
Washing: Drain the capping solution. Wash the resin sequentially with DCM (3x), DMF (3x), and finally DCM (3x).
-
Drying: Dry the resin under a vacuum for several hours. The loading efficiency can be determined gravimetrically or by cleaving a small sample with a known concentration of acid.
Protocol 2: Solid-Phase Amide Bond Formation
This protocol describes the coupling of a primary or secondary amine to the resin-bound 7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate using HATU, a highly efficient coupling reagent.
Caption: Simplified reaction scheme for HATU-mediated amide coupling.
Materials:
-
Scaffold-loaded resin from Protocol 1
-
Amine building block (with other functional groups protected as needed)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
Resin Swelling: Swell the scaffold-loaded resin in anhydrous DMF (10 mL per gram of resin) for 30 minutes. Drain the DMF.
-
Activation Solution: In a separate vial, dissolve the amine building block (3.0 eq relative to resin loading) and HATU (2.9 eq) in anhydrous DMF. Add DIPEA (6.0 eq). Allow this pre-activation mixture to stand for 5-10 minutes. Causality Note: Pre-activation ensures the formation of the reactive OAt-ester before the solution is added to the resin, leading to a faster and more efficient coupling reaction.
-
Coupling Reaction: Add the activation solution to the swelled resin. Agitate the mixture at room temperature for 2-12 hours. The reaction time depends on the steric hindrance of the amine.
-
Monitoring (Optional but Recommended): To check for reaction completion, take a small sample of the resin beads, wash them thoroughly, and perform a Kaiser test (for primary amines) or a chloranil test (for secondary amines). A negative result indicates complete consumption of the free amine on the resin. If the test is positive, the coupling step can be repeated.
-
Washing: Once the reaction is complete, drain the coupling solution. Wash the resin thoroughly to remove excess reagents and byproducts. A typical wash cycle is: DMF (3x), DCM (3x), DMF (3x).
-
Next Step: The resin is now ready for the next step in the synthesis (e.g., deprotection of another group) or for final cleavage.
Protocol 3: Cleavage from Resin and Final Deprotection
This protocol uses a standard TFA-based cocktail to cleave the final compound from the resin and remove acid-labile side-chain protecting groups.
| Cocktail | Composition (v/v/w) | Primary Use |
| Reagent B | TFA (88%) / Phenol (5%) / Water (5%) / TIPS (2%) | General purpose, avoids odorous thiols. Good for Trp, Cys, Tyr.[12] |
| Reagent K | TFA / Phenol / Water / Thioanisole / EDT (82.5:5:5:5:2.5) | "Universal" cocktail for complex peptides with multiple sensitive residues. |
| Reagent H | TFA (81%) / Phenol (5%) / Thioanisole (5%) / EDT (2.5%) / Water (3%) / DMS (2%) / NH4I (1.5% w/w) | Specifically designed to prevent oxidation of methionine residues.[13] |
Table 2: Common TFA-Based Cleavage Cocktails.
Materials:
-
Product-bound resin
-
Cleavage Cocktail (e.g., Reagent B: 95% TFA, 2.5% Water, 2.5% Triisopropylsilane (TIPS))
-
Cold diethyl ether
-
Centrifuge tubes
Procedure:
-
Preparation: Wash the final resin with DCM (3x) and dry it under a vacuum for at least 1 hour.
-
Cleavage Reaction: Place the dry resin in a reaction vessel. Add the freshly prepared cleavage cocktail (10 mL per gram of resin). Agitate at room temperature for 2-4 hours. Causality Note: TFA cleaves the ester or trityl linkage to the resin. Water acts as a scavenger for carbocations. TIPS is a highly effective scavenger for the trityl cation and other carbocations generated from side-chain protecting groups (like t-butyl), preventing them from re-attaching to electron-rich residues like tryptophan.
-
Filtration: Filter the resin and collect the filtrate in a clean centrifuge tube. Wash the resin twice more with a small volume of fresh TFA, and combine the filtrates.
-
Precipitation: Add the collected filtrate dropwise into a centrifuge tube containing a large volume (approx. 10x the filtrate volume) of cold diethyl ether. The crude product should precipitate as a solid.
-
Isolation: Place the tube in an ice bath or freezer for 30 minutes to maximize precipitation. Centrifuge the mixture to pellet the solid product.
-
Washing and Drying: Carefully decant the ether. Wash the pellet with another portion of cold ether to remove residual scavengers, then centrifuge and decant again. Dry the crude product under a vacuum.
-
Purification: The crude product can now be purified, typically using reverse-phase high-performance liquid chromatography (RP-HPLC).
References
- 1. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, antitumor evaluation, and molecular docking of novel pyrrolo[2,3-d]pyrimidine as multi-kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of Potent and Selective 7-Azaindole Isoindolinone-Based PI3Kγ Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 7. chem.uci.edu [chem.uci.edu]
- 8. nbinno.com [nbinno.com]
- 9. bachem.com [bachem.com]
- 10. peptide.com [peptide.com]
- 11. researchgate.net [researchgate.net]
- 12. peptide.com [peptide.com]
- 13. A cleavage cocktail for methionine-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for N-Alkylation of the 7H-Pyrrolo[2,3-d]pyrimidine Scaffold
Abstract
The 7H-pyrrolo[2,3-d]pyrimidine, also known as 7-deazapurine, is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous clinically significant molecules, including kinase inhibitors like Tofacitinib. The functionalization of the pyrrole nitrogen (N-7) is a critical step in the synthesis of these compounds, profoundly influencing their biological activity and pharmacokinetic properties. This guide provides a comprehensive overview of the primary methodologies for N-alkylation of the 7H-pyrrolo[2,3-d]pyrimidine core, offering detailed experimental protocols, mechanistic insights, and expert commentary to aid researchers in drug discovery and development. We delve into direct alkylation strategies, the Mitsunobu reaction, and the strategic use of protecting groups to control regioselectivity and achieve desired synthetic outcomes.
Introduction: The Significance of the 7-Deazapurine Core
The 7H-pyrrolo[2,3-d]pyrimidine scaffold is an isostere of adenine, where the N-7 atom of the purine imidazole ring is replaced by a carbon atom. This seemingly subtle modification has profound implications for the molecule's electronic properties and metabolic stability, making it a highly sought-after framework in drug design. This structural change allows for substitution at the C-7 position, offering a vector for chemical modification that is not available in the parent purine. Many derivatives have demonstrated potent inhibitory activity against a range of protein kinases, underpinning their use as anti-inflammatory, anticancer, and antiviral agents.
The N-7 position of the pyrrole ring is a key site for derivatization. Alkyl groups appended at this position can modulate the molecule's solubility, lipophilicity, and, most importantly, its interaction with the target protein. Therefore, robust and predictable methods for N-7 alkylation are essential for the synthesis and optimization of 7-deazapurine-based drug candidates.
The Challenge of Regioselectivity: N-7 versus N-9 Alkylation
A primary challenge in the alkylation of purine-like heterocycles is controlling the site of substitution. In the case of 7-deazapurine analogues, alkylation can occur at the pyrrole nitrogen (N-7) or the pyrimidine nitrogen (N-9). The desired outcome is often, though not always, substitution at N-7. The regiochemical outcome is a delicate interplay of several factors:
-
Steric Hindrance: Bulky substituents on the pyrimidine or pyrrole ring can sterically hinder one nitrogen atom, favoring alkylation at the less hindered site.
-
Electronic Effects: The electron density of the nitrogen atoms, influenced by substituents on the heterocyclic core, affects their nucleophilicity.
-
Reaction Conditions: The choice of base, solvent, and temperature can shift the equilibrium between kinetically and thermodynamically favored products.
Generally, N-9 alkylation is considered the thermodynamically more stable product, while N-7 alkylation can be favored under kinetic control in some systems. Understanding and manipulating these factors is key to achieving high regioselectivity.
Caption: Factors governing N-7 vs. N-9 regioselectivity in the alkylation of 7-deazapurines.
Core Protocol I: Direct N-Alkylation with Alkyl Halides
Direct alkylation via an S(_N)2 reaction is the most straightforward approach for installing alkyl groups onto the 7-deazapurine scaffold. This method involves deprotonation of the pyrrole N-H with a suitable base to form the corresponding anion, which then acts as a nucleophile to displace a halide from the alkylating agent.
Mechanistic Rationale
The reaction proceeds in two main steps. First, the base abstracts the acidic proton from the N-7 position, forming a resonance-stabilized anion. This anion then attacks the electrophilic carbon of the alkyl halide, leading to the formation of the C-N bond and displacement of the halide ion.
Caption: Workflow for direct N-alkylation using a base and an alkyl halide.
Critical Parameters: Choice of Base and Solvent
The choice of base and solvent is paramount for achieving high yield and regioselectivity. Strong, non-nucleophilic bases are generally preferred to ensure complete deprotonation without competing reactions.
| Base | Common Solvent(s) | Key Characteristics & Insights |
| NaH | DMF, THF | Workhorse Base: Strong, non-nucleophilic, and affordable. Often provides good yields. In polar aprotic solvents like DMF, the resulting sodium cation is well-solvated, leading to a more "free" and highly reactive pyrrolide anion. This can sometimes lead to mixtures of N-7 and N-9 isomers depending on the substrate. The use of THF, a less polar solvent, may favor N-7 selectivity in some cases due to ion-pairing effects. Caution is advised as NaH can have complex reactivity with solvents like DMF at elevated temperatures. |
| K₂CO₃ | DMF, Acetonitrile | Milder Alternative: A weaker base, often requiring higher temperatures. Its heterogeneity can sometimes be advantageous for cleaner reactions. It is a good choice when the substrate is sensitive to stronger bases. |
| Cs₂CO₃ | DMF, Acetonitrile | Enhanced Reactivity: More soluble in organic solvents than K₂CO₃, leading to more homogeneous reaction conditions and often faster reaction rates. The larger, "softer" cesium cation is believed to coordinate less tightly with the pyrrolide anion, increasing its nucleophilicity and sometimes improving regioselectivity towards N-7. |
Detailed Experimental Protocol: General Procedure for N-7 Benzylation
This protocol provides a general method for the benzylation of a 7H-pyrrolo[2,3-d]pyrimidine derivative.
Materials:
-
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine
-
Sodium hydride (60% dispersion in mineral oil)
-
Benzyl bromide
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq).
-
Add anhydrous DMF to dissolve the starting material (concentration typically 0.1-0.2 M).
-
Cool the solution to 0 °C using an ice bath.
-
Carefully add sodium hydride (1.2 eq) portion-wise. Caution: Hydrogen gas is evolved.
-
Stir the mixture at 0 °C for 30-60 minutes. The solution may become clearer as the sodium salt forms.
-
Add benzyl bromide (1.1 eq) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with water and then brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired N-7 benzylated product.
Troubleshooting & Field Insights
-
Low Yield: Ensure all reagents and solvents are anhydrous, as water will quench the NaH and the pyrrolide anion. If the reaction stalls, gentle heating (e.g., to 40-50 °C) may be required, especially with less reactive alkyl halides.
-
Mixture of N-7/N-9 Isomers: The separation of regioisomers can be challenging. A change in solvent from DMF to THF may improve N-7 selectivity. Alternatively, using a bulkier protecting group on the pyrimidine ring (if applicable) can sterically block the N-9 position.
-
Decomposition: Some substituted 7-deazapurines can be unstable under strongly basic conditions. If decomposition is observed, consider using a milder base like K₂CO₃ or Cs₂CO₃.
Core Protocol II: The Mitsunobu Reaction
The Mitsunobu reaction is a powerful tool for N-alkylation, particularly when using alcohols as the alkyl source.[1] It operates under mild, neutral conditions, making it suitable for substrates with base-sensitive functional groups. The reaction typically proceeds with inversion of configuration at the alcohol's stereocenter, a crucial feature in stereoselective synthesis.
Mechanistic Rationale
The reaction is a complex, redox-mediated process. Triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), form a reactive phosphonium salt intermediate. The acidic N-H of the pyrrolo[2,3-d]pyrimidine protonates this intermediate, and the resulting anion then deprotonates the alcohol. The alcohol's oxygen atom then attacks the activated phosphorus, forming an alkoxyphosphonium salt. Finally, the deprotonated pyrrolide anion acts as a nucleophile, attacking the carbon of the activated alcohol in an S(_N)2 fashion to form the N-alkylated product and triphenylphosphine oxide.
Caption: Simplified workflow of the Mitsunobu reaction for N-alkylation.
Detailed Experimental Protocol: General Procedure for Mitsunobu Alkylation
This protocol describes a general procedure for the N-alkylation of a 7H-pyrrolo[2,3-d]pyrimidine with a primary or secondary alcohol.
Materials:
-
7H-pyrrolo[2,3-d]pyrimidine derivative
-
Alcohol (R-OH)
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
Anhydrous Tetrahydrofuran (THF)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the 7H-pyrrolo[2,3-d]pyrimidine derivative (1.0 eq), the alcohol (1.2 eq), and triphenylphosphine (1.5 eq).
-
Add anhydrous THF to dissolve the solids (concentration typically 0.1-0.2 M).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add DIAD or DEAD (1.5 eq) dropwise to the stirred solution. An exothermic reaction and color change (often to a yellow or orange hue) may be observed.
-
After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature.
-
Stir for 4-24 hours, monitoring the reaction by TLC or LC-MS.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
The crude residue will contain the product, triphenylphosphine oxide, and the diisopropyl/diethyl hydrazinedicarboxylate. This mixture can be directly purified by flash column chromatography on silica gel to isolate the desired N-alkylated product.
Troubleshooting & Field Insights
-
Stalled or Incomplete Reaction: Ensure all reagents and solvents are strictly anhydrous. The pKa of the N-H bond is critical; if it is too high (not acidic enough), the reaction may not proceed efficiently.[1] The order of addition can also matter; adding the azodicarboxylate last to a solution of the other components is standard practice.
-
Low Yields: The alcohol must be primary or secondary; tertiary alcohols are not suitable for the Mitsunobu reaction. Steric hindrance around the alcohol or the N-H group can also reduce the reaction rate and yield.
-
Purification Challenges: The byproducts, triphenylphosphine oxide and the reduced hydrazide, can be difficult to remove. Using polymer-supported triphenylphosphine can simplify workup, as the phosphine oxide byproduct remains on the solid support and can be filtered off.[] Alternatively, specific workup procedures, such as precipitation of the triphenylphosphine oxide from a nonpolar solvent, can be employed.
Strategic Use of N-Protecting Groups for Regiocontrol
When regioselectivity is a persistent issue, or when other functional groups in the molecule are incompatible with the alkylation conditions, the use of a protecting group on the N-7 position can be an effective strategy. The protecting group can be used to block the N-7 position, forcing alkylation to occur at another site, or it can be installed and then removed after other synthetic transformations have been completed.
Common Protecting Groups for the 7-Deazapurine Scaffold
| Protecting Group | Abbreviation | Introduction Conditions | Removal Conditions | Key Characteristics |
| (2-(Trimethylsilyl)ethoxy)methyl | SEM | SEM-Cl, DIPEA, DCM | TFA, then a basic workup; or fluoride sources (TBAF). | Robust group, stable to a wide range of conditions including organometallics and reductions. Cleavage is orthogonal to many other protecting groups. |
| p-Toluenesulfonyl | Tosyl (Ts) | Ts-Cl, Base (e.g., NaH, K₂CO₃), DMF or DCM. | Basic hydrolysis (e.g., NaOH or KOH in MeOH/H₂O). | Strong electron-withdrawing group, which deactivates the pyrrole ring. Very stable to acidic conditions. |
Protocol Example: SEM Protection of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine
Procedure:
-
Dissolve 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) in anhydrous dichloromethane (DCM).
-
Add N,N-Diisopropylethylamine (DIPEA, 1.5 eq).
-
Cool the mixture to 0 °C and add SEM-Cl (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Wash the reaction mixture with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify by column chromatography to yield the N-7 SEM-protected product.
Protocol Example: SEM Deprotection
Procedure:
-
Dissolve the SEM-protected compound (1.0 eq) in a mixture of dichloromethane and trifluoroacetic acid (TFA), typically in a 10:1 to 5:1 ratio.[3]
-
Stir the reaction at room temperature or gentle heat (e.g., 40-50 °C) for 3-24 hours, monitoring by TLC/LC-MS.
-
Concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in a solvent like methanol and treat with a base (e.g., aqueous ammonia or sodium bicarbonate) to neutralize the acid and facilitate the removal of formaldehyde byproducts.
-
Extract the product, dry the organic layer, and purify as needed.
Conclusion
The N-alkylation of the 7H-pyrrolo[2,3-d]pyrimidine scaffold is a cornerstone of synthetic strategies targeting a multitude of important therapeutic agents. Mastery of this transformation requires a nuanced understanding of the interplay between substrate, reagents, and reaction conditions. Direct alkylation with alkyl halides offers a robust and scalable method, where the choice of base and solvent is critical for controlling regioselectivity. The Mitsunobu reaction provides a mild and versatile alternative, particularly for introducing functionality from alcohols. Furthermore, the judicious use of protecting groups like SEM and Tosyl offers an orthogonal strategy for achieving complex synthetic goals. By leveraging the protocols and insights provided in this guide, researchers can more effectively navigate the challenges of N-alkylation and accelerate the discovery of novel 7-deazapurine-based therapeutics.
References
Application Notes & Protocols: Amide Coupling Strategies for 7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid
Introduction: The Significance of the 7-Deazapurine Scaffold
The 7H-pyrrolo[2,3-d]pyrimidine, or 7-deazapurine, scaffold is a privileged heterocyclic motif in modern medicinal chemistry. Its structural resemblance to adenosine allows it to function as an effective ATP-mimetic, making it a cornerstone for the development of potent kinase inhibitors.[1] Derivatives of this core have been successfully designed to target a range of kinases implicated in oncology and inflammatory diseases, including Focal Adhesion Kinase (FAK), EGFR, Her2, VEGFR2, and CDK2.[2][3][4]
The synthesis of libraries based on this scaffold frequently involves the formation of an amide bond at the C5 position. However, the coupling of 7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid with amines is not always trivial. The electron-deficient nature of the pyrimidine ring can reduce the nucleophilicity of the carboxylate, making its activation and subsequent reaction with an amine challenging, particularly with poorly nucleophilic or sterically hindered amines.[5][6][7]
This guide provides an in-depth analysis of robust and field-proven amide coupling methodologies tailored for this important substrate. We will move beyond simple step-by-step instructions to explain the underlying mechanisms and rationale, enabling researchers to select and optimize conditions for successful amide bond formation.
Foundational Principles of Amide Bond Formation
The direct condensation of a carboxylic acid and an amine to form an amide is thermodynamically unfavorable at ambient temperatures. The primary obstacle is the acid-base reaction between the two components, which forms a non-reactive ammonium carboxylate salt.[8] To overcome this, the carboxylic acid's hydroxyl group must be converted into a better leaving group. This is achieved by using a "coupling reagent" to activate the carboxyl group, making it susceptible to nucleophilic attack by the amine.[9] The general process can be visualized as a two-step sequence:
-
Activation: The coupling reagent reacts with the carboxylic acid to form a highly reactive intermediate (e.g., an active ester, mixed anhydride, or acylisourea).
-
Aminolysis: The amine attacks the activated carbonyl carbon, displacing the leaving group and forming the stable amide bond.
Core Methodologies and Detailed Protocols
While a vast array of coupling reagents exists, we will focus on three highly reliable and versatile systems: a uronium salt (HATU), a carbodiimide (EDC) with an additive (HOBt), and a phosphonic anhydride (T3P®).
Method 1: HATU-Mediated Coupling
Expertise & Rationale: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a uronium/aminium salt-based reagent renowned for its high efficiency and rapid reaction times, even with challenging substrates.[10] Its efficacy stems from the formation of a highly reactive OAt-active ester.[11] The nitrogen atom in the 7-azabenzotriazole (HOAt) portion is believed to provide neighboring group participation, stabilizing the transition state and accelerating the aminolysis step.[11] This makes HATU an excellent first choice for coupling with the potentially less reactive this compound.
Mechanism of Action:
References
- 1. Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Design and synthesis of 7H-pyrrolo[2,3-d]pyrimidines as focal adhesion kinase inhibitors. Part 1. - OAK Open Access Archive [oak.novartis.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. findresearcher.sdu.dk:8443 [findresearcher.sdu.dk:8443]
- 8. benchchem.com [benchchem.com]
- 9. hepatochem.com [hepatochem.com]
- 10. HATU - Enamine [enamine.net]
- 11. HATU - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for High-Throughput Screening of 7H-Pyrrolo[2,3-d]pyrimidine Libraries
Introduction: The 7H-Pyrrolo[2,3-d]pyrimidine Scaffold as a Privileged Structure in Kinase Inhibition
The 7H-pyrrolo[2,3-d]pyrimidine core, a bioisostere of purine, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique structure allows it to mimic the natural purine bases, enabling it to effectively compete for the ATP-binding site of a wide array of protein kinases.[1][2][3] These enzymes are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[4][5][6] Consequently, libraries of 7H-pyrrolo[2,3-d]pyrimidine derivatives are of immense interest in drug discovery for identifying novel and selective kinase inhibitors.[1][7]
This guide provides a comprehensive overview of the principles, methodologies, and best practices for conducting high-throughput screening (HTS) campaigns with 7H-pyrrolo[2,3-d]pyrimidine libraries. It is designed for researchers, scientists, and drug development professionals seeking to identify and advance novel kinase inhibitors.
Strategic Considerations for Screening a 7H-Pyrrolo[2,3-d]pyrimidine Library
Before embarking on a large-scale screen, a clear understanding of the target and the desired outcome is paramount. The design of the screening cascade will be dictated by the specific biological question being addressed. Key considerations include:
-
Target-Based vs. Phenotypic Screening: A target-based screen aims to identify compounds that directly modulate the activity of a specific, purified kinase. In contrast, a phenotypic screen assesses the effect of compounds on a cellular process or phenotype, without a priori knowledge of the molecular target.[5]
-
Library Design and Diversity: 7H-pyrrolo[2,3-d]pyrimidine libraries can be designed to be either highly diverse to explore a wide range of chemical space or focused to target specific kinase families.[8]
-
Assay Selection: The choice of assay technology is critical and will depend on the nature of the target kinase and the required throughput. Both biochemical and cell-based assays have their merits and are often used in a complementary fashion.
Biochemical Assays: Interrogating Direct Target Engagement
Biochemical assays are indispensable for primary HTS campaigns as they directly measure the inhibition of the target kinase's enzymatic activity.[9] These assays are typically performed in a purified, cell-free system.
Commonly Employed Biochemical Assay Formats:
-
Fluorescence Resonance Energy Transfer (FRET): FRET-based assays utilize a fluorescently labeled substrate and a phosphospecific antibody. Kinase activity leads to phosphorylation of the substrate, preventing FRET from occurring.
-
Fluorescence Polarization (FP): FP assays measure the change in the polarization of fluorescent light emitted from a labeled tracer. When the tracer is bound to a larger molecule (e.g., an antibody that recognizes the phosphorylated substrate), it tumbles more slowly in solution, resulting in a higher FP value.
-
Homogeneous Time-Resolved Fluorescence (HTRF): HTRF combines FRET with time-resolved fluorescence detection, which minimizes background fluorescence and enhances signal-to-noise ratios.
-
Luminescence-Based Assays: These assays, such as Kinase-Glo®, measure the amount of ATP remaining in a reaction. A decrease in luminescence indicates higher kinase activity.
Protocol: A Generic Biochemical Kinase Inhibition Assay
This protocol provides a template for a 384-well plate-based biochemical kinase inhibition assay.
Materials and Reagents:
-
Purified recombinant kinase
-
Kinase-specific peptide substrate
-
Adenosine triphosphate (ATP)
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT, BSA)
-
7H-pyrrolo[2,3-d]pyrimidine compound library (typically in DMSO)
-
Positive control (e.g., a known inhibitor like Staurosporine)[9]
-
Negative control (DMSO vehicle)[9]
-
Detection reagents (specific to the chosen assay format)
-
384-well assay plates (low-volume, white or black depending on the detection method)
Workflow:
Caption: Automated workflow for a high-throughput biochemical kinase inhibition screen.
Step-by-Step Methodology:
-
Compound Dispensing: Using an acoustic dispenser or pin tool, transfer approximately 50 nL of each compound from the 7H-pyrrolo[2,3-d]pyrimidine library (e.g., at a 10 mM stock concentration in DMSO) to the wells of a 384-well assay plate. Also, dispense the positive and negative controls.
-
Kinase Addition: Add 5 µL of the kinase solution (at 2x the final concentration) to all wells using a robotic liquid handler.
-
Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow the compounds to bind to the kinase.
-
Reaction Initiation: Add 5 µL of the substrate/ATP solution (at 2x the final concentration) to all wells to start the kinase reaction. The final concentration of compounds is typically 10 µM.[10]
-
Reaction Incubation: Incubate the plate for a defined period (e.g., 60 minutes) at room temperature. This time should be optimized to ensure the reaction is in the linear range.
-
Detection: Stop the reaction and detect the product by adding 10 µL of the appropriate detection reagent.
-
Detection Incubation: Incubate for an additional 30-60 minutes to allow the detection signal to stabilize.
-
Plate Reading: Read the plate using a suitable plate reader.
Cell-Based Assays: Assessing Activity in a Physiological Context
Cell-based assays are crucial for secondary screening and hit validation as they provide information on a compound's activity within a more physiologically relevant environment.[5] These assays can assess a compound's cell permeability, off-target effects, and cytotoxicity.
Types of Cell-Based Assays:
-
Target Engagement Assays: These assays measure the binding of a compound to its target kinase within intact cells.
-
Downstream Signaling Assays: These assays quantify the phosphorylation of a downstream substrate of the target kinase.
-
Cell Proliferation/Viability Assays: These assays measure the effect of a compound on the growth and viability of cancer cell lines that are known to be dependent on the target kinase.[6][11]
-
Reporter Gene Assays: These assays utilize a reporter gene (e.g., luciferase) under the control of a promoter that is regulated by the signaling pathway of interest.[5]
Protocol: A Cell-Based Proliferation Assay (MTT/XTT)
This protocol describes a colorimetric assay to measure the cytotoxic or cytostatic effects of hit compounds on a cancer cell line.[6]
Materials and Reagents:
-
Cancer cell line of interest (e.g., a line with an activated kinase target)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Hit compounds from the primary screen
-
MTT or XTT reagent
-
Solubilization solution (e.g., DMSO or SDS)
-
96- or 384-well clear tissue culture plates
Workflow:
Caption: Workflow for a cell-based proliferation/viability assay.
Step-by-Step Methodology:
-
Cell Seeding: Seed the cells into a 96- or 384-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the hit compounds and add them to the cells. Include appropriate vehicle controls.
-
Incubation: Incubate the cells with the compounds for 48-72 hours.
-
Viability Measurement: Add the MTT or XTT reagent to each well and incubate for 2-4 hours. Live cells will metabolize the reagent into a colored formazan product.
-
Solubilization: Add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Plot the absorbance values against the compound concentrations to generate dose-response curves and calculate the IC50 values.
Data Analysis and Hit Validation: From Raw Data to Confirmed Hits
Rigorous data analysis is essential to minimize the number of false positives and negatives.[5]
Primary Screen Data Analysis:
-
Normalization: Raw data from each plate is normalized to the positive and negative controls. The percent inhibition is calculated for each compound.
-
Z'-Factor Calculation: The Z'-factor is a statistical parameter used to assess the quality of the HTS assay.[5] A Z'-factor between 0.5 and 1.0 indicates an excellent assay.[5][10]
-
Hit Selection: Hits are typically defined as compounds that exhibit an inhibition level above a certain threshold (e.g., >50% inhibition or three standard deviations from the mean of the negative controls).[9][12]
Hit Confirmation and Triage:
The initial list of hits from the primary screen will likely contain false positives. A systematic hit triage process is crucial.
Caption: A typical hit confirmation and triage workflow.
Key Steps in Hit Validation:
-
Re-testing: Confirmed hits are re-tested in the primary assay to ensure reproducibility.
-
Dose-Response Curves: Active compounds are tested at multiple concentrations to determine their potency (IC50).
-
Orthogonal Assays: Hits are tested in a different assay format to rule out technology-specific artifacts.
-
Promiscuity and PAINS Filtering: Computational filters are used to flag Pan-Assay Interference Compounds (PAINS) and other promiscuous inhibitors.[13]
-
Preliminary Structure-Activity Relationship (SAR): The structures of the confirmed hits are analyzed to identify common chemical features and guide the synthesis of analogs.[10][14]
Data Presentation: Summarizing Screening Results
Clear and concise data presentation is crucial for decision-making.
Table 1: Example Data from a Primary HTS Campaign
| Compound ID | % Inhibition @ 10 µM | Hit Flag |
| Cmpd-001 | 85.2 | Yes |
| Cmpd-002 | 12.5 | No |
| Cmpd-003 | 92.1 | Yes |
| ... | ... | ... |
Table 2: Dose-Response Data for Confirmed Hits
| Compound ID | Biochemical IC50 (nM) | Cellular IC50 (µM) |
| Cmpd-001 | 50 | 1.2 |
| Cmpd-003 | 25 | 0.8 |
| ... | ... | ... |
Conclusion and Future Directions
High-throughput screening of 7H-pyrrolo[2,3-d]pyrimidine libraries is a powerful strategy for the discovery of novel kinase inhibitors. A well-designed screening cascade, incorporating both biochemical and cell-based assays, coupled with a rigorous hit validation process, is essential for success. The confirmed hits from these campaigns can serve as starting points for lead optimization programs, ultimately leading to the development of new therapeutics for a wide range of diseases.[4][15]
References
- 1. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers [mdpi.com]
- 2. The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and biological evaluation of selected 7H-pyrrolo[2,3-d]pyrimidine derivatives as novel CDK9/CyclinT and Haspin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. High throughput screening of small molecule library: procedure, challenges and future - MedCrave online [medcraveonline.com]
- 6. japsonline.com [japsonline.com]
- 7. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
- 11. Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Hit Identification and Optimization in Virtual Screening: Practical Recommendations Based Upon a Critical Literature Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Antitarget Selectivity and Tolerability of Novel Pyrrolo[2,3-d]pyrimidine RET Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis and evaluation of novel 7 H-pyrrolo-[2,3- d]pyrimidine derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Efficacy of 7H-Pyrrolo[2,3-d]pyrimidine-Based Drugs: A Senior Application Scientist's Guide to Preclinical Study Design and Execution
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on designing and conducting in vivo efficacy studies for 7H-pyrrolo[2,3-d]pyrimidine-based drugs. This class of compounds, known for its kinase inhibitory activity, holds significant promise in oncology and inflammatory diseases, primarily through the targeting of pathways like the Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) signaling cascade. This guide emphasizes the scientific rationale behind experimental choices, provides detailed protocols for key assays, and is grounded in authoritative references to ensure scientific integrity and reproducibility.
Introduction to 7H-Pyrrolo[2,3-d]pyrimidines and Their Therapeutic Potential
The 7H-pyrrolo[2,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, serving as the core of numerous kinase inhibitors. Its structural similarity to adenine allows it to compete for the ATP-binding site of various kinases, leading to the modulation of key signaling pathways involved in cell proliferation, differentiation, and inflammation. A significant number of drugs based on this scaffold, such as the JAK inhibitors ruxolitinib and tofacitinib, have gained FDA approval for treating myelofibrosis, rheumatoid arthritis, and other inflammatory conditions.[1] Many more derivatives are under investigation for a wide range of solid tumors and autoimmune disorders.[2][3][4]
The primary mechanism of action for many of these drugs is the inhibition of the JAK-STAT pathway. This pathway is a critical signaling cascade for numerous cytokines and growth factors. Dysregulation of this pathway is a hallmark of many cancers and autoimmune diseases.[5] Therefore, demonstrating in vivo efficacy of novel 7H-pyrrolo[2,3-d]pyrimidine-based drugs requires a deep understanding of their target biology and the selection of appropriate preclinical models that recapitulate the human disease state.
Strategic Design of In Vivo Efficacy Studies
A well-designed in vivo efficacy study is crucial for the preclinical validation of a drug candidate and for informing clinical trial design. The following sections outline the key considerations for designing robust studies for 7H-pyrrolo[2,3-d]pyrimidine-based drugs.
Selection of Appropriate Animal Models
The choice of animal model is paramount and depends on the therapeutic indication (oncology vs. inflammatory disease) and the specific drug target.
-
Cell Line-Derived Xenografts (CDX): These models are established by subcutaneously or orthotopically implanting human cancer cell lines into immunodeficient mice. CDX models are valuable for initial efficacy screening due to their reproducibility and relatively low cost. The choice of cell line is critical and should be based on the expression and/or mutational status of the drug's target kinase. For instance, in studies of 7H-pyrrolo[2,3-d]pyrimidine-based EGFR inhibitors, NSCLC cell lines with specific EGFR mutations would be appropriate.[6]
-
Patient-Derived Xenografts (PDX): PDX models are created by implanting fresh tumor tissue from a patient directly into immunodeficient mice. These models better preserve the heterogeneity and microenvironment of the original human tumor, offering higher predictive value for clinical outcomes.[7] They are particularly useful for evaluating therapies in a setting that more closely mimics the patient population.
-
Collagen-Induced Arthritis (CIA) in Mice or Rats: This is a widely used model for rheumatoid arthritis that mimics many aspects of the human disease, including synovitis and joint destruction. It is suitable for evaluating the efficacy of JAK inhibitors.[8][9]
-
Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice: This model is commonly used to study inflammatory bowel disease (IBD). Administration of DSS in drinking water induces an acute or chronic colitis that resembles ulcerative colitis in humans.[4]
-
Adjuvant-Induced Arthritis (AIA) in Rats: This model is another established method for inducing arthritis and is sensitive to a variety of anti-inflammatory and immunomodulatory drugs.[8]
Drug Formulation and Administration
The poor aqueous solubility of many kinase inhibitors presents a significant challenge for in vivo studies.[10] Proper formulation is critical to ensure adequate bioavailability and exposure.
-
Common Vehicles: A common approach for oral administration of poorly soluble compounds is to formulate them as a suspension in a vehicle such as 0.5% methylcellulose or a mixture of polyethylene glycol (PEG) and water. For intravenous administration of some pyrrolo[2,3-d]pyrimidine derivatives, a formulation of 20% DMSO and 80% PEG400 has been used.[11]
-
Route of Administration: The route of administration should ideally mimic the intended clinical route. For most kinase inhibitors, this is oral gavage. The dosing frequency (e.g., once daily, twice daily) should be determined based on the pharmacokinetic profile of the compound.[12]
Efficacy Endpoints and Monitoring
A combination of primary and secondary endpoints should be used to comprehensively assess drug efficacy.
-
Primary Endpoint: Tumor growth inhibition (TGI) is the most common primary endpoint. Tumor volume is typically measured two to three times per week using calipers.
-
Secondary Endpoints:
-
Survival: In some studies, overall survival can be a key endpoint.
-
Body Weight: Monitoring body weight is crucial for assessing drug toxicity.
-
Pharmacodynamic (PD) Biomarkers: Analysis of tumor tissue to assess target engagement and downstream signaling.
-
Histopathology and Immunohistochemistry (IHC): Examination of tumor tissue at the end of the study to assess for necrosis, apoptosis (e.g., cleaved caspase-3), and proliferation (e.g., Ki-67).[13][14]
-
-
Primary Endpoints:
-
Arthritis: Clinical scoring of paw swelling and erythema, and histological assessment of joint inflammation and damage.
-
Colitis: Disease Activity Index (DAI), which includes body weight loss, stool consistency, and rectal bleeding.
-
-
Secondary Endpoints:
-
Histopathology: Microscopic evaluation of affected tissues (joints or colon) for inflammation and tissue damage.
-
Cytokine Profiling: Measurement of pro-inflammatory cytokines in serum or tissue homogenates.[15]
-
Pharmacodynamic Biomarkers: Assessment of target phosphorylation in relevant immune cells.
-
Key Signaling Pathways and Experimental Workflows
A deep understanding of the underlying signaling pathways is essential for interpreting in vivo efficacy data and for designing robust pharmacodynamic assays.
The JAK-STAT Signaling Pathway
The JAK-STAT pathway is a primary target for many 7H-pyrrolo[2,3-d]pyrimidine-based drugs. Cytokine binding to its receptor leads to the activation of associated JAKs, which then phosphorylate the receptor, creating docking sites for STAT proteins. The STATs are subsequently phosphorylated, dimerize, and translocate to the nucleus to regulate gene expression.[16]
Caption: The JAK-STAT signaling pathway and the inhibitory action of 7H-pyrrolo[2,3-d]pyrimidine-based drugs.
Experimental Workflow for In Vivo Efficacy Studies
The following diagram illustrates a typical workflow for an in vivo efficacy study in a xenograft model.
Caption: A generalized experimental workflow for in vivo efficacy studies using xenograft models.
Detailed Protocols
This section provides step-by-step protocols for key experimental procedures.
Protocol: Subcutaneous Xenograft Tumor Model
-
Cell Culture: Culture the selected human cancer cell line under sterile conditions according to the supplier's recommendations.
-
Cell Harvest: When cells reach 70-80% confluency, harvest them using trypsin-EDTA, wash with PBS, and resuspend in a suitable medium (e.g., serum-free medium or PBS) at the desired concentration (typically 1-10 x 10^6 cells per mouse).
-
Animal Handling: Acclimatize immunodeficient mice (e.g., NOD-SCID or NSG) for at least one week before the experiment. All procedures should be performed in a laminar flow hood.
-
Tumor Implantation: Inject the cell suspension (typically 100-200 µL) subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width of the tumors with digital calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Randomization: When tumors reach a predetermined size (e.g., 100-200 mm^3), randomize the mice into treatment and control groups.
-
Treatment: Administer the 7H-pyrrolo[2,3-d]pyrimidine-based drug or vehicle control according to the predetermined dose, route, and schedule.
-
Monitoring: Continue to monitor tumor volume and body weight throughout the study.
-
Endpoint: Euthanize the mice when tumors reach the maximum allowed size as per institutional guidelines, or at the end of the planned treatment period.
-
Tissue Collection: At necropsy, carefully excise the tumors, weigh them, and divide them for various analyses (e.g., snap-freeze for western blot or fix in formalin for IHC).
Protocol: Pharmacodynamic Analysis of STAT3 Phosphorylation in Tumor Tissue by Immunohistochemistry (IHC)
-
Tissue Preparation: Fix tumor tissues in 10% neutral buffered formalin for 24-48 hours, then process and embed in paraffin. Cut 4-5 µm sections and mount on charged slides.
-
Deparaffinization and Rehydration: Deparaffinize the slides in xylene and rehydrate through a graded series of ethanol to distilled water.[15]
-
Antigen Retrieval: Perform heat-induced epitope retrieval using a suitable buffer (e.g., citrate buffer, pH 6.0) in a pressure cooker or water bath.
-
Blocking: Block endogenous peroxidase activity with a 3% hydrogen peroxide solution. Then, block non-specific antibody binding with a protein block solution (e.g., 5% normal goat serum in PBS).
-
Primary Antibody Incubation: Incubate the slides with a primary antibody specific for phosphorylated STAT3 (p-STAT3) at an optimized dilution overnight at 4°C.[15]
-
Secondary Antibody Incubation: After washing, incubate the slides with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the signal using a DAB (3,3'-diaminobenzidine) substrate kit, which produces a brown precipitate at the site of the antigen.
-
Counterstaining and Mounting: Counterstain the slides with hematoxylin, dehydrate through graded ethanol and xylene, and mount with a permanent mounting medium.
-
Analysis: Acquire images using a light microscope and quantify the p-STAT3 staining intensity and percentage of positive cells using image analysis software.
Data Presentation and Interpretation
Quantitative data should be presented in a clear and concise manner to facilitate interpretation and comparison between treatment groups.
Table 1: Example of Tumor Growth Inhibition Data
| Treatment Group | Dose (mg/kg) | N | Mean Tumor Volume at Day 21 (mm³) ± SEM | % TGI | p-value (vs. Vehicle) |
| Vehicle | - | 8 | 1500 ± 150 | - | - |
| Compound X | 10 | 8 | 800 ± 100 | 47% | <0.01 |
| Compound X | 30 | 8 | 300 ± 50 | 80% | <0.001 |
TGI (Tumor Growth Inhibition) = (1 - (Mean tumor volume of treated group / Mean tumor volume of vehicle group)) x 100
Conclusion and Future Directions
The 7H-pyrrolo[2,3-d]pyrimidine scaffold continues to be a fertile ground for the discovery of novel kinase inhibitors with significant therapeutic potential. The successful preclinical development of these compounds hinges on the rational design and meticulous execution of in vivo efficacy studies. By carefully selecting appropriate animal models, optimizing drug formulation and administration, and employing robust efficacy endpoints and pharmacodynamic biomarkers, researchers can generate high-quality data to support the advancement of these promising drug candidates to the clinic. Future studies should increasingly incorporate more complex models, such as humanized mouse models, to better evaluate the interplay between the drug, the tumor, and the immune system, particularly for immunomodulatory agents.
References
- 1. sci-hub.box [sci-hub.box]
- 2. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, antitumor evaluation, and molecular docking of novel pyrrolo[2,3-d]pyrimidine as multi-kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and evaluation of novel 7 H-pyrrolo-[2,3- d]pyrimidine derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacokinetic-pharmacodynamic modeling of the anticancer effect of erlotinib in a human non-small cell lung cancer xenograft mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Selective inhibition of JAK1 and JAK2 is efficacious in rodent models of arthritis: preclinical characterization of INCB028050 - Publications - Immune-Mediated Inflammatory Disease Forum [imidforum.com]
- 10. Novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potent and orally active STAT6 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Development and immunohistochemical characterization of patient-derived xenograft models for muscle invasive bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Design, synthesis and biological evaluation of a new class of 7H-pyrrolo[2,3-d]pyrimidine derivatives as Mps1 inhibitors for the treatment of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic Acid
Welcome to the technical support center for the synthesis of 7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic scaffold. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you navigate the common challenges in this synthetic route and ultimately improve your reaction yields and product purity.
The 7H-pyrrolo[2,3-d]pyrimidine core, also known as 7-deazapurine, is a privileged scaffold in medicinal chemistry, appearing in numerous kinase inhibitors and other therapeutic agents. The successful synthesis of derivatives such as this compound is often a critical step in the development of novel drugs. This guide provides practical, experience-driven insights to help you achieve consistent and high-yielding results.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of this compound. A common and reliable synthetic approach involves the construction of an intermediate, ethyl 4-amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate, followed by hydrolysis to the final carboxylic acid. The following troubleshooting guide is structured around this two-step process.
Part 1: Synthesis of Ethyl 4-amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate
A widely used method for constructing the 7H-pyrrolo[2,3-d]pyrimidine core is through the condensation of a substituted pyrimidine with a three-carbon synthon.
dot
Caption: General workflow for the synthesis of the intermediate ester.
Question 1: My yield of ethyl 4-amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate is consistently low. What are the likely causes?
Answer:
Low yields in the formation of the pyrrolopyrimidine core can stem from several factors, from the quality of starting materials to suboptimal reaction conditions.
-
Purity of Starting Materials: Ensure that your starting pyrimidine and the three-carbon synthon are of high purity. Impurities can lead to the formation of side products that are difficult to remove and can lower the overall yield.
-
Reaction Conditions:
-
Base Selection: The choice and stoichiometry of the base are critical. A base that is too strong or used in excess can promote side reactions. Conversely, a base that is too weak may result in an incomplete reaction. It is advisable to screen different bases and optimize their concentrations.
-
Temperature Control: Many condensation reactions are sensitive to temperature. Running the reaction at a temperature that is too high can lead to decomposition of starting materials or the product, while a temperature that is too low may result in a sluggish or incomplete reaction. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to determine the optimal temperature and reaction time.[1]
-
Solvent Choice: The polarity of the solvent can significantly impact the reaction rate and yield. Experimenting with different solvents may be necessary to find the optimal conditions for your specific substrates.
-
-
Incomplete Cyclization: The reaction may stall at an intermediate stage, failing to fully cyclize to the desired pyrrolopyrimidine. This can sometimes be addressed by adjusting the reaction temperature or time.
Question 2: I am observing a significant amount of a colored impurity in my crude product. What could it be and how can I avoid it?
Answer:
The formation of colored impurities is a common issue in heterocyclic synthesis and can often be attributed to side reactions or degradation.
-
Potential Side Reactions: Depending on the specific synthons used, various side reactions can occur. For instance, self-condensation of the starting materials or reaction with the solvent can lead to polymeric or other colored byproducts.
-
Oxidation: The 7H-pyrrolo[2,3-d]pyrimidine ring system can be susceptible to oxidation, especially under harsh reaction conditions or during workup and purification. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to minimize oxidative side products.
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Purification: If colored impurities are formed, careful purification is necessary. Column chromatography using silica gel is a common method. A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity, can be effective in separating the desired product from colored impurities. Recrystallization from a suitable solvent system can also be an effective purification method.
Part 2: Hydrolysis of Ethyl 4-amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate
The final step in this synthetic sequence is the hydrolysis of the ethyl ester to the carboxylic acid.
dot
References
Technical Support Center: Synthesis of 7H-Pyrrolo[2,3-d]pyrimidines
Welcome to the Technical Support Center for the synthesis of 7H-pyrrolo[2,3-d]pyrimidines. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile scaffold. Here, we address common challenges and side reactions encountered during synthesis, providing in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format. Our goal is to explain the "why" behind experimental choices, ensuring your syntheses are both efficient and reproducible.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Category 1: Synthesis of the Core Scaffold & Key Intermediates
The synthesis of the 7H-pyrrolo[2,3-d]pyrimidine core often starts from precursors that are cyclized to form the fused bicyclic system. A common and critical intermediate is 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, typically synthesized from 7H-pyrrolo[2,3-d]pyrimidin-4-one. This section addresses issues that arise during these foundational steps.
Question 1: After chlorination of 7H-pyrrolo[2,3-d]pyrimidin-4-one with phosphorus oxychloride (POCl₃) and aqueous workup, I am recovering a significant amount of my starting material. What is causing this, and how can I improve my yield of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine?
Answer: This is a frequent and often frustrating issue. The primary cause is the hydrolysis of the desired 4-chloro product back to the 7H-pyrrolo[2,3-d]pyrimidin-4-one starting material during the aqueous workup.[1] The 4-chloro-7H-pyrrolo[2,3-d]pyrimidine is highly susceptible to hydrolysis, especially in the presence of residual acids or strong bases. The quenching of excess POCl₃ is an aggressive, exothermic step that, if not controlled, creates conditions ripe for this reversion.
Causality and Troubleshooting Workflow:
The key is to manage the highly reactive nature of POCl₃ during the quench and to neutralize the resulting acidic environment carefully.
Diagram: Troubleshooting Workflow for Incomplete Chlorination
Caption: Workflow to address product hydrolysis during chlorination.
Recommended Solutions:
-
Optimize the Quenching Procedure:
-
Reverse Quench: Instead of adding water or ice to the reaction mixture, slowly and carefully add the cooled reaction mixture to a vigorously stirred slurry of crushed ice or ice-water.[1] This method helps to dissipate the heat from the exothermic quench more effectively, minimizing localized temperature spikes that accelerate hydrolysis.
-
Temperature Control: Ensure the reaction mixture is cooled to room temperature or below before quenching.
-
-
Control the Neutralization Step:
-
Choice of Base: Use a weak base such as sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) for neutralization. Avoid strong bases like NaOH or KOH, which can aggressively promote the hydrolysis of the chloro-substituent.[1]
-
pH Monitoring: Carefully adjust the pH to a neutral or slightly basic range (pH 7-8). An overly acidic or basic environment will favor the undesired hydrolysis.
-
-
Ensure the Initial Reaction Goes to Completion:
-
Sometimes, what appears to be hydrolysis is simply an incomplete reaction. Ensure your chlorination conditions are sufficient. The reaction is typically run at reflux in neat POCl₃ (around 110°C).[1]
-
Catalysis: The addition of a tertiary amine base like N,N-diisopropylethylamine (DIPEA) can catalyze the reaction and neutralize the HCl generated in situ, driving the reaction to completion.[1]
-
Validated Protocol: Chlorination with DIPEA Catalyst
-
Setup: To a flask containing 7H-pyrrolo[2,3-d]pyrimidin-4-one (1.0 eq), add phosphorus oxychloride (POCl₃, 5-10 vol).
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Cooling: Cool the mixture to 0°C in an ice bath.
-
Base Addition: Slowly add DIPEA (~1.5 eq) portion-wise, ensuring the internal temperature remains below 10°C.
-
Reaction: After the addition is complete, warm the reaction mixture to 50-80°C and stir until TLC or LC-MS indicates full conversion of the starting material.
-
Workup: Cool the mixture to room temperature. Carefully pour it onto crushed ice with vigorous stirring.
-
Neutralization: Neutralize the aqueous mixture to pH 7-8 with a saturated aqueous solution of NaHCO₃.
-
Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
Question 2: My TLC plate shows multiple spots after the chlorination reaction. What are the likely side products, and how can I minimize their formation?
Answer: The formation of multiple byproducts is often due to the high reactivity of POCl₃ and potential side reactions of the heterocyclic core.
Potential Side Products and Solutions:
| Side Product | Formation Mechanism | Recommended Solution |
| Phosphorylated Intermediates | Incomplete reaction or incomplete hydrolysis of activated intermediates during workup.[1] | Ensure complete reaction by extending reaction time or increasing temperature. A thorough and controlled quench is critical to fully hydrolyze these species. |
| Dimerization Products | Under certain conditions, a phosphorylated intermediate can react with a molecule of starting material, leading to pseudodimers.[1] | Maintain strict temperature control. The use of a co-solvent like toluene can sometimes improve solubility and minimize side reactions. |
| Over-halogenated Products | While less common at the core, harsh conditions could potentially lead to chlorination on the pyrrole ring. | Use the minimum effective temperature and reaction time. The addition of a catalytic amount of DIPEA can allow for milder conditions.[1] |
Category 2: Functionalization of the Pyrrolo[2,3-d]pyrimidine Core
Once the core is synthesized, subsequent functionalization steps such as N-alkylation, halogenation, and cross-coupling are common. These steps introduce their own set of potential side reactions.
Question 3: I am trying to N-alkylate the pyrrole nitrogen (N-7), but I am getting a mixture of isomers. How can I control the regioselectivity of N-alkylation?
Answer: This is a classic challenge in the chemistry of N-heterocycles. The 7H-pyrrolo[2,3-d]pyrimidine scaffold has multiple nucleophilic nitrogen atoms. While N-7 is the pyrrole nitrogen, the pyrimidine ring also contains nitrogens (N-1 and N-3) that could potentially be alkylated. The deprotonated pyrrole anion is generally the most nucleophilic site, but regioselectivity between N-7 and the pyrimidine nitrogens can be an issue, especially under certain conditions.
Causality and Strategic Approach:
The regioselectivity of alkylation is a delicate balance of steric hindrance, electronics, the nature of the electrophile, and the reaction conditions (base, solvent). For the closely related purine scaffold, direct alkylation often yields a mixture of N-7 and N-9 isomers, with the N-9 isomer often being the thermodynamic product.[2] A similar challenge exists for 7-deazapurines.
Diagram: Regioselectivity in N-Alkylation
Caption: Competing N-7 and N-1 alkylation pathways.
Recommended Solutions to Favor N-7 Alkylation:
-
Use of Bulky Protecting Groups: If other positions are reactive, consider a protection strategy. For instance, protecting the N-7 position with a group like SEM (2-(trimethylsilyl)ethoxymethyl) allows for selective functionalization at other sites, after which it can be removed.[3]
-
Conditions Favoring the Kinetic Product: N-7 alkylation is often the kinetically favored process.
-
Base and Solvent Choice: Using a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent like DMF or THF at low temperatures can favor deprotonation of the most acidic proton (N-7 H) and subsequent alkylation at that site.
-
Temperature Control: Running the reaction at lower temperatures (e.g., 0°C to room temperature) often favors the kinetic product.
-
-
Steric Shielding: While not an intrinsic solution, the presence of substituents on the pyrimidine ring can sterically hinder attack at the pyrimidine nitrogens, thus favoring N-7 alkylation.
Purification of Isomers: If a mixture is unavoidable, careful purification is required.
-
Chromatography: Isomers can often be separated by silica gel chromatography. A careful screen of solvent systems (e.g., hexanes/ethyl acetate, DCM/methanol) is necessary.
-
Crystallization: If the isomers have sufficiently different solubilities, fractional crystallization can be an effective purification method.
Question 4: During my Suzuki coupling reaction with a 4-chloro-7H-pyrrolo[2,3-d]pyrimidine substrate, I am observing a significant amount of a dehalogenated byproduct. How can I prevent this?
Answer: Dehalogenation, the replacement of the halogen with a hydrogen atom, is a well-known and troublesome side reaction in palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura coupling.[1][4] This is particularly prevalent with electron-deficient N-heterocyclic halides.[4]
Mechanism of Dehalogenation:
The most accepted mechanism involves the formation of a palladium-hydride (Pd-H) species. This can be generated from the reaction of the palladium complex with the base, solvent (especially alcohols), or trace water. This Pd-H species can then participate in the catalytic cycle, leading to the hydrodehalogenated product (Ar-H) instead of the desired cross-coupled product (Ar-Ar').[4]
Recommended Solutions to Minimize Dehalogenation:
-
Protect the N-H Group: For N-H containing heterocycles like pyrroles, deprotonation by the base increases the electron density of the ring system. This can sometimes promote side reactions. Protecting the pyrrole nitrogen (N-7) with a suitable protecting group (e.g., BOC, SEM) can significantly suppress dehalogenation.[5] In some cases, a BOC group may even be cleaved under the reaction conditions, providing the desired product directly.[6]
-
Choice of Catalyst and Ligand:
-
Electron-Rich Ligands: Use bulky, electron-rich phosphine ligands like SPhos, XPhos, or Buchwald's biaryl phosphine ligands. These ligands promote the desired reductive elimination step over the competing dehalogenation pathway.
-
Pre-catalysts: Utilize modern palladium pre-catalysts (e.g., G2, G3, or G4 palladacycles) that are more efficient at forming the active Pd(0) species and can lead to cleaner reactions at lower catalyst loadings.
-
-
Base and Solvent Selection:
-
Base: A weaker base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) is often preferred over stronger bases like hydroxides or alkoxides, which can more readily generate Pd-H species.[4]
-
Solvent: Use anhydrous aprotic solvents like toluene, dioxane, or DMF. Avoid alcoholic solvents, which can be a source of hydrides.
-
Validated Protocol: Suzuki Coupling with Minimized Dehalogenation
-
Setup: To a reaction vessel under an inert atmosphere (Argon or Nitrogen), add the halo-pyrrolo[2,3-d]pyrimidine (1.0 eq), the boronic acid or ester (1.2-1.5 eq), and K₃PO₄ (2.0-3.0 eq).
-
Catalyst Addition: Add the palladium pre-catalyst (e.g., XPhos Pd G3, 1-2 mol%) and the corresponding ligand if necessary.
-
Solvent Addition: Add anhydrous, degassed toluene and a small amount of degassed water (e.g., 10:1 toluene:water).
-
Degassing: Thoroughly degas the reaction mixture by bubbling with an inert gas for 15-20 minutes or via three freeze-pump-thaw cycles.
-
Reaction: Heat the mixture to 80-110°C with vigorous stirring and monitor by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction, dilute with an organic solvent like ethyl acetate, and wash with water and brine.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. Sonogashira Coupling [organic-chemistry.org]
- 3. Halogenated Pyrrolopyrimidines with Low MIC on Staphylococcus aureus and Synergistic Effects with an Antimicrobial Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. scribd.com [scribd.com]
Technical Support Center: Overcoming Solubility Issues of 7H-pyrrolo[2,3-d]pyrimidine Kinase Inhibitors
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 7H-pyrrolo[2,3-d]pyrimidine kinase inhibitors. This guide is designed to provide practical, field-proven insights and troubleshooting strategies to address the significant solubility challenges often encountered with this important class of compounds. The inherent structural characteristics of the 7-deazapurine scaffold, while beneficial for kinase binding, frequently lead to poor aqueous solubility, complicating in vitro assays and hindering in vivo development.[1][2]
This resource combines established principles of medicinal chemistry and pharmaceutics with specific, actionable protocols to help you navigate these challenges effectively.
Part 1: Troubleshooting Guide - Common Solubility Problems
This section addresses specific, common issues encountered during experimental work.
Issue 1: My compound precipitates immediately upon dilution from a DMSO stock into an aqueous buffer for an in vitro kinase assay.
This is a classic sign of a compound "crashing out" of solution. It occurs when the concentration of the compound in the final aqueous medium exceeds its thermodynamic solubility limit, a common problem for hydrophobic molecules like many kinase inhibitors.[3] The high concentration of DMSO in the stock solution keeps the compound solubilized, but the drastic change in solvent polarity upon dilution into the buffer causes rapid precipitation.
Root Cause Analysis & Immediate Actions:
-
Final DMSO Concentration: What is the final percentage of DMSO in your assay well? For most cell-free and cell-based assays, the final DMSO concentration should be kept below 0.5%, ideally even lower, to avoid solvent-induced artifacts and toxicity.[4] A higher percentage might keep your compound in solution but could compromise your biological data.
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Kinetic vs. Thermodynamic Solubility: You are observing a kinetic solubility problem. The key is to prepare the dilution in a way that avoids nucleation and precipitation.
Workflow for Resolution:
Below is a workflow to diagnose and solve this common precipitation issue.
Caption: Troubleshooting workflow for compound precipitation.
Detailed Experimental Protocols:
Protocol 1: Solubility Enhancement via pH Adjustment
Principle: The 7H-pyrrolo[2,3-d]pyrimidine scaffold contains several nitrogen atoms that can be protonated.[5][6] These compounds are often weak bases.[4] By lowering the pH of the aqueous buffer to 1-2 units below the compound's pKa, you can increase the proportion of the more soluble, ionized form.[4]
Steps:
-
Determine pKa: If not known, use computational tools (e.g., MarvinSketch, ACD/Labs) to predict the pKa of the basic nitrogen centers in your molecule.
-
Buffer Preparation: Prepare your assay buffer at a pH that is at least 1-2 units lower than the predicted pKa. For example, if the pKa is 6.5, use a buffer at pH 4.5-5.5.
-
Stock Solution: Prepare a high-concentration stock solution (e.g., 10-20 mM) in 100% anhydrous DMSO.
-
Dilution: Dilute this stock solution directly into the acidic aqueous buffer to your final desired concentration. Vortex gently immediately after addition.
-
Verification: Visually inspect for precipitation. If the solution remains clear, you have likely solved the immediate issue. Remember to run a vehicle control with the acidic buffer to ensure it doesn't affect your assay target.
Protocol 2: Utilizing a Co-Solvent System
Principle: Co-solvents like ethanol can act as a bridge between the highly non-polar DMSO and the highly polar aqueous buffer, creating a more favorable environment for the hydrophobic compound and preventing it from crashing out.[7][8]
Steps:
-
Prepare DMSO Stock: Create a 10 mM stock solution in 100% DMSO.
-
Intermediate Dilution: Perform an intermediate dilution of the DMSO stock into a co-solvent such as ethanol. For example, dilute the 10 mM stock 1:10 in 100% ethanol to get a 1 mM solution in a 10% DMSO / 90% ethanol mixture.
-
Final Dilution: Add this intermediate dilution to your final aqueous buffer to achieve the desired working concentration. The final concentration of organic solvents should still be kept as low as possible.
Issue 2: My compound shows poor bioavailability in vivo despite good in vitro potency.
This is a very common and complex problem in drug development, often termed poor "drug-like" properties.[9] For orally administered drugs, poor bioavailability can stem from low solubility in the gastrointestinal (GI) tract, poor permeability across the intestinal wall, or rapid first-pass metabolism.[1] Given the nature of the pyrrolopyrimidine scaffold, solubility is a primary suspect.
Diagnostic Questions:
-
pH-Dependent Solubility: Have you measured the compound's solubility at different pH values mimicking the GI tract (e.g., pH 1.2, 4.5, 6.8)? Many basic kinase inhibitors are soluble in the low pH of the stomach but precipitate at the higher pH of the intestine, where most absorption occurs.[10]
-
Solid-State Form: Is your compound crystalline or amorphous? Amorphous forms are higher energy states and are generally more soluble than their stable crystalline counterparts, though they can be less stable.[11]
Strategies for Improving Oral Bioavailability:
If poor aqueous solubility is confirmed as the bottleneck, several advanced formulation and chemical modification strategies can be employed.
| Strategy | Principle | Advantages | Disadvantages | Key References |
| Salt Formation | Convert a weakly basic or acidic drug into a salt, which often has higher solubility and a faster dissolution rate. | Well-established, cost-effective, can significantly improve solubility. | Not suitable for neutral compounds; the salt can convert back to the less soluble free base in the GI tract. | [12][13][14][15] |
| Amorphous Solid Dispersions (ASD) | Disperse the drug in its amorphous state within a polymer matrix. This prevents crystallization and maintains a supersaturated state in vivo. | Can dramatically increase apparent solubility and bioavailability. | Physically unstable over time (recrystallization); requires specialized manufacturing like spray drying or hot-melt extrusion. | [10][16][17] |
| Prodrug Approach | Chemically modify the parent drug with a promoiety that improves solubility. The promoiety is cleaved in vivo to release the active drug. | Can specifically target solubility issues without altering the core pharmacophore. | Requires careful design to ensure efficient in vivo cleavage; can introduce new metabolic liabilities. | [18][19] |
| Nanotechnology | Encapsulate the drug in nanocarriers like liposomes or polymeric nanoparticles to improve solubility and stability. | Enhances solubility and can offer targeted delivery, reducing side effects. | Complex manufacturing and characterization; potential for immunogenicity. | [20][21][22] |
| Cyclodextrin Complexation | Form an inclusion complex where the hydrophobic drug sits inside the hydrophobic cavity of a cyclodextrin molecule. | Increases aqueous solubility and dissolution rate; widely used as pharmaceutical excipients. | Can be limited by the size of the drug molecule and the stoichiometry of complexation. | [23][24] |
Part 2: Frequently Asked Questions (FAQs)
Q1: Why is the 7H-pyrrolo[2,3-d]pyrimidine scaffold so prone to solubility issues?
The 7H-pyrrolo[2,3-d]pyrimidine core is a planar, aromatic, and relatively rigid heterocyclic system.[25][26] This planarity promotes efficient crystal lattice packing, leading to high lattice energy that must be overcome for dissolution. Furthermore, to achieve potency, this scaffold is often decorated with large, hydrophobic, and aromatic substituents that engage with the kinase active site. These additions significantly increase the molecule's lipophilicity and molecular weight, further decreasing its affinity for water.
Q2: What is the first and most simple experiment I should run to assess the solubility of a new inhibitor?
A simple kinetic solubility assay using nephelometry or turbidimetry is a great starting point.
Caption: Workflow for a basic kinetic solubility assay.
This assay will give you a rapid assessment of the concentration at which your compound begins to precipitate under aqueous conditions, guiding your initial assay development.[3]
Q3: How do I choose the right salt form for my inhibitor?
Salt screening is a multi-parameter optimization process.[15][27] The ideal salt should not only improve solubility but also possess other favorable properties.
Protocol 3: Tiered Approach to Salt Screening
Principle: A cascade or tiered approach efficiently screens multiple counterions without exhaustive characterization of every hit.[27] The pKa difference between your basic compound and the acidic counterion should ideally be ≥ 2 to ensure stable salt formation.[13]
Steps:
-
Tier 1 (High-Throughput Screen):
-
React your compound (free base) with a library of pharmaceutically acceptable counterions in a 96-well plate format.
-
Use various solvents and crystallization conditions (e.g., evaporation, cooling).
-
Primary Readout: Formation of a crystalline solid and a simple aqueous solubility check.
-
-
Tier 2 (Characterization of Hits):
-
Select the top 5-10 crystalline hits from Tier 1.
-
Scale up the synthesis to ~50-100 mg.
-
Characterize the hits using techniques like X-ray powder diffraction (XRPD) to confirm crystallinity and identify polymorphs, differential scanning calorimetry (DSC) for thermal properties, and dynamic vapor sorption (DVS) to assess hygroscopicity (water uptake).[12][14]
-
-
Tier 3 (Lead Salt Selection):
-
Select the top 1-2 candidates with the best overall profile (high solubility, low hygroscopicity, good stability).
-
Perform more extensive characterization, including long-term stability studies and dissolution rate profiling.
-
Q4: Can a prodrug strategy help with solubility in the central nervous system (CNS)?
Yes, a prodrug strategy can be very effective for CNS delivery. Many pyrrolopyrimidine inhibitors are developed for brain-penetrant targets. A common approach is to mask a polar functional group (like a hydroxyl or amine) with a lipophilic promoiety to enhance blood-brain barrier permeability. Concurrently, another part of the molecule can be modified with a water-solubilizing promoiety (like a phosphate or an amino acid) to improve overall solubility for administration. The key is designing the prodrug so that both promoieties are efficiently cleaved by enzymes within the brain to release the active parent drug.[18]
References
- 1. Inherent formulation issues of kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrrolo[2,3-d]pyrimidine (7-deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. fulir.irb.hr [fulir.irb.hr]
- 6. researchgate.net [researchgate.net]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 9. Prodrug Strategies for Critical Drug Developability Issues: Part I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. lonza.com [lonza.com]
- 11. files01.core.ac.uk [files01.core.ac.uk]
- 12. Salt screening and characterization for poorly soluble, weak basic compounds: case study albendazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. improvedpharma.com [improvedpharma.com]
- 16. "Acid-base interactions in amorphous solid dispersions: Formulation str" by Yang Song [docs.lib.purdue.edu]
- 17. Increasing The Bioavailability Of Oncology Drugs With Amorphous Solid Dosage Formulations [drugdiscoveryonline.com]
- 18. Prodrugs of Pyrazolo[3,4-d]pyrimidines: From Library Synthesis to Evaluation as Potential Anticancer Agents in an Orthotopic Glioblastoma Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Strategies in the designing of prodrugs, taking into account the antiviral and anticancer compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Advances in nanotechnology-based delivery systems for EGFR tyrosine kinases inhibitors in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Nanomedicine of tyrosine kinase inhibitors [thno.org]
- 23. cyclodextrinnews.com [cyclodextrinnews.com]
- 24. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 25. nbinno.com [nbinno.com]
- 26. The Application of Pyrrolo[2, 3-d]pyrimidine Scaffold in Medicinal Chemistry from 2017 to 2021 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. onyxipca.com [onyxipca.com]
Technical Support Center: Purification of 7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid
Welcome to the technical support center for the purification of 7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals who are working with this compound and may be encountering challenges in obtaining it in high purity. As a Senior Application Scientist, I will provide field-proven insights and detailed protocols to help you troubleshoot common issues.
Introduction to this compound
7H-pyrrolo[2,3-d]pyrimidine, also known as 7-deazapurine, is a crucial scaffold in medicinal chemistry due to its structural similarity to purines, allowing it to act as an effective mimic in various biological systems.[1][2] The 5-carboxylic acid derivative is a key intermediate in the synthesis of a wide range of bioactive molecules, including kinase inhibitors.[3][4] However, its purification can be challenging due to its physicochemical properties. This guide will address these challenges in a practical question-and-answer format.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below. Understanding these properties is fundamental to developing effective purification strategies.
| Property | Value | Source |
| Molecular Formula | C₇H₅N₃O₂ | [5][6] |
| Molecular Weight | 163.13 g/mol | [6] |
| CAS Number | 1234616-77-3 | [5][6] |
| Predicted XlogP | 0.2 | [6] |
| TPSA | 78.87 Ų | [5] |
| Hydrogen Bond Donors | 2 | [5] |
| Hydrogen Bond Acceptors | 3 | [5] |
Troubleshooting Guide
This section provides solutions to specific problems you might encounter during the purification of this compound.
Problem 1: Poor solubility of the crude product in common organic solvents.
Q: My crude this compound does not dissolve well in solvents like dichloromethane (DCM), ethyl acetate (EtOAc), or methanol (MeOH), making purification by column chromatography difficult. What should I do?
A: This is a common issue. The combination of the polar carboxylic acid group and the heterocyclic ring system leads to limited solubility in many organic solvents. Here's a step-by-step approach to address this:
Root Cause Analysis:
-
Amphoteric Nature: The molecule has both a basic pyrimidine ring system and an acidic carboxylic acid group, making its solubility highly pH-dependent.
-
Intermolecular Hydrogen Bonding: The carboxylic acid and the N-H of the pyrrole ring can form strong intermolecular hydrogen bonds, leading to aggregation and reduced solubility.
Solutions:
-
Utilize a pH-dependent extraction:
-
Protocol:
-
Suspend the crude product in a mixture of water and an immiscible organic solvent (e.g., EtOAc).
-
Adjust the pH of the aqueous layer to > 8 with a base (e.g., saturated sodium bicarbonate solution). The carboxylic acid will be deprotonated to the more water-soluble carboxylate salt.
-
Separate the aqueous layer. This will contain your desired product, while non-polar impurities will remain in the organic layer.
-
Wash the aqueous layer with fresh organic solvent to remove any remaining non-polar impurities.
-
Acidify the aqueous layer to a pH of 3-4 with a dilute acid (e.g., 1M HCl). Your product will precipitate out as the free carboxylic acid.
-
Collect the precipitate by filtration, wash with cold water, and dry under vacuum.
-
-
-
Employ a modified solvent system for chromatography:
-
If extraction is not sufficient, column chromatography can be performed using a more polar solvent system. Consider adding a small amount of a modifier to your eluent to improve solubility.
-
Recommended Solvent Systems for Silica Gel Chromatography:
-
Dichloromethane/Methanol with 1-2% acetic acid or formic acid. The acid helps to keep the carboxylic acid protonated and reduces tailing on the silica gel.
-
Ethyl Acetate/Hexanes with 1-2% acetic acid.
-
-
Problem 2: The purified product is still contaminated with a persistent impurity.
Q: After column chromatography, I still see a persistent impurity in my NMR/LC-MS. How can I remove it?
A: This often points to an impurity with similar polarity to your product.
Root Cause Analysis:
-
Isomeric Impurities: Incomplete reactions or side reactions during synthesis can lead to isomeric byproducts that are difficult to separate.
-
Starting Material Carryover: If the starting materials have similar polarity, they may co-elute with the product.
Solutions:
-
Recrystallization: This is a powerful technique for removing small amounts of impurities.
-
Protocol for Recrystallization:
-
Select an appropriate solvent or solvent system. Good single solvents for recrystallization are those in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. For this compound, consider solvents like ethanol, methanol, or a mixture of DMF/water or DMSO/water.
-
Dissolve the impure compound in the minimum amount of the hot solvent.
-
If the solution is colored, you can add a small amount of activated charcoal and hot filter the solution.
-
Allow the solution to cool slowly to room temperature.
-
Cool further in an ice bath to maximize crystal formation.
-
Collect the crystals by filtration, wash with a small amount of the cold solvent, and dry under vacuum.
-
-
-
Preparative HPLC: If all else fails, preparative reverse-phase HPLC is a highly effective method for separating closely related impurities.
-
Typical Conditions:
-
Column: C18
-
Mobile Phase: A gradient of water and acetonitrile or methanol, often with a modifier like 0.1% trifluoroacetic acid (TFA) or formic acid.
-
-
Problem 3: Low recovery after purification.
Q: I am losing a significant amount of my product during the purification process. What are the likely causes and how can I mitigate this?
A: Low recovery can be due to several factors, from mechanical losses to product degradation.
Root Cause Analysis:
-
Product Degradation: The pyrrolo[2,3-d]pyrimidine core is generally stable, but the carboxylic acid could be susceptible to decarboxylation at high temperatures.
-
Adsorption onto Silica Gel: The polar nature of the compound can lead to irreversible adsorption onto the silica gel during column chromatography.
-
Precipitation during Workup: Premature precipitation during pH adjustment in an extraction can lead to losses.
Solutions:
-
Avoid Excessive Heat: When removing solvent under reduced pressure, use a water bath temperature below 40-50°C.
-
Deactivate Silica Gel: Before loading your sample, consider pre-treating the silica gel column by flushing it with the eluent system containing the acidic modifier. This can help to cap the highly active sites on the silica.
-
Optimize Extraction: When acidifying the aqueous layer to precipitate your product, do it slowly and with good stirring to ensure complete precipitation and to form filterable crystals.
Frequently Asked Questions (FAQs)
Q1: What is the best way to store this compound?
A1: The compound should be stored in a cool, dry, and dark place.[7] For long-term storage, keeping it in a freezer at -20°C is recommended.
Q2: How can I confirm the purity of my final product?
A2: A combination of analytical techniques is recommended:
-
¹H and ¹³C NMR: To confirm the structure and identify any organic impurities.
-
LC-MS: To determine the purity and confirm the molecular weight.
-
Melting Point: A sharp melting point range is indicative of high purity.
Q3: Can I use a protecting group for the carboxylic acid during synthesis and purification?
A3: Yes, protecting the carboxylic acid as an ester (e.g., methyl or ethyl ester) is a common strategy. This will make the molecule less polar and more soluble in common organic solvents, facilitating purification by standard silica gel chromatography. The ester can then be hydrolyzed to the carboxylic acid in a final step.
Experimental Workflows
Purification Workflow Decision Tree
The following diagram illustrates a typical decision-making process for the purification of this compound.
Caption: Decision tree for purification strategy.
References
- 1. ijsred.com [ijsred.com]
- 2. 7H-Pyrrolo(2,3-d)pyrimidine | C6H5N3 | CID 261591 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chemscene.com [chemscene.com]
- 6. This compound | C7H5N3O2 | CID 57415851 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chemscene.com [chemscene.com]
Technical Support Center: Optimization of Pyrrolopyrimidine Synthesis
Prepared by: Your Senior Application Scientist
Welcome to the technical support center for pyrrolopyrimidine synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this critical heterocyclic scaffold. Pyrrolopyrimidines are central to numerous therapeutic agents, and their efficient synthesis is paramount. This document provides in-depth, experience-driven advice in a direct question-and-answer format to help you troubleshoot common issues and optimize your reaction conditions.
Troubleshooting Guide: From Failed Reactions to High-Yielding Success
This section addresses specific experimental failures. We diagnose the problem by exploring potential root causes and provide actionable, step-by-step solutions to get your synthesis back on track.
Problem: Low or No Product Yield
You've run the reaction, and upon work-up and analysis (TLC, LC-MS), you see very little or none of your desired pyrrolopyrimidine product.
Potential Causes & Suggested Solutions
-
Inactive Catalyst System: Palladium and copper catalysts, frequently used in cross-coupling reactions to build the pyrrolopyrimidine core, are sensitive to oxidation and impurities.[1][2]
-
Solution:
-
Use Fresh Catalyst: Ensure your catalyst, especially sensitive ones like Pd(PPh₃)₄, is from a fresh batch or has been stored properly under an inert atmosphere.
-
Activate the Catalyst: For some reactions, a pre-catalyst needs to be activated in situ. Ensure your procedure includes the necessary additives (e.g., ligands, bases) and pre-stirring time if required.
-
Screen Catalysts and Ligands: The choice of catalyst and ligand is critical. If a standard Pd(PPh₃)₄ fails, consider screening other systems like Pd(dppf)Cl₂ or those with specialized phosphine ligands that offer greater stability and reactivity.[3]
-
-
-
Poor Quality or Improperly Handled Reagents: The success of the synthesis depends heavily on the purity of starting materials and the exclusion of atmospheric contaminants.
-
Solution:
-
Verify Starting Material Purity: Confirm the identity and purity of your starting pyrimidine and coupling partner (e.g., terminal alkyne, boronic acid) by NMR or LC-MS before starting the reaction.
-
Use Anhydrous & Degassed Solvents: Many cross-coupling reactions are highly sensitive to oxygen and water. Use solvents from a solvent purification system or ensure they are freshly distilled and thoroughly degassed (e.g., by three freeze-pump-thaw cycles or sparging with argon for 20-30 minutes). Common solvents include DMSO, DMF, dioxane, and THF.[1]
-
Inert Atmosphere: Set up your reaction under a positive pressure of an inert gas like argon or nitrogen. This is crucial from the moment you add the solvent and catalyst until the reaction is complete and quenched.
-
-
-
Suboptimal Reaction Temperature: The reaction may be too slow at the current temperature, or conversely, the starting materials or product may be decomposing at elevated temperatures.
-
Solution:
-
Incremental Temperature Increase: If the reaction is sluggish (as monitored by TLC/LC-MS), increase the temperature in 10-15 °C increments.
-
Consider Microwave Synthesis: For rapid optimization, microwave-assisted synthesis can dramatically shorten reaction times from hours to minutes and often improves yields by providing efficient and uniform heating.[4]
-
-
Experimental Workflow: General Reaction Setup
The following diagram outlines a robust workflow for setting up a typical cross-coupling reaction for pyrrolopyrimidine synthesis.
Caption: General workflow for pyrrolopyrimidine synthesis.
Problem: Formation of Significant Side Products
Your reaction yields a complex mixture, with multiple spots on TLC or peaks in the LC-MS, making purification difficult and lowering the yield of the desired product.
Potential Causes & Suggested Solutions
-
Homocoupling (Glaser Coupling): In Sonogashira-type reactions, the terminal alkyne can couple with itself, especially in the presence of oxygen or if the copper co-catalyst concentration is not optimal.
-
Solution:
-
Rigorous Degassing: Ensure the reaction mixture is completely free of oxygen, as this is a primary driver of homocoupling.
-
Optimize Cu(I) Source: If using a copper co-catalyst (e.g., CuI), ensure it is high purity. Sometimes, running the reaction "copper-free" with a suitable palladium/ligand system can circumvent this issue entirely.
-
-
-
Dehalogenation or Protodeborylation: The halo-pyrimidine or boronic acid starting material can react with trace amounts of water or other proton sources, leading to the undesired removal of the functional group needed for coupling.
-
Solution:
-
Anhydrous Conditions: This reinforces the need for completely dry reagents and solvents. Dry your base (e.g., K₂CO₃, Cs₂CO₃) in an oven before use.
-
Base Selection: The choice and stoichiometry of the base are critical. A base that is too strong or too weak can lead to side reactions. Screen different inorganic (e.g., K₃PO₄, CsF) or organic (e.g., DIPEA, DBU) bases to find the optimal conditions.
-
-
-
Formation of Isomers (Poor Regioselectivity): The desired cyclization or substitution occurs at the wrong position, leading to a difficult-to-separate isomeric mixture. For example, functionalization of a di-chloropyrimidine can occur at either chlorine.[3]
-
Solution:
-
Temperature Control: Regioselectivity is often temperature-dependent. Running the reaction at a lower temperature can favor the thermodynamically more stable product and reduce the formation of undesired isomers.[3]
-
Steric Hindrance: Utilize sterically bulky protecting groups (e.g., SEM, Boc) on a nearby nitrogen to direct the reaction to a less hindered site.
-
Catalyst/Ligand Control: Certain ligands can provide steric or electronic bias, favoring substitution at one position over another. For Suzuki reactions of 2,4-dichloropyrrolo[2,3-d]pyrimidines, performing the coupling at 60–70°C with 1.2 equivalents of arylboronic acid has been shown to favor substitution at the 4-position.[3]
-
-
Troubleshooting Decision Tree
This flowchart provides a logical path for diagnosing and solving common synthesis problems.
Caption: Decision tree for troubleshooting pyrrolopyrimidine synthesis.
Frequently Asked Questions (FAQs)
This section covers broader, more foundational questions about setting up your synthesis for success from the very beginning.
Q1: How do I choose the optimal catalyst system for my reaction?
A: The choice is highly dependent on the specific transformation.
-
For Sonogashira/Suzuki/Stille Couplings: Palladium catalysts are the most common.[2][5]
-
Pd(PPh₃)₄: A workhorse, but can be sensitive to air and heat. Good starting point for many reactions.
-
Pd(dppf)Cl₂: More robust and often provides better yields for challenging substrates due to the wider bite angle of the dppf ligand.[3]
-
Cu(I) Co-catalyst: Traditionally used in Sonogashira couplings, but can promote alkyne homocoupling. Many modern protocols are "copper-free."
-
-
For C-N Bond Formation (Buchwald-Hartwig): This requires a palladium source (like Pd₂(dba)₃ or Pd(OAc)₂) paired with a specialized phosphine ligand (e.g., Xantphos, BINAP).
-
Greener Alternatives: Copper-catalyzed methods are gaining traction as a more sustainable and cost-effective alternative to palladium for certain coupling reactions.[1]
Q2: What are the best practices for solvent selection?
A: The ideal solvent must dissolve your reagents and be compatible with your reaction conditions. For cross-coupling, polar aprotic solvents are generally preferred. The most critical factor is ensuring the solvent is anhydrous and deoxygenated .
| Solvent | Boiling Point (°C) | Dielectric Constant (ε) | Typical Use Cases & Notes |
| Dimethylformamide (DMF) | 153 | 36.7 | Excellent solubilizing power for a wide range of reagents. High boiling point allows for a wide temperature range. Must be high purity. |
| Dimethyl Sulfoxide (DMSO) | 189 | 46.7 | Very high boiling point and strong solubilizing power. Often used for difficult reactions. Can be challenging to remove under vacuum. |
| 1,4-Dioxane | 101 | 2.2 | Common in Suzuki and other Pd-catalyzed reactions. Lower boiling point. Prone to peroxide formation; use freshly opened or stabilized grades. |
| Acetonitrile (ACN) | 82 | 37.5 | Good for reactions at moderate temperatures. Relatively easy to remove. |
| Tetrahydrofuran (THF) | 66 | 7.6 | Lower boiling point limits its temperature range, but it is a very common solvent for organic synthesis. Prone to peroxide formation. |
Q3: How critical is temperature and reaction time monitoring?
A: It is absolutely critical. A reaction that fails at 80 °C may proceed smoothly at 100 °C. Conversely, a reaction that produces a complex mixture at 120 °C might give a clean product at 90 °C.
-
Methodology: Do not simply set up a reaction and leave it overnight. For a new synthesis, take small aliquots every 1-2 hours and analyze them by TLC or LC-MS. This will tell you:
-
If the reaction is progressing.
-
The rate of starting material consumption.
-
If and when side products begin to form.
-
-
Optimization: This data allows you to stop the reaction at the optimal time—when the starting material is consumed but before significant product degradation or side product formation occurs.
Q4: Can you provide a standard protocol for a common pyrrolopyrimidine synthesis?
A: Certainly. Here is a representative protocol for a Sonogashira coupling followed by cyclization, a common route to the pyrrolo[2,3-d]pyrimidine core.[1] This should be adapted and optimized for your specific substrates.
Protocol: Synthesis of a 2-Chloro-7-cyclopentyl-6-(diethoxymethyl)-7H-pyrrolo[2,3-d]pyrimidine
-
Materials:
-
5-bromo-2-chloro-N-cyclopentylpyrimidin-4-amine (1.0 eq)
-
3,3-diethoxy-1-propyne (1.2 eq)
-
Copper(I) chloride (CuCl) (0.1 eq)
-
6-Methylpicolinic acid (0.2 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous, degassed DMF
-
-
Procedure:
-
Vessel Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 5-bromo-2-chloro-N-cyclopentylpyrimidin-4-amine, K₂CO₃, CuCl, and 6-methylpicolinic acid.
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon three times.
-
Reagent Addition: Under a positive flow of argon, add anhydrous, degassed DMF via syringe, followed by 3,3-diethoxy-1-propyne.
-
Reaction: Heat the reaction mixture to 80-90 °C in an oil bath.
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a 10:1 mixture of petroleum ether/ethyl acetate as eluent) until the starting pyrimidine is consumed (typically 4-8 hours).
-
Work-up: Cool the reaction to room temperature. Pour the mixture into water and extract with ethyl acetate (3x).
-
Washing: Combine the organic layers and wash with water, then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by silica gel column chromatography to yield the final product.[1]
-
Disclaimer: This guide is intended for informational purposes for trained professionals. All experimental work should be conducted in a properly equipped laboratory with all necessary safety precautions.
References
- 1. tandfonline.com [tandfonline.com]
- 2. FUNCTIONALIZATION OF PYRROLO[2,3-<i>d</i>]PYRIMIDINE BY PALLADIUM-CATALYZED CROSS-COUPLING REACTIONS | Chemistry of Heterocyclic Compounds [hgs.osi.lv]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Preventing N-isomer formation in 7H-pyrrolo[2,3-d]pyrimidine synthesis
A Guide to Preventing and Troubleshooting N-Isomer Formation
Welcome to the technical support center for the synthesis of 7H-pyrrolo[2,3-d]pyrimidines (7-deazapurines). This guide, designed for researchers, scientists, and professionals in drug development, provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to address the common challenge of N-isomer formation during synthesis. As your virtual Senior Application Scientist, my goal is to equip you with the mechanistic understanding and practical solutions needed to achieve high regioselectivity in your reactions.
I. Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding N-isomerization in 7H-pyrrolo[2,3-d]pyrimidine synthesis.
Q1: What are the common N-isomers formed during the synthesis of 7H-pyrrolo[2,3-d]pyrimidine derivatives?
The 7H-pyrrolo[2,3-d]pyrimidine scaffold possesses multiple nucleophilic nitrogen atoms, leading to the potential for substitution at various positions. The most desired product is typically the N7-isomer, which is often the thermodynamically stable product.[1] However, depending on the reaction conditions and substrate, other isomers can form, including the N9, N1, and N3-isomers. The formation of these isomers is a significant challenge, particularly in glycosylation and alkylation reactions.[2][3]
Q2: Why is controlling N-isomer formation so critical in drug development?
The biological activity of 7H-pyrrolo[2,3-d]pyrimidine derivatives, many of which are potent kinase inhibitors, is highly dependent on their specific isomeric form.[4][5][6] Each N-isomer will have a unique three-dimensional structure, altering its ability to bind to the target protein's active site. For instance, the nitrogen atoms in the pyrimidine ring are often crucial for forming hydrogen bonds with hinge residues in kinases.[4] Therefore, a mixture of isomers can lead to inconsistent biological data, reduced therapeutic efficacy, and challenges in purification and regulatory approval.
Q3: What are the primary factors that influence the regioselectivity of N-substitution?
Several factors dictate the outcome of N-substitution reactions on the 7H-pyrrolo[2,3-d]pyrimidine core:
-
Electronic Properties of the Heterocycle: The electron density at each nitrogen atom, which can be modulated by substituents on the ring, plays a crucial role. Electron-withdrawing groups can alter the nucleophilicity of the different nitrogens.
-
Reaction Mechanism: The choice of synthetic route is paramount. For example, Silyl-Hilbert-Johnson reactions (Vorbrüggen glycosylation) often favor the thermodynamic N7-product, while other methods might yield kinetic isomers.[7][8]
-
Protecting Groups: The size and electronic nature of protecting groups on the nucleobase can sterically hinder or electronically direct incoming electrophiles to a specific nitrogen.[9][10] For instance, bulky protecting groups on an exocyclic amino group can disfavor substitution on adjacent ring nitrogens.[10]
-
Reaction Conditions: Parameters such as the solvent, temperature, catalyst, and the nature of the base used can significantly impact the isomer ratio. Phase-transfer catalysis, for example, has been used to achieve specific alkylation patterns.[3][11]
-
Nature of the Electrophile: The reactivity and steric bulk of the alkylating or glycosylating agent can also influence the site of attack.
Q4: How can I differentiate between the N7 and N9 isomers?
Distinguishing between N-isomers is typically achieved using a combination of spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools. The chemical shifts of the pyrrole proton (H5) and carbon (C5) are often diagnostic. Additionally, long-range heteronuclear coupling constants (e.g., 3J(C,H)) between the anomeric proton of a sugar and the carbons of the heterocyclic core can help establish the point of attachment.
-
X-Ray Crystallography: This provides unambiguous structural determination of a single isomer.
-
High-Performance Liquid Chromatography (HPLC): Different isomers will often have distinct retention times, allowing for their separation and quantification.
II. Troubleshooting Guide: N-Isomer Formation
This guide provides a structured approach to diagnosing and solving common issues related to N-isomerization.
Issue 1: Predominant Formation of the Undesired N9-Isomer during Glycosylation
Potential Causes:
-
Kinetic Control: The N9-isomer can be the kinetically favored product under certain conditions, forming faster than the thermodynamically more stable N7-isomer.[1]
-
Silylation Site: In Vorbrüggen-type reactions, the position of silylation on the nucleobase can influence the site of glycosylation. Incomplete or incorrect silylation may lead to a mixture of isomers.
-
Lewis Acid Strength: The strength of the Lewis acid used (e.g., TMSOTf) can affect the reaction pathway and the resulting isomer ratio.
Solutions:
-
Optimize Reaction Conditions for Thermodynamic Control:
-
Increase Reaction Temperature and Time: Allowing the reaction to proceed for a longer duration at a higher temperature can facilitate the equilibration from the kinetic N9-isomer to the thermodynamic N7-isomer.
-
Choice of Solvent: Acetonitrile is a common solvent for Vorbrüggen glycosylation and generally favors N7-isomer formation.[2]
-
-
Employ Nucleobase Anion Glycosylation: This method often provides high regioselectivity for the N7-position.[12][13] The nucleobase is first deprotonated with a strong base (e.g., NaH) to form the anion, which then reacts with the glycosyl donor.
-
Modify the Nucleobase:
Issue 2: Formation of N1 or N3 Isomers
Potential Causes:
-
Unprotected Pyrimidine Nitrogens: In the absence of appropriate protecting groups, the N1 and N3 positions of the pyrimidine ring can be susceptible to alkylation or glycosylation, especially if they are sterically accessible and electronically favorable.
-
Reaction Conditions Favoring Pyrimidine Substitution: Certain reaction conditions, particularly in the absence of a silylating agent, may promote direct alkylation on the pyrimidine ring.
Solutions:
-
Protecting Group Strategy: While direct protection of the pyrimidine nitrogens in 7H-pyrrolo[2,3-d]pyrimidines is less common than for purines, careful selection of reaction conditions can minimize side reactions.
-
Silyl-Hilbert-Johnson (Vorbrüggen) Conditions: This is often the most reliable method to favor glycosylation on the pyrrole nitrogen (N7) over the pyrimidine nitrogens.[7] The in-situ silylation of the nucleobase directs the electrophile (the activated sugar) to the desired position.
-
Regiospecific Synthesis: In some cases, it may be more efficient to construct the pyrrole ring onto a pre-functionalized pyrimidine, thereby controlling the substitution pattern from the outset.[14]
III. Experimental Protocols
Protocol 1: N7-Selective Glycosylation under Vorbrüggen Conditions
This protocol describes a general procedure for the N7-selective glycosylation of a 7H-pyrrolo[2,3-d]pyrimidine nucleobase.
Diagram of the Vorbrüggen Glycosylation Workflow:
Caption: Workflow for N7-selective Vorbrüggen glycosylation.
Materials:
-
7H-pyrrolo[2,3-d]pyrimidine derivative
-
1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose
-
N,O-Bis(trimethylsilyl)acetamide (BSA)
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf)
-
Anhydrous acetonitrile
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dry all glassware thoroughly in an oven and allow to cool under a stream of dry nitrogen or argon.
-
To a round-bottom flask, add the 7H-pyrrolo[2,3-d]pyrimidine (1.0 eq).
-
Add anhydrous acetonitrile, followed by BSA (2.0-3.0 eq).
-
Heat the mixture to reflux under an inert atmosphere until a clear solution is obtained (typically 1-2 hours). This indicates the formation of the silylated nucleobase.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Add the protected sugar (1.1-1.2 eq) to the reaction mixture.
-
Slowly add TMSOTf (1.2-1.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. The reaction progress should be monitored by TLC or LC-MS. Gentle heating (e.g., to 60°C) may be required to drive the reaction to completion and improve the N7/N9 ratio.[7]
-
Once the reaction is complete, carefully quench by adding saturated aqueous NaHCO₃.
-
Extract the product with EtOAc.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to separate the N7-isomer from any unreacted starting material and other isomers.
Protocol 2: N7-Selective Alkylation using Phase-Transfer Catalysis
This protocol is adapted for the selective alkylation at the N7 position, which can be particularly useful for introducing small alkyl groups.[3]
Diagram of the Phase-Transfer Catalysis Workflow:
Caption: Workflow for N7-selective alkylation via phase-transfer catalysis.
Materials:
-
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (or other suitable precursor)
-
Alkyl halide (e.g., methyl iodide)
-
50% aqueous sodium hydroxide (NaOH)
-
Dichloromethane (DCM)
-
Tetrabutylammonium bromide (TBAB) or other phase-transfer catalyst
-
Water
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve the 7H-pyrrolo[2,3-d]pyrimidine derivative (1.0 eq) and the phase-transfer catalyst (e.g., TBAB, 0.1 eq) in DCM.
-
Add the 50% aqueous NaOH solution and stir the biphasic mixture vigorously.
-
Slowly add the alkylating agent (1.1-1.5 eq) dropwise to the mixture.
-
Continue to stir vigorously at room temperature for the time required to complete the reaction (monitor by TLC or LC-MS).
-
After completion, separate the organic layer.
-
Wash the organic layer with water, then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent in vacuo.
-
Purify the crude product by column chromatography or recrystallization to obtain the pure N7-alkylated product.
IV. Data Summary: Influence of Conditions on Isomer Ratios
The following table summarizes literature findings on how reaction conditions can affect the ratio of N7 to other isomers in the glycosylation of 7H-pyrrolo[2,3-d]pyrimidines.
| Nucleobase | Glycosylation Method/Conditions | Isomer Ratio (N7 : Other) | Reference |
| 4-Amino-6-bromo-5-cyano-7H-pyrrolo[2,3-d]pyrimidine | "One-pot" silylation (TMSOTf, MeCN) | 2 : 1 (N7:N1) | [2] |
| 4-Hydroxy-7H-pyrrolo[2,3-d]pyrimidine | "One-pot" silylation (TMSOTf, MeCN) | N3 isomer only | [2] |
| 2-Amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidine | Nucleobase anion glycosylation | Exclusive N7-isomer | [12] |
| 6-Chloro-7-deazapurine | Vorbrüggen (1-O-acetyl-ribose, BSA, TMSOTf) | 45% yield of N7-isomer | [9][10] |
| 2-Pivaloylamino-6-chloro-7-deazapurine | Vorbrüggen (1-O-acetyl-ribose, BSA, TMSOTf) | 18% yield of N7-isomer | [9][10] |
V. References
-
Peng, X., & Seela, F. (2006). Halogenated 7-deazapurine nucleosides: stereoselective synthesis and conformation of 2′-deoxy-2′-fluoro-β-d-arabinonucleosides. Organic & Biomolecular Chemistry, 4(24), 4531-4540. --INVALID-LINK--
-
ResearchGate. (n.d.). Regioselective Syntheses of 7Halogenated 7-Deazapurine Nucleosides Related to 2Amino7-deaza-2′-deoxyadenosine and 7-Deaza-2′-deoxyisoguanosine. Retrieved January 4, 2026, from --INVALID-LINK--
-
Mikhailopulo, I. A., et al. (2024). Enzymatic Transglycosylation Features in Synthesis of 8-Aza-7-Deazapurine Fleximer Nucleosides by Recombinant E. coli PNP: Synthesis and Structure Determination of Minor Products. Molecules, 29(13), 3045. --INVALID-LINK--
-
Guni, E., et al. (2009). Studies on the glycosylation of pyrrolo[2,3-d] pyrimidines with 1-O-acetyl-2,3,5-tri-O-benzoyl-beta-D-ribofuranose: the formation of regioisomers during toyocamycin and 7-deazainosine syntheses. Nucleosides, Nucleotides & Nucleic Acids, 28(5-6), 678-694. --INVALID-LINK--
-
Yang, C., et al. (2014). Synthesis and Biological Profiling of Quinolino-Fused 7-Deazapurine Nucleosides. ACS Omega, 4(27), 22533-22543. --INVALID-LINK--
-
Yang, C., et al. (n.d.). Synthesis of Polycyclic Hetero-Fused 7-Deazapurine Heterocycles and Nucleosides through C-H Dibenzothiophenation and Negishi Coupling. EATRIS-CZ. Retrieved January 4, 2026, from --INVALID-LINK--
-
Hassanzadeh, Z., et al. (2018). One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. Journal of the Mexican Chemical Society, 62(1). --INVALID-LINK--
-
Bollu, V. R., et al. (2019). Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation. European Journal of Medicinal Chemistry, 180, 226-240. --INVALID-LINK--
-
Ingale, S. A., Leonard, P., & Seela, F. (2018). Glycosylation of Pyrrolo[2,3-d]pyrimidines with 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-d-ribofuranose: Substituents and Protecting Groups Effecting the Synthesis of 7-Deazapurine Ribonucleosides. The Journal of Organic Chemistry, 83(15), 8589-8595. --INVALID-LINK--
-
Al-Warhi, T., et al. (2023). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. Molecules, 28(14), 5374. --INVALID-LINK--
-
Al-Warhi, T., et al. (2023). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. Molecules, 28(14), 5374. --INVALID-LINK--
-
Wang, Z., et al. (2006). Design and synthesis of 7H-pyrrolo[2,3-d]pyrimidines as focal adhesion kinase inhibitors. Part 1. Bioorganic & Medicinal Chemistry Letters, 16(8), 2173-2176. --INVALID-LINK--
-
Bergmann, F., et al. (1984). Isomeric N-methyl-7-deazaguanines: synthesis, structural assignment, and inhibitory activity on xanthine oxidase. Journal of Medicinal Chemistry, 27(7), 947-950. --INVALID-LINK--
-
ResearchGate. (n.d.). (a−c) General synthetic routes of 7H-pyrrolo[2,3-d]pyrimidine derivatives. Retrieved January 4, 2026, from --INVALID-LINK--
-
ResearchGate. (n.d.). Phase Transfer Catalysis Aided Synthesis of Pyrazolopyrimidineamines by Chemoselective Reductive Ring Opening. Retrieved January 4, 2026, from --INVALID-LINK--
-
Al-Ostoot, F. H., et al. (2022). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Molecules, 27(19), 6702. --INVALID-LINK--
-
Pichler, H., Folkers, G., & Eger, K. (1987). Synthesis of 7-Unsubstituted 7H-Pyrrolo(2,3-d)pyrimidines. ChemInform, 18(2). --INVALID-LINK--
-
ResearchGate. (n.d.). Synthetic route for 7H-pyrrolo[2,3-d]pyrimidine derivative. Retrieved January 4, 2026, from --INVALID-LINK--
-
Rashad, A. E., El Malah, T., & Shamroukh, A. H. (2024). Developments of Pyrrolo[2,3-d]pyrimidines with Pharmaceutical Potential. Current Organic Chemistry, 28(16), 1244-1264. --INVALID-LINK--
-
ResearchGate. (n.d.). Synthesis and properties of 7-deazapurine and 8-aza-7-deazapurine locked nucleic acid analogs: the effect of glycosidic torsion angle. Retrieved January 4, 2026, from --INVALID-LINK--
-
Gibhard, L., et al. (2018). 7H‐Pyrrolo[2,3‐d]pyrimidine‐4‐amines as Potential Inhibitors of Plasmodium falciparum Calcium‐Dependent Protein Kinases. ChemMedChem, 13(10), 1039-1049. --INVALID-LINK--
-
Hocek, M. (2014). Pyrrolo[2,3-d]pyrimidine (7-deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides. Chemical Reviews, 114(10), 5557-5593. --INVALID-LINK--
-
Majumdar, A., et al. (2018). The oligonucleotides containing N7-regioisomer of guanosine: influence on thermodynamic properties and structure of RNA duplexes. RNA, 24(12), 1733-1745. --INVALID-LINK--
-
Zhang, T., et al. (2019). Discovery of 7H-pyrrolo[2,3-d]pyrimidine Derivatives as Selective Covalent Irreversible Inhibitors of interleukin-2-inducible T-cell Kinase (Itk). Journal of Medicinal Chemistry, 62(13), 6263-6279. --INVALID-LINK--
-
Sci-Hub. (n.d.). The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mu. Retrieved January 4, 2026, from --INVALID-LINK--
-
Kim, Y., et al. (2016). Synthesis of 7-trifluoromethyl-7-deazapurine ribonucleoside analogs and their monophosphate prodrugs. Bioorganic & Medicinal Chemistry Letters, 26(22), 5676-5680. --INVALID-LINK--
-
Lee, S., et al. (2018). Structural and kinetic studies of the effect of guanine-N7 alkylation and metal cofactors on DNA replication. Nucleic Acids Research, 46(15), 7945-7956. --INVALID-LINK--
-
Ingale, S. A., Leonard, P., & Seela, F. (2018). Glycosylation of Pyrrolo[2,3-d]pyrimidines with 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-d-ribofuranose: Substituents and Protecting Groups Effecting the Synthesis of 7-Deazapurine Ribonucleosides. The Journal of Organic Chemistry, 83(15), 8589-8595. --INVALID-LINK--
-
Fulp, A. B., et al. (2013). 7-Substituted 8-aza-7-deazaadenosines for modification of the siRNA major groove. ACS Chemical Biology, 8(11), 2530-2538. --INVALID-LINK--
-
Li, J., et al. (2025). A concise synthesis of pyrrolo[2,3-d]pyrimidine through I2/DMSO promoted cascade annulation. Journal of the Iranian Chemical Society. --INVALID-LINK--
-
Lee, S., et al. (2018). Structural and Kinetic Studies of the Effect of Guanine N7 Alkylation and Metal Cofactors on DNA Replication. Nucleic Acids Research, 46(15), 7945-7956. --INVALID-LINK--
-
Fu, D., et al. (2012). The Formation and Biological Significance of N7-Guanine Adducts. Chemical Research in Toxicology, 25(11), 2275-2292. --INVALID-LINK--
-
El-Damasy, A. K., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules, 28(13), 5163. --INVALID-LINK--
-
Ingale, S. A., Leonard, P., & Seela, F. (2018). Glycosylation of Pyrrolo[2,3- d]pyrimidines with 1- O-Acetyl-2,3,5-tri- O-benzoyl-β-d-ribofuranose: Substituents and Protecting Groups Effecting the Synthesis of 7-Deazapurine Ribonucleosides. The Journal of Organic Chemistry, 83(15), 8589-8595. --INVALID-LINK--
-
Novartis OAK. (2013). Design and synthesis of 7H-pyrrolo[2,3-d]pyrimidines as focal adhesion kinase inhibitors. Part 1. Retrieved January 4, 2026, from --INVALID-LINK--
-
Yamada, T., et al. (1981). Phase-Transfer CatalyzedN-Alkylation of 3(2H)-Pyridazinones (3-Oxo-2,3-dihydropyridazines). Synthesis, 1981(1), 64. --INVALID-LINK--
-
Seela, F., et al. (2001). Pyrrolo[2,3-d]pyrimidine β-L-Nucleosides Containing 7-Deazaadenine, 2-Amino-7-deazaadenine, 7-Deazaguanine, 7-Deazaisoguanine, and 7-Deazaxanthine. Helvetica Chimica Acta, 84(5), 1146-1165. --INVALID-LINK--
References
- 1. The oligonucleotides containing N7-regioisomer of guanosine: influence on thermodynamic properties and structure of RNA duplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Studies on the glycosylation of pyrrolo[2,3-d] pyrimidines with 1-O-acetyl-2,3,5-tri-O-benzoyl-beta-D-ribofuranose: the formation of regioisomers during toyocamycin and 7-deazainosine syntheses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isomeric N-methyl-7-deazaguanines: synthesis, structural assignment, and inhibitory activity on xanthine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and synthesis of 7H-pyrrolo[2,3-d]pyrimidines as focal adhesion kinase inhibitors. Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Biological Profiling of Quinolino-Fused 7-Deazapurine Nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pyrrolo[2,3- d ]pyrimidine β-L-Nucleosides Containing 7-Deazaadenine, 2-Amino-7-deazaadenine, 7-Deazaguanine, 7-Deazaisoguanine, and 7-Deazaxanthine | Semantic Scholar [semanticscholar.org]
- 9. Glycosylation of Pyrrolo[2,3- d]pyrimidines with 1- O-Acetyl-2,3,5-tri- O-benzoyl-β-d-ribofuranose: Substituents and Protecting Groups Effecting the Synthesis of 7-Deazapurine Ribonucleosides. | Semantic Scholar [semanticscholar.org]
- 10. Glycosylation of Pyrrolo[2,3- d]pyrimidines with 1- O-Acetyl-2,3,5-tri- O-benzoyl-β-d-ribofuranose: Substituents and Protecting Groups Effecting the Synthesis of 7-Deazapurine Ribonucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Halogenated 7-deazapurine nucleosides: stereoselective synthesis and conformation of 2′-deoxy-2′-fluoro-β-d-arabinonucleosides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. Developments of Pyrrolo[2,3-d]pyrimidines with Pharmaceutical Potential | Bentham Science [eurekaselect.com]
Technical Support Center: 7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid
A Guide for Researchers on Solution Stability and Handling
Welcome to the technical support guide for 7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid (PubChem CID: 57415851)[1]. This resource is designed for researchers, medicinal chemists, and drug development professionals who utilize this important heterocyclic building block. The stability of this compound in solution is paramount for generating reproducible data in kinase inhibitor synthesis, bioconjugation, and other advanced applications.[2][3][4][5] This guide provides in-depth answers to common questions, troubleshooting advice, and validated protocols to ensure the integrity of your experiments.
The 7H-pyrrolo[2,3-d]pyrimidine, or 7-deazapurine, scaffold is a core component in a multitude of compounds investigated for therapeutic purposes, including as inhibitors of STAT6, protein kinases, and CDK9/CyclinT.[5][6][7] Given its structural significance, understanding its chemical behavior in solution is non-negotiable for successful research outcomes.
Section 1: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common issues and questions encountered when working with this compound in solution.
Question 1: What are the recommended solvents for dissolving this compound?
Answer: Due to the carboxylic acid moiety and the heterocyclic ring system, solubility can be challenging in neutral aqueous solutions.
-
Primary Recommendation: Polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are the most effective solvents for preparing concentrated stock solutions.
-
Aqueous Solutions: For assays requiring aqueous buffers, the compound's solubility is highly pH-dependent. It is sparingly soluble in neutral water but will dissolve in aqueous bases (e.g., 0.1 M NaOH, or buffers with pH > 8) due to the deprotonation of the carboxylic acid to its more soluble carboxylate salt.
-
Alcohols: Methanol and ethanol can be used, but may offer lower solubility compared to DMSO or DMF. Always check for complete dissolution.
Expert Insight: When preparing a stock solution in DMSO, ensure the final concentration in your aqueous assay buffer is low (typically <0.5%) to avoid solvent effects that could impact biological assays or cause precipitation.
Question 2: I've dissolved the compound in a neutral buffer, but my results are inconsistent. Could stability be the issue?
Answer: Yes, this is a strong possibility. The 7-deazapurine core, while generally stable, can be susceptible to degradation under certain conditions, and poor solubility in neutral buffers can lead to inconsistent effective concentrations.[8]
-
pH-Related Degradation: While specific data for this exact molecule is limited in public literature, related purine and deazapurine analogs can undergo hydrolytic degradation, particularly at extreme pH values (highly acidic or highly alkaline) when combined with elevated temperatures. The pyrrolo[2,3-d]pyrimidine system is an electron-rich heterocycle, making it potentially susceptible to electrophilic attack or oxidation.[3]
-
Precipitation: The most likely cause of inconsistency in neutral buffers is not chemical degradation but physical precipitation. The carboxylic acid has low solubility at neutral pH. If you dilute a DMSO stock into a pH 7.4 buffer, the compound may slowly fall out of solution, especially during long incubation periods, leading to lower-than-expected concentrations and poor reproducibility.
Troubleshooting Action: Always confirm the solubility of the compound under your final assay conditions. A simple visual check for turbidity or running a filtered vs. unfiltered sample in an HPLC can confirm if precipitation is occurring. Consider adjusting the final buffer pH to be slightly basic if the assay allows.
Question 3: My solution has developed a yellow or brown tint upon storage. What does this indicate?
Answer: A color change is a classic indicator of chemical degradation, most likely due to oxidation or photodecomposition.
-
Oxidative Degradation: The electron-rich pyrrole ring fused to the pyrimidine system can be susceptible to oxidation. This can be accelerated by exposure to air (oxygen), trace metal ions in buffers, or light.
-
Photostability: Many heterocyclic compounds are light-sensitive. Exposure to ambient lab light or UV radiation can induce photochemical reactions, leading to colored byproducts.
Preventative Measures:
-
Protect from Light: Store stock solutions in amber vials or wrap vials with aluminum foil.
-
Inert Atmosphere: For long-term storage of sensitive solutions, consider purging the vial headspace with an inert gas like argon or nitrogen before sealing.
-
Use High-Purity Solvents: Ensure solvents are free of peroxides or other oxidizing contaminants.
Question 4: What are the optimal conditions for storing a stock solution of this compound?
Answer: To maximize the shelf-life of your stock solution and ensure experimental consistency, adhere to the following storage protocols.
| Parameter | Recommendation | Rationale |
| Solvent | Anhydrous DMSO or DMF | Minimizes water content, reducing the potential for hydrolysis. |
| Temperature | -20°C or -80°C | Reduces the rate of all potential chemical degradation pathways. |
| Atmosphere | Standard (short-term) or Inert Gas (long-term) | Prevents slow oxidative degradation over months or years. |
| Container | Amber glass vial with a PTFE-lined cap | Protects from light and prevents leaching or solvent evaporation. |
Note: While some supplier data sheets may indicate room temperature storage for the solid powder, this does not apply to solutions.[9][10] Once in solution, the compound is significantly more susceptible to degradation.
Section 2: Protocols & Methodologies
Protocol 2.1: Recommended Procedure for Preparing a Stock Solution
This protocol ensures optimal dissolution and minimizes initial degradation.
-
Pre-Weighing: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.
-
Weighing: Accurately weigh the desired amount of solid into a clean, dry amber glass vial.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve the target concentration (e.g., 10 mM or 50 mM).
-
Dissolution: Vortex the solution vigorously for 1-2 minutes. If needed, gentle warming in a 30-40°C water bath can aid dissolution. Ensure no solid particulates are visible.
-
Storage: Once fully dissolved, seal the vial tightly, label clearly, and store at -20°C or -80°C, protected from light.
Protocol 2.2: Assessing Solution Stability with HPLC-UV
This self-validating protocol allows you to empirically determine the stability of the compound under your specific experimental conditions (e.g., in your assay buffer).
-
Prepare "Time Zero" Sample:
-
Prepare a fresh solution of the compound in your chosen experimental buffer at the final working concentration.
-
Immediately filter a portion of this solution (e.g., using a 0.22 µm syringe filter) into an HPLC vial. This is your T=0 reference sample.
-
-
Incubate Stress Samples:
-
Place the remainder of the solution under the conditions you wish to test (e.g., 37°C incubator, benchtop exposed to light, etc.).
-
-
Collect Timepoint Samples:
-
At predetermined intervals (e.g., 1, 4, 8, 24 hours), withdraw an aliquot of the stress sample, filter it, and place it in a new HPLC vial.
-
-
HPLC Analysis:
-
Analyze all samples (T=0 and all timepoints) using a suitable reverse-phase HPLC method (a generic method is provided below).
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Column: C18, 2.1 x 50 mm, 1.8 µm
-
Gradient: Start at 5% B, ramp to 95% B over 5-7 minutes.
-
Detection: UV detector set to a wavelength where the compound has a strong absorbance (e.g., 254 nm or 280 nm).
-
-
Data Analysis:
-
Compare the peak area of the main compound peak across all timepoints. A decrease in the main peak area relative to T=0 indicates degradation.
-
Look for the appearance of new peaks, which represent degradation products. The stability can be quantified as % Remaining = (Area_timepoint / Area_T=0) * 100.
-
Section 3: Visualized Workflows
Diagram 3.1: Troubleshooting Solution Instability
This flowchart guides users through a logical process to diagnose and solve stability-related experimental issues.
Caption: Troubleshooting flowchart for stability issues.
Diagram 3.2: HPLC Stability Assessment Workflow
This diagram outlines the key steps in the experimental protocol for quantifying compound stability.
Caption: Workflow for HPLC-based stability assessment.
References
- 1. This compound | C7H5N3O2 | CID 57415851 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of 7H-pyrrolo[2,3-d]pyrimidine derivatives as selective covalent irreversible inhibitors of interleukin-2-inducible T-cell kinase (Itk) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of selected 7H-pyrrolo[2,3-d]pyrimidine derivatives as novel CDK9/CyclinT and Haspin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potent and orally active STAT6 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. chemscene.com [chemscene.com]
- 10. calpaclab.com [calpaclab.com]
Technical Support Center: Strategies to Reduce Off-Target Effects of 7H-pyrrolo[2,3-d]pyrimidine Inhibitors
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 7H-pyrrolo[2,3-d]pyrimidine inhibitors. This guide is designed to provide in-depth troubleshooting advice and answer frequently asked questions to help you mitigate off-target effects and ensure the scientific integrity of your experiments. The 7H-pyrrolo[2,3-d]pyrimidine scaffold is a versatile platform for designing potent kinase inhibitors due to its structural resemblance to adenine, the core component of ATP.[1] However, this mimicry can also lead to binding at the highly conserved ATP-binding sites of numerous kinases, resulting in off-target activities that can confound experimental results and lead to toxicity.[2] This resource will equip you with the knowledge to anticipate, identify, and address these challenges.
Troubleshooting Guide
This section addresses specific experimental issues you might encounter and provides step-by-step guidance to resolve them.
Problem 1: My 7H-pyrrolo[2,3-d]pyrimidine inhibitor shows unexpected cellular toxicity at concentrations where the primary target is not fully inhibited.
This is a common issue that often points towards off-target effects. Here’s how to systematically troubleshoot this problem:
Step 1: Re-evaluate the Potency and Selectivity Profile.
-
Causality: The observed toxicity might stem from the inhibition of kinases essential for cell viability that are more sensitive to your compound than your primary target. It's crucial to have a clear understanding of your inhibitor's kinome-wide selectivity.
-
Action:
-
Conduct a comprehensive kinase selectivity panel. Several commercial services offer profiling against hundreds of kinases.[3][4]
-
Compare the IC50 or Kd values for the off-target kinases with that of your primary target. Pay close attention to kinases with potencies within a 10- to 100-fold range of your primary target.
-
Analyze the data to identify any "off-target culprits" – kinases known to be involved in critical cellular processes like cell cycle regulation or survival signaling.
-
Step 2: Employ Computational Prediction Tools.
-
Causality: In silico methods can predict potential off-target interactions based on the structural similarity of kinase ATP-binding sites, providing a cost-effective way to prioritize experimental validation.[5][6][7]
-
Action:
Step 3: Validate Off-Target Engagement in a Cellular Context.
-
Causality: Confirming that the predicted off-targets are indeed engaged by your inhibitor within the cell is a critical validation step.
-
Action:
-
Use a cellular thermal shift assay (CETSA) to assess the binding of your inhibitor to both the intended target and suspected off-targets in intact cells.
-
Alternatively, employ phospho-specific antibodies in Western blotting to probe the phosphorylation status of known substrates of the identified off-target kinases. A decrease in phosphorylation would suggest inhibition.
-
Step 4: Structure-Activity Relationship (SAR) Guided Optimization.
-
Causality: The specific chemical moieties on your 7H-pyrrolo[2,3-d]pyrimidine scaffold dictate its selectivity.[9] Strategic modifications can disfavor binding to off-targets while maintaining or improving potency for the primary target.[1][10]
-
Action:
-
Analyze the co-crystal structure of your inhibitor (or a close analog) with its target and any key off-targets.
-
Identify differences in the ATP-binding pockets that can be exploited. For example, targeting unique residues or less conserved regions can enhance selectivity.[11]
-
Synthesize and test a focused library of analogs with modifications designed to reduce off-target binding. For instance, introducing bulky substituents may create steric hindrance in the binding pockets of smaller, off-target kinases.[12]
-
Problem 2: I'm observing a phenotypic effect that is inconsistent with the known biology of my target kinase.
This scenario strongly suggests that one or more off-target interactions are driving the observed cellular response.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent phenotypes.
Explanation of Workflow:
-
Hypothesize an Off-Target Effect: When the observed phenotype doesn't align with the known function of your primary target, the most probable cause is an off-target interaction.[2]
-
Comprehensive Selectivity Profiling: The first step is to obtain a broad view of your inhibitor's kinase interaction profile.
-
Identify Potent Off-Targets: Focus on off-targets that are inhibited with a potency close to your primary target.
-
Literature Review: Investigate the known biological roles of the most potent off-targets.
-
Validate Cellular Engagement: If a plausible off-target is identified, confirm its engagement in your cellular model.
-
Utilize More Selective Tools: If the phenotype is indeed due to an off-target, using a structurally different and more selective inhibitor for your primary target, or employing genetic methods like siRNA or CRISPR to knockdown the primary target, can help to dissect the on-target versus off-target effects.
Frequently Asked Questions (FAQs)
Q1: What are the most common off-target kinase families for 7H-pyrrolo[2,3-d]pyrimidine inhibitors?
Due to the scaffold's ATP-mimetic nature, off-targets are often found among kinases with a high degree of ATP-binding site homology. While the specific off-target profile is highly dependent on the substitutions on the pyrrolopyrimidine core, some kinase families are more frequently observed as off-targets. These can include members of the Src family, Aurora kinases, and Cyclin-dependent kinases (CDKs), among others. Comprehensive profiling is the only definitive way to determine the off-target profile for a specific inhibitor.[13][14][15][16]
Q2: How can I proactively design more selective 7H-pyrrolo[2,3-d]pyrimidine inhibitors?
A proactive approach to designing selectivity is key. Here are some established strategies:
-
Exploit Unique Structural Features: Focus on less conserved regions of the ATP-binding site, such as the gatekeeper residue or the solvent-front region.[12] Introducing substituents that interact with these unique features can significantly enhance selectivity.
-
Covalent Inhibition: If your target kinase possesses a non-catalytic cysteine residue near the ATP-binding pocket, designing a covalent inhibitor that forms an irreversible bond with this cysteine can lead to high selectivity and potency.[11]
-
Allosteric Inhibition: While more challenging to design, allosteric inhibitors that bind to sites other than the conserved ATP pocket can achieve exceptional selectivity.[17]
-
Structure-Guided Design: Utilize co-crystal structures of your lead compounds with the target kinase to guide medicinal chemistry efforts. This allows for the rational design of modifications that enhance interactions with the target while avoiding clashes with off-target kinases.
Caption: Designing for selectivity in 7H-pyrrolo[2,3-d]pyrimidine inhibitors.
Q3: What are the best experimental methods to quantitatively assess kinase inhibitor selectivity?
Several robust methods are available, each with its own advantages:
| Assay Type | Principle | Advantages | Disadvantages |
| Biochemical Activity Assays | Measures the inhibition of kinase catalytic activity (substrate phosphorylation).[3] | Provides functional inhibition data (IC50). Considered a gold standard. | Requires active enzyme and known substrate. Can be costly and time-consuming for large panels.[18] |
| Binding Assays | Measures the direct binding of the inhibitor to the kinase.[18] | Does not require an active enzyme. High-throughput and suitable for large panels. Provides binding affinity data (Kd). | Does not directly measure functional inhibition. |
| Differential Scanning Fluorimetry (DSF) | Measures the thermal stabilization of a protein upon ligand binding.[18] | Rapid, robust, and cost-effective. Does not require a known substrate. | Indirect measure of binding; may not always correlate with functional inhibition. |
| Cellular Thermal Shift Assay (CETSA) | Measures target engagement in a cellular environment by assessing protein thermal stability. | Confirms target binding in a physiological context. | Can be technically challenging and lower throughput. |
Recommended Experimental Workflow for Selectivity Profiling:
Caption: A typical workflow for kinase inhibitor selectivity profiling.
References
- 1. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reactionbiology.com [reactionbiology.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Computational methods for analysis and inference of kinase/inhibitor relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Computational Modeling of Kinase Inhibitor Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structure-activity relationships (SAR) and structure-kinetic relationships (SKR) of pyrrolopiperidinone acetic acids as CRTh2 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery of 7H-pyrrolo[2,3-d]pyrimidine derivatives as selective covalent irreversible inhibitors of interleukin-2-inducible T-cell kinase (Itk) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 7H‐Pyrrolo[2,3‐d]pyrimidine‐4‐amines as Potential Inhibitors of Plasmodium falciparum Calcium‐Dependent Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers | MDPI [mdpi.com]
- 14. Design, synthesis, antitumor evaluation, and molecular docking of novel pyrrolo[2,3-d]pyrimidine as multi-kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. [PDF] Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers | Semantic Scholar [semanticscholar.org]
- 16. Discovery of New Pyrrolo[2,3- d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Kinase inhibitor selectivity profiling using differential scanning fluorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing ADME Properties of 7H-pyrrolo[2,3-d]pyrimidine Compounds
This guide is designed for researchers, medicinal chemists, and drug development professionals actively working on the 7H-pyrrolo[2,3-d]pyrimidine scaffold. This document moves beyond theoretical knowledge to provide practical, actionable solutions to common experimental challenges encountered during the optimization of ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The troubleshooting guides and FAQs are structured to address specific issues, explaining the underlying scientific principles and offering validated protocols to enhance the efficiency and success of your discovery programs.
I. Frequently Asked Questions (FAQs): Navigating Common ADME Hurdles
This section addresses the most common initial questions and challenges faced when profiling 7H-pyrrolo[2,3-d]pyrimidine analogs.
Question 1: My 7H-pyrrolo[2,3-d]pyrimidine analog shows potent in vitro activity but has poor aqueous solubility. What are the immediate steps to improve this for reliable in vitro testing?
Answer: Poor aqueous solubility is a frequent challenge with the often planar and lipophilic 7H-pyrrolo[2,3-d]pyrimidine core. For accurate in vitro ADME testing, ensuring your compound is fully solubilized in the assay buffer is critical to avoid underestimation of its properties.
-
Initial Troubleshooting:
-
Solvent Selection: While DMSO is a common solvent, high concentrations can be cytotoxic or interfere with enzyme activity. It's recommended to keep the final DMSO concentration in your assay medium below 0.5%.[1]
-
Use of Solubilizing Agents: Consider the use of co-solvents like polyethylene glycol (PEG) 400 or surfactants like Tween 80 at low, non-disruptive concentrations in your assay buffer to improve solubility.[2]
-
pH Adjustment: For compounds with ionizable groups, adjusting the pH of the buffer can significantly enhance solubility.
-
-
Structural Modification Strategies:
-
Introduce Polar Functional Groups: Strategically adding polar groups (e.g., small amines, alcohols, or amides) can disrupt crystal packing and improve interactions with water.
-
Break Planarity: Introducing sp3-hybridized carbons by adding substituents can disrupt the planarity of the molecule, which often contributes to poor solubility.
-
Ionizable Groups: The addition of a basic nitrogen or an acidic group can allow for salt formation, which typically have higher aqueous solubility.
-
Question 2: My lead compound is rapidly metabolized in human liver microsomes. What are the likely metabolic "soft spots" on the 7H-pyrrolo[2,3-d]pyrimidine scaffold and how can I address this?
Answer: The 7H-pyrrolo[2,3-d]pyrimidine core itself is relatively stable, but substituents are often sites of metabolic attack by cytochrome P450 enzymes.[3][4]
-
Identifying Metabolic Hotspots:
-
Metabolite Identification Studies: The most definitive way to identify metabolic hotspots is through metabolite identification studies using liver microsomes or hepatocytes followed by LC-MS/MS analysis.
-
Common Sites of Metabolism:
-
N-dealkylation: Alkyl groups attached to nitrogens, particularly on side chains, are susceptible to N-dealkylation.
-
Aromatic Hydroxylation: Unsubstituted or electron-rich aromatic rings attached to the core are prime targets for hydroxylation.
-
Oxidation of Alkyl Groups: Benzylic positions and other activated C-H bonds are prone to oxidation.
-
-
-
Strategies to Enhance Metabolic Stability:
-
Blocking Metabolic Sites: Introduce a metabolically stable group, such as a fluorine atom, at the site of metabolism.
-
Deactivating Aromatic Rings: Add electron-withdrawing groups to aromatic rings to make them less susceptible to oxidation.
-
Steric Hindrance: Introduce bulky groups near the metabolic "soft spot" to sterically hinder the approach of metabolizing enzymes.
-
Isosteric Replacements: Replace a metabolically labile group with a more stable isostere (e.g., replacing a methyl group with a trifluoromethyl group).
-
Question 3: My compound shows low permeability in the Caco-2 assay and a high efflux ratio (>2). What does this indicate and what are my options?
Answer: A high efflux ratio in a bidirectional Caco-2 assay strongly suggests that your compound is a substrate for an efflux transporter, most commonly P-glycoprotein (P-gp).[5][6] This means the compound is actively pumped out of the intestinal cells back into the gut lumen, which can lead to poor oral absorption.
-
Interpreting the Data:
-
An efflux ratio (ER) is calculated as the ratio of the apparent permeability coefficient (Papp) in the basolateral-to-apical direction to the Papp in the apical-to-basolateral direction (Papp B-A / Papp A-B).
-
An ER greater than 2 is a common indicator of active efflux.[5]
-
-
Troubleshooting and Mitigation Strategies:
-
Confirm P-gp Substrate Liability: Rerun the Caco-2 assay in the presence of a known P-gp inhibitor, such as verapamil. A significant increase in the A-B permeability and a decrease in the efflux ratio will confirm that your compound is a P-gp substrate.[7]
-
Structural Modifications to Reduce P-gp Efflux:
-
Reduce Hydrogen Bond Donors: Removing or masking hydrogen bond donors can decrease recognition by P-gp.
-
Increase Intramolecular Hydrogen Bonding: Designing the molecule to form an internal hydrogen bond can mask polar groups from the transporter.
-
Fine-tune Lipophilicity and Polar Surface Area (PSA): While there are no absolute rules, very lipophilic compounds with a moderate number of hydrogen bond acceptors are often P-gp substrates. Modulating these properties can sometimes reduce efflux.
-
-
II. Troubleshooting In-Depth: A Guide for Experimental Challenges
This section provides a more detailed, problem-and-solution format for specific experimental issues.
A. Solubility and Permeability Assays
Issue 1: High variability in my Caco-2 permeability data between experiments.
-
Causality: Variability in Caco-2 assays can stem from several factors related to the cell monolayer, experimental conditions, and the compound itself.[8][9]
-
Troubleshooting Steps:
-
Monolayer Integrity: Always check the transepithelial electrical resistance (TEER) values before and after the experiment. Inconsistent TEER values indicate a compromised cell monolayer. Ensure cells are consistently seeded and cultured for the same duration (typically 21 days).
-
Compound Solubility: Poor solubility in the assay buffer can lead to inconsistent results. Visually inspect for precipitation and consider reducing the compound concentration or using solubilizing agents as mentioned in the FAQs.
-
Buffer Conditions: Ensure the pH and composition of your transport buffer are consistent between experiments.
-
Control Compounds: Always include well-characterized low and high permeability control compounds (e.g., atenolol and propranolol) to ensure the assay is performing as expected.
-
Issue 2: My compound has good permeability in the PAMPA assay but poor permeability in the Caco-2 assay.
-
Causality: This discrepancy often points towards active transport processes not present in the artificial PAMPA membrane. The most likely cause is that your compound is an efflux transporter substrate.
-
Troubleshooting Steps:
-
Perform a Bidirectional Caco-2 Assay: As detailed in FAQ 3, this will allow you to calculate the efflux ratio and determine if active efflux is occurring.
-
Use Transporter Inhibitors: Rerunning the Caco-2 assay with specific inhibitors for P-gp (verapamil) or BCRP (fumitremorgin C) can help identify the specific transporter involved.
-
B. Metabolism and Stability Assays
Issue 3: My compound appears stable in liver microsomes but shows rapid clearance in vivo.
-
Causality: This suggests that metabolic pathways other than Phase I (primarily CYP-mediated) metabolism are responsible for the clearance, or that other clearance mechanisms are at play.
-
Troubleshooting Steps:
-
Hepatocyte Stability Assay: Liver microsomes primarily contain Phase I enzymes. An assay with suspended hepatocytes will include both Phase I and Phase II (conjugation) enzymes and can provide a more complete picture of metabolic clearance.
-
Plasma Stability Assay: Assess the stability of your compound in plasma to check for degradation by plasma esterases or other enzymes.
-
Consider Other Clearance Mechanisms: If metabolic stability is confirmed to be high, investigate other clearance pathways such as renal or biliary excretion.
-
Issue 4: I am observing time-dependent inhibition (TDI) of CYP3A4 with my 7H-pyrrolo[2,3-d]pyrimidine analog.
-
Causality: TDI suggests that your compound or one of its metabolites is irreversibly binding to and inactivating the CYP enzyme. This is a significant liability as it can lead to difficult-to-predict drug-drug interactions.
-
Troubleshooting Steps:
-
Confirm TDI: An IC50 shift assay is the standard method to confirm TDI. The assay measures the IC50 of your compound with and without a pre-incubation period with the enzyme and its cofactor, NADPH. A significant shift to a lower IC50 value after pre-incubation confirms TDI.
-
Metabolite Identification: Identify the metabolites formed during the incubation. This can help pinpoint if a reactive metabolite is being formed that is responsible for the inactivation.
-
Structural Modifications: Once the potential reactive moiety is identified, make structural changes to block its formation. This could involve altering the electronics of a ring system or blocking a site of metabolism.
-
C. Safety and Toxicity Assays
Issue 5: My compound shows activity in the hERG binding assay. How do I confirm functional inhibition and what are the next steps?
-
Causality: Binding to the hERG channel does not always translate to functional blockade. A functional assay is necessary to confirm inhibition of the potassium current, which is what leads to potential cardiotoxicity.
-
Troubleshooting Steps:
-
Manual or Automated Patch Clamp Electrophysiology: This is the gold standard for assessing functional hERG inhibition.[10][11] It directly measures the effect of your compound on the hERG potassium current in cells expressing the channel.
-
Assess Structure-hERG Relationships:
-
Basic Nitrogen: A common feature of hERG blockers is a basic nitrogen that can become protonated and interact with key residues in the channel pore.
-
Lipophilicity: High lipophilicity is often correlated with hERG inhibition.
-
-
Mitigation Strategies:
-
Reduce Lipophilicity: Decrease the overall lipophilicity of the molecule.
-
Lower pKa: Reduce the basicity of any nitrogen atoms.
-
Introduce Polar or Acidic Groups: Adding a carboxylic acid or other polar group can disrupt the key interactions with the hERG channel.
-
-
III. Experimental Protocols and Data Presentation
A. Data Summary Tables
Table 1: Representative ADME Data for Hypothetical 7H-pyrrolo[2,3-d]pyrimidine Analogs
| Compound ID | Kinetic Solubility (μM at pH 7.4) | Human Liver Microsomal Half-life (min) | Caco-2 Papp (A-B) (10⁻⁶ cm/s) | Efflux Ratio (B-A/A-B) | hERG IC₅₀ (μM) |
| Parent-01 | < 1 | 5 | 0.5 | 10.2 | 2.5 |
| Analog-02 | 55 | 45 | 3.1 | 8.5 | 5.1 |
| Analog-03 | 78 | > 120 | 8.9 | 1.8 | > 30 |
| Analog-04 | 15 | 15 | 1.2 | 2.1 | 15.7 |
This data is for illustrative purposes only.
B. Step-by-Step Experimental Methodologies
Protocol 1: Caco-2 Bidirectional Permeability Assay
-
Cell Culture: Caco-2 cells are seeded onto permeable Transwell inserts and cultured for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity Check: Measure the TEER of each well. Only use wells that meet the pre-defined acceptance criteria (e.g., >200 Ω·cm²).
-
Compound Preparation: Prepare a stock solution of the test compound in DMSO. Dilute the stock solution into pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES) to the final desired concentration (e.g., 10 µM), ensuring the final DMSO concentration is ≤ 0.5%.
-
Apical to Basolateral (A-B) Permeability:
-
Add the compound-containing buffer to the apical (top) chamber.
-
Add fresh buffer to the basolateral (bottom) chamber.
-
Incubate at 37°C with gentle shaking.
-
At specified time points (e.g., 60 and 120 minutes), take samples from the basolateral chamber and replace with fresh buffer.
-
-
Basolateral to Apical (B-A) Permeability:
-
Add the compound-containing buffer to the basolateral chamber.
-
Add fresh buffer to the apical chamber.
-
Incubate and sample from the apical chamber as described above.
-
-
Sample Analysis: Quantify the concentration of the compound in all samples using a validated LC-MS/MS method.
-
Data Calculation: Calculate the apparent permeability coefficient (Papp) for both directions and the efflux ratio.
Protocol 2: Liver Microsomal Stability Assay
-
Reagent Preparation:
-
Prepare a stock solution of the test compound in DMSO.
-
Thaw human liver microsomes on ice.
-
Prepare a solution of NADPH regenerating system in buffer (e.g., potassium phosphate buffer, pH 7.4).
-
-
Incubation:
-
In a 96-well plate, add the liver microsomes and the test compound (final concentration typically 1 µM) to the buffer.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a quenching solution (e.g., ice-cold acetonitrile with an internal standard).
-
Sample Processing: Centrifuge the plate to pellet the precipitated protein.
-
Analysis: Transfer the supernatant to a new plate and analyze the remaining concentration of the parent compound by LC-MS/MS.
-
Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of the line is used to calculate the in vitro half-life (t½).
IV. Visualizing Workflows and Relationships
Diagram 1: ADME Optimization Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Developing Robust Human Liver Microsomal Stability Prediction Models: Leveraging Inter-Species Correlation with Rat Data - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficiency in Drug Discovery: Liver S9 Fraction Assay As a Screen for Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Caco-2 Permeability | Evotec [evotec.com]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. enamine.net [enamine.net]
- 8. Improving the Accuracy of Permeability Data to Gain Predictive Power: Assessing Sources of Variability in Assays Using Cell Monolayers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Variability in Caco-2 and MDCK cell-based intestinal permeability assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Manual whole-cell patch-clamping of the HERG cardiac K+ channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. reactionbiology.com [reactionbiology.com]
Validation & Comparative
A Comparative Guide to the Analytical Characterization of 7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid
Introduction
7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid is a heterocyclic compound belonging to the pyrrolopyrimidine class of molecules. This scaffold is of significant interest to researchers in drug discovery and development due to its presence in a variety of biologically active compounds, including kinase inhibitors and antiviral agents.[1][2] The precise characterization of this molecule is critical to ensure its purity, confirm its structure, and understand its physicochemical properties, all of which are prerequisites for its advancement in the drug development pipeline.
This guide provides a comprehensive comparison of key analytical techniques for the characterization of this compound. It is designed for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven methodologies. The protocols and data presented herein are based on established analytical principles and data from closely related analogues, providing a robust framework for the comprehensive analysis of this important molecular entity.
An Integrated Approach to Characterization
A multi-technique approach is essential for the unambiguous characterization of this compound. Each technique provides a unique piece of the structural puzzle, and their combined application ensures a thorough and reliable analysis. The following diagram illustrates a typical workflow for the characterization of a newly synthesized batch of the target compound.
References
1H NMR and 13C NMR analysis of 7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid
An In-Depth Guide to the ¹H and ¹³C NMR Analysis of 7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid
Authored by a Senior Application Scientist
This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of this compound. Designed for researchers, scientists, and professionals in drug development, this document delves into the structural elucidation of this significant heterocyclic compound, offering a comparative analysis with structurally related molecules and detailing robust experimental protocols.
The 7H-pyrrolo[2,3-d]pyrimidine core, commonly known as 7-deazapurine, is a privileged scaffold in medicinal chemistry.[1][2] Its structural similarity to endogenous purines allows it to interact with a wide range of biological targets, leading to its incorporation into numerous therapeutic agents, including kinase inhibitors and antiviral nucleoside analogs.[3][4] The specific analogue, this compound, serves as a crucial building block in the synthesis of more complex molecules.[5][][7] A thorough understanding of its spectral characteristics is paramount for reaction monitoring, quality control, and structural verification.
This guide will provide a detailed prediction and interpretation of its NMR spectra, explain the experimental rationale, and compare its spectral features against its parent scaffold and a related pyrrole derivative to highlight key structural influences.
Molecular Structure and NMR Spectral Predictions
The foundation of any spectral analysis is a clear understanding of the molecule's structure. The IUPAC numbering for the 7H-pyrrolo[2,3-d]pyrimidine ring system is critical for unambiguous assignment of NMR signals.
Caption: Structure of this compound with IUPAC numbering.
Predicted ¹H NMR Spectrum
The proton NMR spectrum is anticipated to show five distinct signals in the aromatic and downfield regions. The analysis is based on the electronic effects of the fused heterocyclic system and the electron-withdrawing carboxylic acid group.
-
H2 & H4 (Pyrimidine Ring): The protons on the pyrimidine ring are expected to be the most deshielded due to the electronegativity of the two adjacent nitrogen atoms. H2 is typically downfield of H4. They should appear as sharp singlets.
-
H6 (Pyrrole Ring): The proton at the C6 position is adjacent to the pyrrole nitrogen (N7) and is part of the electron-rich pyrrole ring. However, its proximity to the fused pyrimidine ring and the C5-carboxylic acid group will influence its position. It is expected to be a singlet.
-
N7-H (Pyrrole NH): The proton on the pyrrole nitrogen will appear as a broad singlet. Its chemical shift is highly dependent on solvent, concentration, and temperature but is expected to be significantly downfield.
-
COOH (Carboxylic Acid): The carboxylic acid proton is the most deshielded proton, appearing as a very broad singlet far downfield. Its presence is a key indicator of the functional group.
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum is predicted to display seven unique carbon signals.
-
C=O (Carboxylic Acid): The carbonyl carbon of the carboxylic acid will be the most downfield signal due to its sp² hybridization and attachment to two electronegative oxygen atoms.
-
C2, C4, C4a, C5, C6, C7a (Aromatic Carbons): These carbons will resonate in the aromatic region.
-
C2 and C4: Highly deshielded due to their position between two nitrogen atoms in the pyrimidine ring.
-
C7a and C4a: These are the bridgehead carbons where the two rings are fused. Their chemical shifts will be influenced by both ring systems.
-
C5 and C6: Carbons of the pyrrole ring. C5, being directly attached to the electron-withdrawing carboxylic acid group, is expected to be further downfield than C6.
-
Experimental Design and Protocols
To obtain high-quality, reproducible NMR data, a standardized protocol is essential. The choice of solvent and acquisition parameters are critical for resolving signals and ensuring accurate integration.
Caption: Standard workflow for NMR analysis of the target compound.
Recommended Protocol: Sample Preparation
-
Analyte Preparation: Accurately weigh 5-10 mg of this compound.
-
Solvent Selection: The solvent of choice is deuterated dimethyl sulfoxide (DMSO-d₆).
-
Dissolution: Add 0.6-0.7 mL of DMSO-d₆ to the vial containing the sample.
-
Homogenization: Vortex the sample for 30-60 seconds to ensure complete dissolution. Gentle warming may be applied if necessary.
-
Transfer: Carefully transfer the solution into a clean, dry 5 mm NMR tube.
Recommended Protocol: NMR Data Acquisition
These parameters are based on a 400 MHz spectrometer but can be adapted for other field strengths.
-
¹H NMR Spectrum:
-
Pulse Program: Standard single-pulse (zg30).
-
Number of Scans: 16.
-
Relaxation Delay (d1): 1.0 seconds.
-
Acquisition Time: ~4 seconds.
-
-
¹³C NMR Spectrum:
-
Pulse Program: Proton-decoupled with NOE (zgpg30).
-
Number of Scans: 1024 or more, depending on sample concentration.
-
Relaxation Delay (d1): 2.0 seconds.
-
-
Referencing: Calibrate the spectra using the residual solvent signal of DMSO-d₆ (¹H at δ 2.50 ppm; ¹³C at δ 39.52 ppm).[1]
Spectral Data and Interpretation
The following tables summarize the predicted chemical shifts for this compound. These predictions are based on data from similar 7-deazapurine structures and general chemical shift principles.[1][9][10][11]
Table 1: ¹H NMR Spectral Data Summary (in DMSO-d₆)
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Key Rationale |
| COOH | ~13.0 | very broad s | Highly deshielded acidic proton. |
| N7-H | ~12.5 | broad s | Pyrrole NH proton, exchangeable.[3] |
| H2 | ~8.8 | s | Pyrimidine proton between two nitrogens. |
| H4 | ~8.7 | s | Pyrimidine proton adjacent to two nitrogens. |
| H6 | ~8.2 | s | Pyrrole proton, deshielded by adjacent ring and COOH. |
Table 2: ¹³C NMR Spectral Data Summary (in DMSO-d₆)
| Carbon Assignment | Predicted δ (ppm) | Key Rationale |
| C=O | ~165 | Carboxylic acid carbonyl carbon. |
| C4 | ~152 | Pyrimidine carbon between N3 and C4a. |
| C2 | ~151 | Pyrimidine carbon between N1 and N3. |
| C7a | ~150 | Fused carbon adjacent to N1 and N7. |
| C6 | ~130 | Pyrrole CH, deshielded position. |
| C4a | ~115 | Fused carbon adjacent to C4, C5, and N7. |
| C5 | ~105 | Pyrrole carbon bearing the COOH group. |
Comparative Analysis: Highlighting Structural Effects
To understand the specific spectral contributions of the different moieties, we compare the target molecule with two related compounds: the parent scaffold 7H-pyrrolo[2,3-d]pyrimidine and Pyrrole-2-carboxylic acid .
Comparison with 7H-pyrrolo[2,3-d]pyrimidine
This comparison isolates the electronic effect of the C5-carboxylic acid group.
Table 3: ¹H NMR Chemical Shift Comparison (Protons, δ ppm in DMSO-d₆)
| Proton | 7H-pyrrolo[2,3-d]pyrimidine | This compound | Δδ (ppm) & Rationale |
| H2 | ~8.6 | ~8.8 | +0.2 (Minor deshielding through the ring system) |
| H4 | ~8.5 | ~8.7 | +0.2 (Minor deshielding through the ring system) |
| H6 | ~7.6 | ~8.2 | +0.6 (Significant deshielding due to proximity to the electron-withdrawing COOH group) |
| H5 | ~6.6 | N/A | N/A |
| N7-H | ~12.1 | ~12.5 | +0.4 (Deshielding from C5 substituent) |
The most dramatic effect is the significant downfield shift of the H6 proton by approximately 0.6 ppm. This is a direct consequence of the strong electron-withdrawing and anisotropic effects of the adjacent carboxylic acid group.
Comparison with Pyrrole-2-carboxylic acid
This comparison highlights the influence of the fused pyrimidine ring on the pyrrole moiety.
Table 4: ¹H NMR Chemical Shift Comparison (Pyrrole Protons, δ ppm in DMSO-d₆)
| Proton | Pyrrole-2-carboxylic acid[12] | This compound | Δδ (ppm) & Rationale |
| H adjacent to COOH (H3) | ~6.8 | N/A | N/A |
| H beta to COOH (H4) | ~6.1 | N/A | N/A |
| H opposite COOH (H5) | ~7.0 | H6: ~8.2 | +1.2 (Massive deshielding caused by the powerful electron-withdrawing effect of the fused pyrimidine ring) |
| NH | ~11.7 | ~12.5 | +0.8 (Deshielding from fused pyrimidine) |
The comparison clearly demonstrates that the fused pyrimidine ring acts as a potent electron-withdrawing group, significantly deshielding all protons on the pyrrole ring, especially H6. This effect is much stronger than that of a simple substituent.
Conclusion
The ¹H and ¹³C NMR spectra of this compound are highly diagnostic. Key features include two downfield pyrimidine proton singlets (H2, H4), one pyrrole proton singlet (H6), and two broad, exchangeable proton signals for the pyrrole NH and the carboxylic acid OH. The chemical shift of H6 is particularly sensitive to the presence of the C5-carboxylic acid group, making it a valuable reporter signal for substitution at this position. Comparative analysis confirms the strong electron-withdrawing nature of both the carboxylic acid group and the fused pyrimidine ring. The protocols and data presented in this guide provide a robust framework for the accurate identification and characterization of this important synthetic building block.
References
- 1. C–H Imidation of 7-Deazapurines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives [mdpi.com]
- 3. ijsred.com [ijsred.com]
- 4. Design, synthesis and biological evaluation of novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potential FAK inhibitors and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | C7H5N3O2 | CID 57415851 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. calpaclab.com [calpaclab.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of 7-trifluoromethyl-7-deazapurine ribonucleoside analogs and their monophosphate prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rsc.org [rsc.org]
- 11. web.pdx.edu [web.pdx.edu]
- 12. Pyrrole-2-carboxylic acid(634-97-9) 1H NMR spectrum [chemicalbook.com]
Navigating the Analytical Maze: A Comparative Guide to Mass Spectrometry of 7H-pyrrolo[2,3-d]pyrimidine Derivatives
For researchers, scientists, and drug development professionals, the robust analytical characterization of 7H-pyrrolo[2,3-d]pyrimidine derivatives is paramount. This guide provides an in-depth comparison of mass spectrometry-based approaches for the analysis of this critical class of compounds, which includes several blockbuster kinase inhibitors. We will delve into the nuances of ionization techniques, fragmentation behavior, and provide actionable, data-supported protocols to empower your analytical workflows.
The 7H-pyrrolo[2,3-d]pyrimidine scaffold, a key pharmacophore mimicking the adenine core of ATP, is the foundation for numerous targeted therapies, including Janus kinase (JAK) inhibitors like Tofacitinib and Ruxolitinib.[1][2] Accurate and sensitive quantification and structural elucidation of these molecules and their metabolites are crucial throughout the drug discovery and development pipeline. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), has emerged as the gold standard for these applications, offering unparalleled selectivity and sensitivity.[3][4]
Comparing Ionization Techniques: ESI, APCI, and MALDI
The choice of ionization technique is a critical first step in developing a robust MS method. For 7H-pyrrolo[2,3-d]pyrimidine derivatives, which are typically polar and non-volatile, Electrospray Ionization (ESI) is the most commonly employed and successful technique, particularly in the positive ion mode (ESI+).[3][5]
| Ionization Technique | Principle | Suitability for 7H-pyrrolo[2,3-d]pyrimidines | Advantages | Disadvantages |
| Electrospray Ionization (ESI) | Soft ionization creating ions from solution via a charged aerosol. | Excellent. Most widely used and validated for this class of compounds. | High sensitivity for polar molecules, generates intact protonated molecules ([M+H]^+), minimal fragmentation in the source. | Susceptible to matrix effects, requires analytes to be soluble. |
| Atmospheric Pressure Chemical Ionization (APCI) | Gas-phase ionization initiated by a corona discharge. | Good. A viable alternative, particularly for less polar derivatives. | Tolerant to higher flow rates and less polar solvents, can be less prone to matrix effects than ESI for certain compounds. | Can induce more in-source fragmentation than ESI, potentially lower sensitivity for highly polar compounds. |
| Matrix-Assisted Laser Desorption/Ionization (MALDI) | Soft ionization where a laser desorbs and ionizes analyte co-crystallized with a matrix. | Specialized Applications. Primarily for tissue imaging (MSI). | Enables spatial distribution analysis of the drug and its metabolites within tissue samples.[6] | More complex sample preparation, not typically coupled with liquid chromatography for quantitative analysis. |
Expert Insight: While APCI can be a useful alternative, the vast majority of validated methods for quantitative bioanalysis of 7H-pyrrolo[2,3-d]pyrimidine-based drugs like Tofacitinib and Ruxolitinib rely on ESI.[3][4][5][7] Its ability to gently generate abundant protonated precursor ions ([M+H]^+) is ideal for sensitive and specific quantification using Selected Reaction Monitoring (SRM) in tandem mass spectrometry. For novel derivative screening, the high-resolution mass spectrometry (HRMS) capabilities of modern ESI-MS platforms like Quadrupole Time-of-Flight (Q-TOF) are invaluable for confirming elemental composition.[8][9]
Understanding the Fragmentation Behavior of the 7H-pyrrolo[2,3-d]pyrimidine Core
A thorough understanding of the fragmentation patterns is essential for structural confirmation and for selecting the most specific and intense product ions for quantitative SRM assays. The fragmentation of the 7H-pyrrolo[2,3-d]pyrimidine core and its derivatives is influenced by the nature and position of its substituents.
Below is a generalized workflow for fragmentation analysis:
Caption: General workflow for mass spectrometric fragmentation analysis.
For many kinase inhibitors based on this scaffold, a common fragmentation pathway involves the cleavage of bonds connecting substituents to the core, as well as cleavages within the pyrrole or pyrimidine rings.
For instance, in the analysis of Tofacitinib (m/z 313.3), a common and intense product ion at m/z 149.2 is observed.[7] This corresponds to a key fragment containing the pyrimidine core, which is often selected for quantification in SRM methods.
Caption: Simplified fragmentation of Tofacitinib in MS/MS.
A Validated LC-MS/MS Protocol for Quantification
The following protocol provides a robust starting point for the quantitative analysis of a 7H-pyrrolo[2,3-d]pyrimidine derivative in a biological matrix, such as human plasma. This method is based on widely accepted and published procedures for compounds like Ruxolitinib and Tofacitinib.[3][5][10]
Objective: To accurately and precisely quantify a 7H-pyrrolo[2,3-d]pyrimidine derivative in plasma.
1. Sample Preparation (Protein Precipitation)
-
Rationale: This is a rapid and effective method for removing the bulk of plasma proteins which can interfere with the analysis and foul the LC-MS system.
-
Procedure:
-
Aliquot 50 µL of plasma sample (or standard/QC) into a 1.5 mL microcentrifuge tube.
-
Add 50 µL of internal standard (IS) working solution (a structurally similar, stable isotope-labeled version of the analyte is ideal, e.g., Tofacitinib-13C3,15N).[7]
-
Add 200 µL of cold acetonitrile (or methanol) to precipitate proteins.[11]
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or HPLC vial for analysis.
-
2. LC-MS/MS Instrumentation and Conditions
-
Rationale: A C18 reversed-phase column provides good retention and separation for this class of compounds. A gradient elution ensures efficient separation from endogenous plasma components and a sharp peak shape.
-
Instrumentation:
-
UHPLC/HPLC system coupled to a triple quadrupole mass spectrometer.
-
LC Column: A C18 column (e.g., UPLC BEH C18, 50 x 2.1 mm, 1.7 µm) is a common choice.[7]
-
Mobile Phase A: 10 mM Ammonium Acetate in water, pH 4.5.[7]
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient: A typical starting point would be a fast gradient from 5-95% B over 2-3 minutes.
-
Injection Volume: 5 µL.
-
Mass Spectrometer:
-
Ionization Mode: ESI Positive.
-
Scan Type: Selected Reaction Monitoring (SRM).
-
SRM Transitions: These must be optimized for the specific analyte and internal standard. For example:
-
Instrument Parameters: Optimize collision energy (CE) and declustering potential (DP) for each SRM transition to maximize signal intensity.
-
-
3. Method Validation
-
Rationale: To ensure the reliability and accuracy of the data, the method must be validated according to regulatory guidelines (e.g., FDA).
-
Key Validation Parameters:
-
Linearity: Establish a calibration curve over the expected concentration range (e.g., 0.1 to 200 ng/mL).[4][12] A correlation coefficient (r²) of ≥0.99 is expected.[7]
-
Accuracy and Precision: Analyze quality control (QC) samples at low, medium, and high concentrations. Accuracy should be within 85-115% (80-120% at the lower limit of quantification, LLOQ) and precision (%CV) should be ≤15% (≤20% at LLOQ).[4]
-
Recovery: Assess the efficiency of the extraction procedure. A high and consistent recovery is desirable (typically >85%).[4]
-
Matrix Effect: Evaluate the ion suppression or enhancement caused by endogenous components of the plasma.
-
Stability: Assess the stability of the analyte in plasma under various conditions (bench-top, freeze-thaw, long-term storage).
-
Performance Comparison of Analytical Approaches
| Analytical Approach | Key Performance Metrics | Best Suited For |
| LC-MS/MS (Triple Quadrupole) | Sensitivity: LLOQs in the low ng/mL to sub-ng/mL range.[5][7][12] Specificity: High, due to SRM. Throughput: High, with run times typically under 5 minutes.[7][10] Dynamic Range: Wide linear range.[13] | Quantitative Bioanalysis: Pharmacokinetic studies, therapeutic drug monitoring.[3][4] |
| LC-HRMS (Q-TOF, Orbitrap) | Sensitivity: Comparable to triple quadrupole for quantification. Specificity: Excellent, due to high mass accuracy. Throughput: Moderate, can be slower due to higher data density. | Metabolite Identification: Structural elucidation of unknown metabolites. Screening: Non-targeted screening for derivatives.[8][9] |
| MALDI-MSI | Sensitivity: Lower than LC-based methods for absolute quantification. Specificity: Moderate, limited by spatial resolution. Throughput: Low. | Tissue Distribution: Visualizing drug localization in tissue sections.[6] |
Conclusion
The analysis of 7H-pyrrolo[2,3-d]pyrimidine derivatives is robustly supported by modern mass spectrometry techniques. For quantitative applications, LC-MS/MS with ESI in positive mode stands as the definitive method, offering the sensitivity, specificity, and throughput required for demanding applications like pharmacokinetic analysis.[3][4][7] A thorough understanding of the compound's fragmentation behavior is key to developing a highly selective SRM assay. For qualitative tasks such as metabolite identification or structural confirmation of novel analogs, high-resolution mass spectrometry is the tool of choice. By carefully selecting the appropriate technique and meticulously validating the methodology, researchers can generate high-quality, reliable data to accelerate the development of these life-changing therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Development and validation of an LC-MS/MS method for ruxolitinib quantification: advancing personalized therapy in hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and validation of an LC-MS/MS method for ruxolitinib quantification: advancing personalized therapy in hematologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development and application of an LC-MS/MS method for pharmacokinetic study of ruxolitinib in children with hemophagocytic lymphohistiocytosis - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. shura.shu.ac.uk [shura.shu.ac.uk]
- 7. Development and validation of a rapid and sensitive UPLC-MS/MS assay for the quantification of tofacitinib in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchers.mq.edu.au [researchers.mq.edu.au]
- 11. daneshyari.com [daneshyari.com]
- 12. Pharmacokinetics of Anti-rheumatic Drugs Methotrexate and Tofacitinib with its Metabolite M9 in Rats by UPLC-MS/MS - Gu - Current Medicinal Chemistry [edgccjournal.org]
- 13. CN112461946A - Method for determining concentration of tofacitinib in human plasma - Google Patents [patents.google.com]
A Comparative Guide to HPLC Methods for Purity Analysis of 7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic Acid
In the landscape of pharmaceutical development, the rigorous assessment of purity for active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of ensuring safety and efficacy. 7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid is a critical heterocyclic building block in the synthesis of numerous therapeutic agents, including Janus kinase (JAK) inhibitors. Its purity profile can directly impact the quality and performance of the final drug product. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of this pivotal intermediate, offering experimentally grounded insights for researchers, scientists, and drug development professionals.
The Analytical Challenge: Polarity and Ionization
This compound presents a unique analytical challenge due to its amphiphilic nature. The molecule contains a polar heterocyclic pyrrolopyrimidine core, which imparts basic characteristics, and a carboxylic acid group, which is acidic. This dual nature can lead to poor peak shape and inadequate retention on traditional reversed-phase (RP) HPLC columns. Therefore, method development must focus on controlling the ionization of both the acidic and basic functionalities to achieve optimal separation from potential process- and degradation-related impurities.
Comparative Analysis of HPLC Methodologies
The selection of an appropriate HPLC method is paramount for the accurate and reliable purity determination of this compound. Below, we compare the most relevant chromatographic approaches, drawing on established methods for structurally related compounds containing the 7H-pyrrolo[2,3-d]pyrimidine scaffold, such as Tofacitinib and Baricitinib.[1][2][3][4]
Reversed-Phase HPLC with pH Control
Reversed-phase HPLC is the most widely utilized technique for the analysis of pharmaceutical compounds. For this compound, the key to a successful RP-HPLC separation lies in the careful control of the mobile phase pH.
Principle of Separation: By adjusting the mobile phase pH to be at least two units below the pKa of the carboxylic acid group (typically around 3-4), its ionization is suppressed. This increases the overall hydrophobicity of the molecule, leading to enhanced retention on a non-polar stationary phase like C18 or C8. The basic pyrrolopyrimidine core will be protonated at this acidic pH, which can aid in interaction with residual silanols on the stationary phase, although this can sometimes lead to peak tailing if not properly managed.
Typical Method Parameters:
| Parameter | Recommended Conditions | Rationale |
| Column | C18 or C8 (e.g., Inertsil ODS, XBridge BEH Shield RP18), 150-250 mm x 4.6 mm, 3.5-5 µm | Provides a good balance of retention for moderately polar compounds. |
| Mobile Phase A | Aqueous buffer (e.g., 20 mM Potassium Phosphate or Ammonium Acetate), pH adjusted to 2.5-3.5 with an acid (e.g., Phosphoric acid or Formic acid) | Suppresses the ionization of the carboxylic acid, enhancing retention.[2] |
| Mobile Phase B | Acetonitrile or Methanol | Organic modifier to elute the analyte and impurities. |
| Elution | Gradient | Allows for the separation of impurities with a wide range of polarities. |
| Detection | UV at ~280-290 nm | The pyrrolopyrimidine core exhibits strong UV absorbance in this region.[1][5] |
| Column Temp. | 30-45 °C | Improves peak shape and reduces viscosity.[3] |
Advantages:
-
Robust and widely available column chemistries.
-
Predictable retention behavior based on analyte hydrophobicity.
-
Good starting point for method development.
Limitations:
-
Potential for poor retention of very polar impurities.
-
Risk of peak tailing for the basic analyte if residual silanol activity is high.
Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC is an excellent alternative for the analysis of highly polar compounds that are poorly retained in reversed-phase chromatography.
Principle of Separation: HILIC utilizes a polar stationary phase (e.g., bare silica, amide, or diol) and a mobile phase with a high concentration of a water-miscible organic solvent, typically acetonitrile. A water-enriched layer is formed on the surface of the stationary phase, and separation is achieved through the partitioning of the analyte between this aqueous layer and the bulk organic mobile phase. More polar analytes are more strongly retained.
Typical Method Parameters:
| Parameter | Recommended Conditions | Rationale |
| Column | HILIC phases (e.g., Silica, Amide, Diol), 100-150 mm x 2.1-4.6 mm, 1.7-3.5 µm | Provides retention for highly polar analytes. |
| Mobile Phase A | Acetonitrile (>70%) | Weak solvent in HILIC. |
| Mobile Phase B | Aqueous buffer (e.g., 10-20 mM Ammonium Acetate or Ammonium Formate), pH adjusted to 3.0-6.0 | Strong solvent in HILIC; buffer controls ionization. |
| Elution | Gradient (increasing aqueous component) | Elutes analytes in order of increasing polarity. |
| Detection | UV at ~280-290 nm, Mass Spectrometry (MS) | High organic mobile phase is beneficial for MS sensitivity. |
| Column Temp. | 30-40 °C | To ensure reproducible retention times. |
Advantages:
-
Excellent retention of polar analytes and impurities.
-
Orthogonal selectivity compared to reversed-phase.
-
Enhanced sensitivity with mass spectrometry detection due to the high organic content of the mobile phase.
Limitations:
-
Longer column equilibration times.
-
Retention can be sensitive to small changes in mobile phase water content.
Proposed Stability-Indicating HPLC Method
Based on a comprehensive review of methodologies for related compounds, a robust stability-indicating reversed-phase HPLC method is proposed for the purity analysis of this compound. This method is designed to separate the main component from its potential process-related impurities and degradation products.
Experimental Protocol
1. Chromatographic Conditions:
-
Column: XBridge BEH Shield RP18, 4.6 x 150 mm, 3.5 µm
-
Mobile Phase A: 20 mM Potassium Phosphate Monobasic, pH adjusted to 3.0 with Phosphoric Acid
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
Time (min) %A %B 0.0 95 5 20.0 50 50 25.0 10 90 30.0 10 90 30.1 95 5 | 35.0 | 95 | 5 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35 °C
-
Detection: UV at 285 nm
-
Injection Volume: 10 µL
-
Diluent: Mobile Phase A : Mobile Phase B (80:20 v/v)
2. Standard and Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the diluent to obtain a final concentration of 0.5 mg/mL.
-
Sample Solution: Accurately weigh and dissolve the sample in the diluent to obtain a final concentration of 0.5 mg/mL.
3. Forced Degradation Studies:
To ensure the stability-indicating nature of the method, forced degradation studies should be performed on the API.[2][6][7]
-
Acid Hydrolysis: Reflux the sample solution in 0.1 N HCl at 80 °C for 4 hours.
-
Base Hydrolysis: Reflux the sample solution in 0.1 N NaOH at 80 °C for 2 hours.
-
Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid sample to 105 °C for 48 hours.
-
Photolytic Degradation: Expose the sample solution to UV light (254 nm) and visible light for 7 days.
After degradation, neutralize the acidic and basic samples and dilute all samples to the target concentration with the diluent before injection. The chromatograms should be evaluated for the separation of the main peak from any degradation products.
Workflow and Logic Diagrams
The following diagrams illustrate the logical workflow for HPLC method development and the key interactions in the proposed reversed-phase method.
Caption: Workflow for HPLC Purity Method Development.
Caption: Analyte Interactions in Reversed-Phase HPLC.
Conclusion
The purity analysis of this compound requires a well-designed HPLC method that can effectively handle its amphiphilic nature. While both reversed-phase HPLC with pH control and HILIC present viable options, a stability-indicating reversed-phase method using a C18 column and an acidic mobile phase is recommended as a robust and reliable starting point. The proposed method, coupled with thorough forced degradation studies and validation according to ICH guidelines, will ensure the accurate assessment of purity and contribute to the overall quality control of drug substances derived from this important intermediate. The principles and comparative data presented in this guide are intended to empower researchers to develop and implement effective analytical strategies for this and other challenging polar heterocyclic compounds.
References
A Comparative Guide to the Selectivity of 7H-pyrrolo[2,3-d]pyrimidine Inhibitors Versus Other Kinase Scaffolds
For researchers, scientists, and drug development professionals, the selection of a kinase inhibitor is a critical decision that profoundly impacts experimental outcomes and the trajectory of a research program. While potency is a key consideration, selectivity is arguably of greater importance in minimizing off-target effects and ensuring that the observed biological phenomena can be confidently attributed to the inhibition of the intended target. This guide provides an in-depth comparison of the selectivity of inhibitors based on the 7H-pyrrolo[2,3-d]pyrimidine scaffold against other prominent kinase inhibitor scaffolds. We will delve into the structural basis of this selectivity and provide practical, data-driven insights to inform your experimental design.
The 7H-pyrrolo[2,3-d]pyrimidine Scaffold: A Privileged Structure in Kinase Inhibition
The 7H-pyrrolo[2,3-d]pyrimidine core is a well-established and highly successful scaffold in the design of kinase inhibitors.[1][2] Its structure, an isostere of adenine, allows it to effectively mimic ATP and bind to the hinge region of the kinase ATP-binding pocket.[3] This scaffold is the foundation for several FDA-approved drugs, most notably Janus kinase (JAK) inhibitors such as tofacitinib, ruxolitinib, and oclacitinib.[4] The versatility of this scaffold allows for chemical modifications that can be tailored to achieve high potency and, crucially, a desirable selectivity profile.[1][5]
Comparative Selectivity Profiles: A Data-Driven Analysis
To objectively compare the selectivity of 7H-pyrrolo[2,3-d]pyrimidine-based inhibitors, we will examine their performance against inhibitors built on two other widely used scaffolds: pyrazolo[3,4-d]pyrimidine and quinazoline. We will utilize kinome scan data, a powerful technique that assesses the binding of an inhibitor against a large panel of kinases, providing a broad view of its selectivity.[6][7]
Data Presentation: Kinase Inhibition Profiles
The following tables summarize the dissociation constants (Kd) for representative inhibitors from each scaffold class against a selection of kinases. A lower Kd value indicates a stronger binding affinity.
Table 1: Selectivity Profile of Ruxolitinib (7H-pyrrolo[2,3-d]pyrimidine scaffold)
| Kinase Target | Kd (nM) |
| JAK2 | 2.8 |
| JAK1 | 3.3 |
| TYK2 | 19 |
| JAK3 | 428 |
| CAMK2A | 46 |
| ROCK2 | 52 |
| ROCK1 | 60 |
| Data sourced from preclinical studies.[8] |
Table 2: Selectivity Profile of Dasatinib (Broad-spectrum inhibitor for comparison)
| Kinase Target | Kd (nM) |
| ABL1 | <0.5 |
| SRC | <0.5 |
| LCK | 1.1 |
| EPHA2 | 1.6 |
| KIT | 4.6 |
| PDGFRB | 6.4 |
| Data from DiscoverX KINOMEscan.[9] |
Table 3: Selectivity Profile of a Representative Pyrazolo[3,4-d]pyrimidine Inhibitor (BRK/PTK6 Inhibitor)
| Kinase Target | % Inhibition @ 30 nM |
| BRK (PTK6) | >99 |
| SRC | 75 |
| LCK | 60 |
| FYN | 55 |
| YES1 | 48 |
| Data from Eurofins KINOMEscan.[10] |
Table 4: Selectivity Profile of a Representative Quinazoline Inhibitor (EGFR Inhibitor)
| Kinase Target | IC50 (nM) |
| EGFR | 9.2 |
| EGFR (T790M mutant) | 27 |
| Other kinases | >2000 |
| Data from published research.[11] |
Analysis of Selectivity:
The data clearly illustrates the distinct selectivity profiles conferred by each scaffold. Ruxolitinib, a 7H-pyrrolo[2,3-d]pyrimidine derivative, demonstrates potent and selective inhibition of JAK1 and JAK2, with significantly weaker activity against other kinases.[8] In contrast, Dasatinib is a multi-kinase inhibitor with potent activity against a broad range of kinases.[9][12] The representative pyrazolo[3,4-d]pyrimidine and quinazoline inhibitors also exhibit their own unique selectivity patterns, often tailored to their specific targets (BRK and EGFR, respectively).[10][11] The choice of scaffold is therefore a critical first step in designing an inhibitor with the desired selectivity profile.
The Structural Basis of Selectivity: A Look into the ATP-Binding Pocket
The selectivity of a kinase inhibitor is not accidental; it is a direct result of the specific molecular interactions between the inhibitor and the amino acid residues lining the ATP-binding pocket of the kinase.[13] While the hinge-binding region is highly conserved across kinases, subtle differences in the surrounding areas, such as the "gatekeeper" residue and the hydrophobic pocket, can be exploited to achieve selectivity.
The 7H-pyrrolo[2,3-d]pyrimidine scaffold typically forms two crucial hydrogen bonds with the kinase hinge region, mimicking the adenine portion of ATP.[14][15] The pyrrole nitrogen donates a hydrogen bond, while a pyrimidine nitrogen accepts one. This conserved binding mode provides a stable anchor, allowing substitutions at other positions of the scaffold to interact with less conserved regions of the ATP-binding pocket, thereby driving selectivity.[16][17]
In contrast, other scaffolds may form different hydrogen bonding patterns or interact with different sub-pockets. For example, some quinazoline-based inhibitors can form additional hydrogen bonds in the solvent-accessible region of the kinase, contributing to their selectivity for mutant forms of EGFR.[11]
References
- 1. mdpi.com [mdpi.com]
- 2. Proteome Changes Induced by Imatinib and Novel Imatinib Derivatives in K562 Human Chronic Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. KINOMEscan data - HMS LINCS Project [lincs.hms.harvard.edu]
- 7. youtube.com [youtube.com]
- 8. scispace.com [scispace.com]
- 9. guidetopharmacology.org [guidetopharmacology.org]
- 10. Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Activity-Based Protein Profiling Reveals Potential Dasatinib Targets in Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Structural features of the protein kinase domain and targeted binding by small-molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
A Researcher's Guide to In Vitro and In Vivo Correlation of 7H-pyrrolo[2,3-d]pyrimidine Inhibitor Activity
In the landscape of modern drug discovery, particularly in the realm of kinase inhibitors, the 7H-pyrrolo[2,3-d]pyrimidine scaffold has emerged as a cornerstone for the development of targeted therapies.[1][2] Its structural resemblance to adenine allows it to effectively compete for the ATP-binding site of numerous kinases, leading to the development of treatments for inflammatory diseases and cancers.[1][3] However, the journey from a potent molecule in a test tube to a successful therapeutic in a living organism is fraught with challenges. A critical hurdle is achieving a predictable in vitro and in vivo correlation (IVIVC), where the activity observed in laboratory assays translates meaningfully into efficacy in preclinical and clinical settings.
This guide provides a comprehensive comparison of the in vitro and in vivo activities of several 7H-pyrrolo[2,3-d]pyrimidine inhibitors, with a focus on Janus kinase (JAK) inhibitors. We will delve into the experimental data, explore the nuances of the assays used, and discuss the factors that govern the translation of in vitro potency to in vivo efficacy. Our objective is to equip researchers, scientists, and drug development professionals with the insights needed to navigate the complexities of kinase inhibitor development.
The Significance of the 7H-pyrrolo[2,3-d]pyrimidine Scaffold
The 7H-pyrrolo[2,3-d]pyrimidine core is a deaza-isostere of adenine, the nitrogenous base of ATP.[1] This fundamental structural mimicry is the basis for its broad applicability as a kinase inhibitor scaffold. By modifying the substituents on this core, medicinal chemists can achieve varying degrees of potency and selectivity against different kinase targets. This versatility has led to the successful development of several approved drugs and a multitude of clinical candidates targeting kinases involved in inflammatory and neoplastic diseases.[1]
Key Targets: The Janus Kinase (JAK) Family
A prominent family of non-receptor tyrosine kinases that are effectively targeted by 7H-pyrrolo[2,3-d]pyrimidine-based inhibitors is the Janus kinase (JAK) family, comprising JAK1, JAK2, JAK3, and TYK2.[4] JAKs are integral to the signaling of numerous cytokines and growth factors that regulate immunity and inflammation.[4][5] Dysregulation of the JAK-STAT signaling pathway is a hallmark of many autoimmune diseases, such as rheumatoid arthritis.[5]
Diagram of the JAK-STAT Signaling Pathway
References
- 1. Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. Preclinical Characterization of the Selective JAK1 Inhibitor LW402 for Treatment of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimization of Pyrimidine Compounds as Potent JAK1 Inhibitors and the Discovery of R507 as a Clinical Candidate - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking New 7H-pyrrolo[2,3-d]pyrimidine Kinase Inhibitors: A Comparative Guide for Drug Discovery Professionals
In the landscape of targeted therapies, the 7H-pyrrolo[2,3-d]pyrimidine scaffold has emerged as a cornerstone for the development of potent kinase inhibitors. This guide provides a comprehensive technical comparison of novel inhibitors based on this privileged structure against established drugs such as Ruxolitinib, Tofacitinib, and Baricitinib. We will delve into the underlying mechanism of action, present comparative preclinical data, and provide detailed experimental protocols to empower researchers in their quest for next-generation therapeutics.
The Rise of 7H-pyrrolo[2,3-d]pyrimidine Inhibitors: Targeting the JAK-STAT Pathway
The clinical success of drugs like Ruxolitinib, Tofacitinib, and Baricitinib has solidified the 7H-pyrrolo[2,3-d]pyrimidine core as a critical pharmacophore for inhibiting the Janus kinase (JAK) family of non-receptor tyrosine kinases.[1][2][3] These enzymes—JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2)—are pivotal in mediating cytokine and growth factor signaling through the JAK-STAT pathway, a critical communication route for numerous processes including immunity, inflammation, and hematopoiesis.[4][5]
Dysregulation of the JAK-STAT pathway is a hallmark of numerous autoimmune diseases, myeloproliferative neoplasms, and inflammatory conditions.[4][6] The 7H-pyrrolo[2,3-d]pyrimidine scaffold effectively mimics the adenine moiety of ATP, enabling competitive inhibition at the kinase ATP-binding site.[7] This blockade prevents the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins, thereby interrupting the downstream signaling cascade that drives pathological gene expression.[8][9]
The first generation of these inhibitors, while effective, often exhibit activity across multiple JAK isoforms.[2] The ongoing challenge and focus of new drug discovery efforts are to develop second-generation inhibitors with improved selectivity for specific JAK isoforms, aiming to enhance therapeutic efficacy while minimizing off-target effects.[10]
The JAK-STAT Signaling Pathway: A Visual Overview
The canonical JAK-STAT signaling cascade is initiated by cytokine binding to their cognate receptors, leading to the activation of receptor-associated JAKs. These activated JAKs then phosphorylate STAT proteins, which subsequently dimerize and translocate to the nucleus to modulate gene transcription.
Caption: The JAK-STAT signaling pathway and the point of inhibition.
Comparative Performance: New vs. Established Inhibitors
A critical aspect of benchmarking new chemical entities is the direct comparison of their inhibitory potency and selectivity against established drugs under identical experimental conditions. The following tables summarize the half-maximal inhibitory concentrations (IC50) for established and newer generation 7H-pyrrolo[2,3-d]pyrimidine-based JAK inhibitors.
Table 1: IC50 Values (nM) of Established 7H-pyrrolo[2,3-d]pyrimidine JAK Inhibitors
| Inhibitor | JAK1 | JAK2 | JAK3 | TYK2 | Reference(s) |
| Ruxolitinib | 3.3 | 2.8 | 428 | 19 | [11][12][13] |
| Tofacitinib | 112 | 20 | 1 | - | [1][5][14] |
| Baricitinib | 5.9 | 5.7 | >400 | 53 | [2][15] |
Table 2: IC50 Values (nM) of Second-Generation 7H-pyrrolo[2,3-d]pyrimidine and Related JAK Inhibitors
| Inhibitor | JAK1 | JAK2 | JAK3 | TYK2 | Reference(s) |
| Upadacitinib | 43 | 120 | 2300 | 4700 | [16][17][18] |
| Filgotinib | 10 | 28 | 810 | 116 | [10][12][19] |
| Compound 12a | 12.6 | 135.4 | - | - | [20] |
| Compound 11e | >90% inhibition | >90% inhibition | - | - | [21] |
*Note: Data for compounds 12a and 11e are from individual studies and represent promising new chemical entities. Direct comparison with established drugs should be made with caution as assays were not run head-to-head in the same publication.
The data highlights the evolution from the broader spectrum activity of first-generation inhibitors like Ruxolitinib and Tofacitinib to the more JAK1-selective profiles of second-generation drugs like Upadacitinib and Filgotinib. This increased selectivity is a key objective in modern drug discovery to potentially improve the therapeutic window by minimizing side effects associated with inhibiting other JAK isoforms, such as the role of JAK2 in hematopoiesis.[10]
Experimental Protocols for Benchmarking
To ensure the generation of robust and reproducible data, standardized experimental protocols are paramount. Below are detailed methodologies for key in vitro and cellular assays used to characterize and compare 7H-pyrrolo[2,3-d]pyrimidine inhibitors.
In Vitro Kinase Inhibition Assay (IC50 Determination)
The rationale for this assay is to quantify the direct inhibitory effect of a compound on the enzymatic activity of a specific kinase. The ADP-Glo™ Kinase Assay is a widely used platform for this purpose.
Experimental Workflow: In Vitro Kinase Assay
Caption: Workflow for determining IC50 values using the ADP-Glo™ assay.
Step-by-Step Protocol (ADP-Glo™ Kinase Assay):
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM.
-
Kinase Reaction Setup: In a 384-well plate, add the kinase, substrate peptide, and inhibitor dilutions.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP. The final ATP concentration should be close to the Km value for the specific kinase.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Reaction Termination and ATP Depletion: Add an equal volume of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes at room temperature.[9][22][23][24][25]
-
ADP Detection: Add Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP and provides luciferase and luciferin to generate a luminescent signal proportional to the amount of ADP.[9][22][23][24][25]
-
Signal Measurement: Incubate for 30-60 minutes at room temperature and measure the luminescence using a plate reader.
-
Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Alternative robust methods for determining inhibitor affinity include the LanthaScreen™ Eu Kinase Binding Assay, which is a fluorescence resonance energy transfer (FRET)-based assay that measures the displacement of a fluorescent tracer from the kinase active site.[26][27][28][29][30]
Cellular Assay for Target Engagement (Western Blot for pSTAT)
To confirm that the in vitro kinase inhibition translates to on-target activity within a cellular context, it is essential to measure the inhibition of downstream signaling events. A Western blot for phosphorylated STAT (pSTAT) is a standard and reliable method.
Experimental Workflow: Western Blot for pSTAT
Caption: Workflow for assessing cellular target engagement via Western blot.
Step-by-Step Protocol (Western Blot for pSTAT):
-
Cell Culture and Treatment: Plate cells and allow them to adhere. Starve the cells in serum-free medium for 4-6 hours to reduce basal signaling. Pre-treat the cells with various concentrations of the inhibitor for 1-2 hours.[6][8][31][32][33]
-
Cytokine Stimulation: Stimulate the cells with an appropriate cytokine (e.g., IL-6 or IFN-γ) for 15-30 minutes to induce STAT phosphorylation.[6][8][31][32][33]
-
Cell Lysis and Protein Quantification: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Quantify the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Protein Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the target STAT protein (e.g., anti-pSTAT3) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Signal Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the pSTAT signal to the total STAT or a loading control (e.g., GAPDH) to confirm that the observed decrease in pSTAT is due to inhibition of phosphorylation and not a decrease in total protein levels.[6][8][31][32]
Conclusion: The Path Forward for 7H-pyrrolo[2,3-d]pyrimidine Inhibitors
The 7H-pyrrolo[2,3-d]pyrimidine scaffold continues to be a highly fruitful starting point for the design of potent and selective kinase inhibitors. The benchmarking of new chemical entities against established drugs is a critical step in the drug discovery process. By employing robust and standardized in vitro and cellular assays, researchers can generate high-quality, comparable data to identify promising lead candidates. The trend towards greater JAK isoform selectivity holds the promise of developing safer and more effective therapies for a range of debilitating diseases. This guide provides the foundational knowledge and practical protocols to aid in this important endeavor.
References
- 1. Discovery of a highly selective JAK3 inhibitor for the treatment of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. JAK-Inhibitors for the Treatment of Rheumatoid Arthritis: A Focus on the Present and an Outlook on the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Highly selective Janus kinase 3 inhibitors based on a pyrrolo[2,3-d]pyrimidine scaffold: evaluation of WO2013085802 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phase 2 study of the JAK kinase inhibitor ruxolitinib in patients with refractory leukemias, including postmyeloproliferative neoplasm acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. immune-system-research.com [immune-system-research.com]
- 6. benchchem.com [benchchem.com]
- 7. The JAK1/JAK2 inhibitor ruxolitinib inhibits mediator release from human basophils and mast cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. promega.com [promega.com]
- 10. academic.oup.com [academic.oup.com]
- 11. Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. abmole.com [abmole.com]
- 13. selectscience.net [selectscience.net]
- 14. The arrival of JAK inhibitors: advancing the treatment of immune and hematologic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A JAK Inhibitor for Treatment of Rheumatoid Arthritis: The Baricitinib Experience [mdpi.com]
- 16. Upadacitinib: Mechanism of action, clinical, and translational science - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Clinical Dose and Translational Science of the JAK1 Inhibitor Upadacitinib [synapse.patsnap.com]
- 18. Molecular Modeling Insights into Upadacitinib Selectivity upon Binding to JAK Protein Family - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Pharmacokinetics and Pharmacokinetic/Pharmacodynamic Modeling of Filgotinib (GLPG0634), a Selective JAK1 Inhibitor, in Support of Phase IIB Dose Selection - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Structure-guided design of potent JAK1-selective inhibitors based on 4-amino-7H-pyrrolo[2,3-d]pyrimidine with anti-inflammatory efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Design, synthesis and anti-inflammatory evaluation of novel pyrrolo[2,3-d]pyrimidin derivatives as potent JAK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. ADP-Glo™ Kinase Assay Protocol [promega.jp]
- 23. promega.com [promega.com]
- 24. researchgate.net [researchgate.net]
- 25. carnabio.com [carnabio.com]
- 26. documents.thermofisher.com [documents.thermofisher.com]
- 27. documents.thermofisher.com [documents.thermofisher.com]
- 28. documents.thermofisher.com [documents.thermofisher.com]
- 29. assets.fishersci.com [assets.fishersci.com]
- 30. LanthaScreen® Eu Kinase Binding Assays | Thermo Fisher Scientific - TW [thermofisher.com]
- 31. benchchem.com [benchchem.com]
- 32. researchgate.net [researchgate.net]
- 33. academic.oup.com [academic.oup.com]
Navigating the Pharmacokinetic Landscape of 7H-pyrrolo[2,3-d]pyrimidine Derivatives: A Comparative Guide
The 7H-pyrrolo[2,3-d]pyrimidine scaffold is a privileged structure in modern medicinal chemistry, serving as the core of numerous kinase inhibitors targeting a spectrum of diseases, from cancers to inflammatory conditions.[1] Its structural resemblance to the purine core allows it to effectively compete for the ATP-binding sites of various kinases.[2] However, the journey from a potent in vitro inhibitor to a clinically successful drug is fraught with challenges, with pharmacokinetics (PK) being a primary hurdle. This guide provides a comparative analysis of the pharmacokinetic profiles of different 7H-pyrrolo[2,3-d]pyrimidine derivatives, offering insights into how subtle structural modifications can dramatically influence their absorption, distribution, metabolism, and excretion (ADME), and ultimately, their therapeutic potential.
The Critical Role of Pharmacokinetics in Drug Development
The efficacy of a drug is not solely dependent on its intrinsic potency against its target but also on its ability to reach the target in sufficient concentrations for a sustained period. Poor pharmacokinetic properties, such as low oral bioavailability, rapid metabolism, or poor distribution to the target tissue, can lead to suboptimal therapeutic effects or even toxicity. For instance, the development of PF-3758309, a pyrrolopyrazole-based PAK4 inhibitor, was halted in Phase I clinical trials due to low oral bioavailability and poor permeability, underscoring the importance of early and thorough pharmacokinetic assessment.[1]
This guide will delve into the pharmacokinetic profiles of three distinct 7H-pyrrolo[2,3-d]pyrimidine derivatives that target different kinases: a Focal Adhesion Kinase (FAK) inhibitor, a Signal Transducer and Activator of Transcription 6 (STAT6) inhibitor, and a RET proto-oncogene (RET) inhibitor. By comparing their reported ADME properties, we can elucidate key structure-pharmacokinetic relationships that can guide the design of future derivatives with improved drug-like properties.
Comparative Pharmacokinetic Analysis
FAK Inhibitor: PND-1186
PND-1186 is a potent inhibitor of Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase implicated in cancer cell survival, proliferation, and metastasis.[3] Preclinical studies have demonstrated its anti-tumor and anti-metastatic efficacy.[3][4]
Key Pharmacokinetic Features:
-
Oral Activity: PND-1186 has demonstrated efficacy upon oral administration in preclinical mouse models.[3][4] An oral dose of 150 mg/kg resulted in a sustained plasma concentration, highlighting its potential for convenient patient dosing.[3]
-
Sustained Exposure: Oral administration of 150 mg/kg PND-1186 in mice led to a more sustained pharmacokinetic profile compared to intraperitoneal injection.[4] This prolonged exposure is crucial for maintaining therapeutic concentrations and achieving optimal target engagement.
-
Tissue Distribution: Following intraperitoneal administration, PND-1186 was shown to distribute to tumor tissue, where it effectively inhibited FAK phosphorylation.[5] This demonstrates the ability of the compound to reach its site of action.
| Compound | Species | Dose & Route | Cmax | Tmax | AUC | Half-life (t1/2) | Oral Bioavailability (F) | Reference |
| PND-1186 | Mouse | 100 mg/kg (i.p.) | ~117 µM (plasma) | ~30 min | Not Reported | Not Reported | Not Reported | [3] |
| PND-1186 | Mouse | 150 mg/kg (p.o.) | ~14 µM (plasma) | ~4 h | Not Reported | Not Reported | Not Reported | [3] |
Note: The provided data for PND-1186 is limited and does not allow for a complete pharmacokinetic profile. Cmax and Tmax values are approximated from graphical data.
STAT6 Inhibitor: AS1810722
AS1810722 is a potent and orally active inhibitor of STAT6, a key transcription factor in the interleukin-4 (IL-4) signaling pathway, making it a promising therapeutic target for allergic diseases like asthma.[6]
Key Pharmacokinetic Features:
-
Oral Activity: AS1810722 has been shown to be orally active in a mouse model of asthma, where it suppressed eosinophil infiltration in the lungs.[6]
-
Metabolic Profile: This derivative is reported to have a "good CYP3A4 inhibition profile".[6] While this indicates potential for drug-drug interactions, it also suggests that the compound's metabolism is, at least in part, understood. A thorough evaluation of its inhibitory effects on various cytochrome P450 enzymes is crucial for further development.
RET Inhibitor: Compound 1
A series of 7H-pyrrolo[2,3-d]pyrimidine derivatives have been developed as potent inhibitors of the RET kinase, a driver in certain types of cancers. Within this series, "compound 1" emerged as a lead candidate with robust in vivo efficacy.[7]
Key Pharmacokinetic Features:
-
Oral Efficacy: Compound 1 demonstrated significant anti-tumor activity in mouse xenograft models when administered orally at doses of 10 and 30 mg/kg, once daily (qd).[7][8] This indicates sufficient oral bioavailability to achieve therapeutic concentrations.
-
Tolerability: The compound was well-tolerated at efficacious doses, suggesting a favorable therapeutic window.[8]
Specific quantitative pharmacokinetic parameters for "compound 1" are not detailed in the available literature.
Experimental Methodologies for Pharmacokinetic Profiling
The determination of a compound's pharmacokinetic profile involves a series of in vitro and in vivo experiments. Understanding the principles behind these assays is crucial for interpreting the data and making informed decisions in drug development.
In Vitro Metabolic Stability Assessment
One of the initial screens for pharmacokinetic properties is the in vitro metabolic stability assay, which assesses a compound's susceptibility to metabolism by liver enzymes, primarily cytochrome P450s (CYPs).
Experimental Workflow for In Vitro Metabolic Stability:
Caption: Workflow for in vitro metabolic stability assay.
Detailed Protocol: In Vitro Metabolic Stability in Liver Microsomes
-
Preparation of Reagents:
-
Prepare a 100 mM potassium phosphate buffer (pH 7.4).
-
Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).
-
Prepare a working solution of the test compound by diluting the stock solution in the phosphate buffer.
-
Prepare a solution of liver microsomes (human, rat, or mouse) in the phosphate buffer.
-
Prepare an NADPH-regenerating system solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in the phosphate buffer.
-
-
Incubation:
-
Pre-warm the microsomal solution and the test compound working solution to 37°C.
-
In a microcentrifuge tube, combine the microsomal solution and the test compound working solution.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH-regenerating system solution.
-
Incubate the reaction mixture at 37°C with gentle shaking.
-
-
Sampling and Reaction Termination:
-
At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a tube containing a cold organic solvent (e.g., acetonitrile) with an internal standard.
-
-
Sample Processing and Analysis:
-
Vortex the quenched samples to precipitate proteins.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube or a 96-well plate.
-
Analyze the concentration of the remaining parent compound in the supernatant using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound against time.
-
Determine the elimination rate constant (k) from the slope of the linear regression line.
-
Calculate the in vitro half-life (t1/2) using the formula: t1/2 = 0.693 / k.
-
Calculate the intrinsic clearance (Clint) using the formula: Clint = (0.693 / t1/2) / (mg microsomal protein/mL).
-
In Vivo Pharmacokinetic Studies
In vivo studies in animal models, typically rodents, are essential for understanding the complete ADME profile of a compound in a living system.
Generalized Workflow for In Vivo Pharmacokinetic Study in Rats:
References
- 1. The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oral delivery of PND-1186 FAK inhibitor decreases tumor growth and spontaneous breast to lung metastasis in pre-clinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potent and orally active STAT6 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antitarget Selectivity and Tolerability of Novel Pyrrolo[2,3-d]pyrimidine RET Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antitarget Selectivity and Tolerability of Novel Pyrrolo[2,3- d]pyrimidine RET Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 7H-Pyrrolo[2,3-D]pyrimidine-5-carboxylic acid
As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety, not only in their synthesis and application but also in their disposal. This guide provides a comprehensive, technically grounded framework for the proper disposal of 7H-Pyrrolo[2,3-d]pyrimidine-5-carboxylic acid, ensuring the safety of laboratory personnel and compliance with environmental regulations. Our focus is on providing not just a procedure, but the scientific rationale behind it, empowering you to make informed decisions.
Immediate Hazard Assessment & Core Properties
Before handling or disposing of any chemical, a thorough understanding of its intrinsic hazards is paramount. This compound is a heterocyclic organic compound. Its structure, featuring a pyrrolopyrimidine core and a carboxylic acid group, dictates its chemical reactivity and toxicological profile.
Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several hazards.[1][2][3]
| Hazard Class | GHS Code | Description | Source |
| Acute Toxicity, Oral | H302 | Harmful if swallowed | PubChem[1][3] |
| Skin Corrosion/Irritation | H315 | Causes skin irritation | PubChem[1][2] |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | PubChem[1][2] |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation | PubChem[1][2] |
Key Takeaway: This compound must be treated as an irritant to skin, eyes, and the respiratory system, and is harmful if ingested. These properties are the primary drivers for the stringent handling and disposal protocols that follow.
Waste Characterization and Regulatory Framework
Proper disposal begins with correct waste characterization. Under the Resource Conservation and Recovery Act (RCRA) administered by the U.S. Environmental Protection Agency (EPA), a chemical waste is considered hazardous if it is specifically listed or if it exhibits certain characteristics (ignitability, corrosivity, reactivity, toxicity).[4][5]
While this compound is not typically found on specific RCRA F, K, P, or U lists, it must be evaluated for hazardous characteristics.[6] Given its classification as a skin and eye irritant, it must be managed as a hazardous waste. The responsibility for accurate waste determination lies with the waste generator—your institution.[7]
All waste containing this compound, including pure unused material, contaminated labware (e.g., gloves, weigh boats, pipette tips), and solutions, must be disposed of as hazardous chemical waste.
Pre-Disposal: Segregation and Storage Protocol
Cross-contamination can lead to dangerous reactions and complicates disposal. Proper segregation is a critical and non-negotiable step.
Step-by-Step Segregation and Storage:
-
Designate a Waste Container: Use a clearly labeled, dedicated waste container for all solid waste contaminated with this compound. The container must be made of a compatible material (e.g., high-density polyethylene - HDPE) and have a secure, tight-fitting lid.[8]
-
Labeling: The label must, at a minimum, include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The associated hazards (e.g., "Irritant," "Harmful if Swallowed")
-
The date accumulation started.
-
-
Solid Waste: Place all contaminated disposables, such as gloves, paper towels, and weighing paper, directly into this designated container. Minimize dust generation when adding solid material.[8]
-
Liquid Waste: Aqueous or solvent solutions containing this compound should be collected in a separate, clearly labeled hazardous waste container for liquids. Do not mix with other waste streams unless compatibility has been confirmed.
-
Storage Location: Store the sealed waste container in a designated satellite accumulation area. This area should be in a well-ventilated location, away from incompatible materials, and ideally within secondary containment to manage potential leaks.[8][9]
Disposal Workflow and Procedures
Disposal of this compound should not involve drain disposal or mixing with general trash. The recommended and safest method is through a licensed environmental waste management contractor. While in-lab neutralization of simple carboxylic acids can sometimes be performed, the complex heterocyclic nature of this molecule introduces uncertainty regarding reaction byproducts.[10][11] Therefore, chemical neutralization by lab personnel is not recommended for this specific compound without a thoroughly validated and institutionally approved procedure.
The following workflow provides a clear decision path for proper disposal.
Caption: Disposal Decision Workflow for this compound.
Detailed Disposal Protocol (via Contractor):
-
Ensure Full PPE: Before handling the waste container, wear nitrile gloves, safety glasses or goggles, and a lab coat.[9][12]
-
Secure Container: Check that the waste container lid is tightly sealed.
-
Inspect Labeling: Verify that the hazardous waste label is complete and accurate.
-
Schedule Pickup: Contact your institution’s Environmental Health & Safety (EHS) department to schedule a pickup of the hazardous waste.
-
Documentation: Complete any internal waste manifest or tracking forms required by your institution. This creates a crucial paper trail for regulatory compliance.
Spill and Exposure Management
Accidents require immediate and correct responses. All personnel working with this compound must be familiar with these procedures.[8][13]
In Case of a Spill:
-
Alert Personnel: Immediately alert others in the area.
-
Evacuate (if necessary): For large spills or if dust is airborne, evacuate the immediate area.
-
Ventilate: Ensure the area is well-ventilated. Use a fume hood for handling the material whenever possible.[13]
-
Containment: Wearing appropriate PPE, contain the spill. For solid spills, gently sweep or vacuum (with HEPA filter) the material and place it into the designated hazardous waste container.[13] Avoid actions that create dust. For liquid spills, use an inert absorbent material.
-
Decontamination: Clean the spill area thoroughly with soap and water. Collect all cleaning materials as hazardous waste.
In Case of Personal Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[8][13]
-
Skin Contact: Immediately wash affected skin with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[8][9]
-
Inhalation: Move the affected person to fresh air. If they feel unwell, seek medical attention.[9]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[13]
By adhering to these scientifically grounded procedures, you uphold your commitment to a safe and responsible research environment, ensuring that the disposal of this compound is managed with the same precision and care as its application in your vital work.
References
- 1. This compound | C7H5N3O2 | CID 57415851 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Chloro-7H-pyrrolo(2,3-d)pyrimidine-5-carboxylic acid | C7H4ClN3O2 | CID 22460866 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 7H-pyrrolo(2,3-d)pyrimidine-4-carboxylic acid | C7H5N3O2 | CID 57415818 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. epa.gov [epa.gov]
- 5. eCFR :: 40 CFR Part 261 -- Identification and Listing of Hazardous Waste [ecfr.gov]
- 6. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 7. rcrapublic.epa.gov [rcrapublic.epa.gov]
- 8. aksci.com [aksci.com]
- 9. fishersci.com [fishersci.com]
- 10. laballey.com [laballey.com]
- 11. epfl.ch [epfl.ch]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
A Researcher's Guide to the Safe Handling of 7H-Pyrrolo[2,3-D]pyrimidine-5-carboxylic Acid
An In-Depth Technical Guide for Laboratory Professionals
As scientific inquiry delves deeper into novel chemical entities, ensuring the safety of researchers is paramount. 7H-Pyrrolo[2,3-D]pyrimidine-5-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug development, requires meticulous handling due to its potential hazards. This guide provides a comprehensive overview of the essential personal protective equipment (PPE), operational procedures, and disposal plans to foster a secure laboratory environment.
Understanding the Risks: Hazard Profile of this compound
Before handling any chemical, a thorough understanding of its hazard profile is crucial. Based on available safety data, this compound is classified with the following GHS hazard statements:
These classifications indicate that the compound can cause significant health effects upon exposure through ingestion, skin contact, eye contact, or inhalation. Therefore, the implementation of appropriate engineering controls and the stringent use of personal protective equipment are non-negotiable.
Core Principles of Protection: Engineering Controls and Personal Protective Equipment (PPE)
The primary line of defense against chemical exposure is the use of engineering controls. All work with this compound in solid (powder) or solution form should be conducted within a certified chemical fume hood to minimize inhalation exposure.[3][4] Following this, the selection and proper use of PPE provide a critical barrier for personal protection.
Table 1: Recommended Personal Protective Equipment for Handling this compound
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Safety glasses with side shields or chemical splash goggles.[4] | Powder-free nitrile gloves (double-gloving recommended).[5][6] | Lab coat with tight-fitting cuffs.[5] | N95 respirator if weighing outside of a ventilated enclosure.[6] |
| Dissolving and Solution Handling | Chemical splash goggles.[6] | Chemical-resistant nitrile or neoprene gloves.[7][8] | Chemical-resistant apron over a lab coat.[8] | Not generally required if handled within a fume hood. |
| Reaction Quenching and Work-up | Chemical splash goggles and a face shield. | Heavy-duty chemical-resistant gloves (e.g., butyl rubber). | Chemical-resistant apron and sleeves over a lab coat. | Available for immediate use in case of a spill or splash. |
| Spill Cleanup | Chemical splash goggles and a face shield. | Heavy-duty chemical-resistant gloves. | Disposable chemical-resistant coveralls.[9] | Air-purifying respirator with appropriate cartridges. |
| Waste Disposal | Safety glasses. | Chemical-resistant gloves. | Lab coat. | Not generally required. |
Operational Blueprint: Step-by-Step Handling Procedures
Adherence to a standardized operational procedure is vital to minimize the risk of exposure. The following steps outline the best practices for handling this compound.
1. Pre-Handling Preparation:
- Ensure the chemical fume hood is certified and functioning correctly.
- Gather all necessary PPE as outlined in Table 1 and inspect for any damage.
- Prepare all necessary equipment and reagents before handling the compound.
- Locate the nearest eyewash station and safety shower and confirm they are unobstructed.[10][11]
2. Weighing the Solid Compound:
- Perform all weighing operations within a ventilated balance enclosure or a chemical fume hood to contain any airborne particles.
- Use anti-static weighing paper or a weighing boat to prevent dispersal of the powder.
- Carefully transfer the weighed compound to the reaction vessel using a spatula.
- Clean any residual powder from the spatula and weighing boat with a suitable solvent and treat the resulting solution as hazardous waste.
3. Dissolving the Compound:
- Add the solvent to the vessel containing the solid compound slowly and in a controlled manner to avoid splashing.
- If necessary, use gentle agitation (e.g., magnetic stirring) to facilitate dissolution.
- Keep the vessel covered as much as possible during the dissolution process.
4. Post-Handling Decontamination:
- Wipe down all surfaces and equipment that may have come into contact with the compound using a suitable solvent (e.g., 70% ethanol).
- Dispose of all contaminated wipes and disposable PPE as hazardous waste.
- Remove PPE in the correct order to avoid cross-contamination: outer gloves, gown/apron, inner gloves, face and eye protection.
- Wash hands thoroughly with soap and water after removing all PPE.[5]
Emergency Preparedness: Spill and Exposure Response
Accidents can happen, and a well-defined emergency plan is a critical component of laboratory safety.
Workflow for Chemical Spill Response
Caption: Workflow for responding to a chemical spill.
In Case of Personal Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[7] Seek immediate medical attention.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[3] Remove contaminated clothing and shoes. Seek medical attention if irritation persists.[3]
-
Inhalation: Move the individual to fresh air.[3] If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water.[4] Seek immediate medical attention.
End-of-Life Cycle: Waste Disposal
All waste materials contaminated with this compound, including empty containers, disposable PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste.[3] Collect these materials in a clearly labeled, sealed container. Follow all local, state, and federal regulations for hazardous waste disposal.
By integrating these safety protocols into your laboratory's standard operating procedures, you can significantly mitigate the risks associated with handling this compound, ensuring a safer environment for groundbreaking research.
References
- 1. This compound | C7H5N3O2 | CID 57415851 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. aksci.com [aksci.com]
- 4. Page loading... [wap.guidechem.com]
- 5. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 6. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. PI28/PI061: Personal Protective Equipment for Handling Pesticides [edis.ifas.ufl.edu]
- 9. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 10. fishersci.com [fishersci.com]
- 11. combi-blocks.com [combi-blocks.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
